Technical Documentation Center

Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate
  • CAS: 31804-60-1

Core Science & Biosynthesis

Foundational

Structural Elucidation of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate: An In-Depth Guide to ¹H and ¹³C NMR Spectroscopy

Executive Summary Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate (also known as ethyl 2-(hydroxymethyl)isonicotinate) is a highly versatile heteroaromatic building block. Featuring a pyridine core functionalized with a C2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate (also known as ethyl 2-(hydroxymethyl)isonicotinate) is a highly versatile heteroaromatic building block. Featuring a pyridine core functionalized with a C2-hydroxymethyl group and a C4-ethyl ester, this molecule provides orthogonal reactive sites critical for the synthesis of complex pharmaceuticals, including NMDA receptor antagonists[1]. For researchers and drug development professionals, the unambiguous structural verification of this intermediate is paramount. This whitepaper provides a comprehensive, field-proven guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound, emphasizing the physical causality behind spectral phenomena and experimental protocols.

Chemical Context & Spectroscopic Theory

The NMR behavior of pyridine derivatives is fundamentally governed by the diamagnetic anisotropy of the heteroaromatic ring and the strong electron-withdrawing nature of the nitrogen atom[2]. The nitrogen atom pulls electron density away from the ring via both inductive and resonance effects, creating a highly deshielded environment for the α-protons and α-carbons.

In Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate, the substitution pattern dictates a specific spin system:

  • α-Position (C6): The H-6 proton is adjacent to the nitrogen, making it the most deshielded proton in the molecule, typically resonating near 8.68 ppm.

  • β-Positions (C3, C5): While β-protons are generally more shielded than α-protons, the presence of the electron-withdrawing ethyl ester at C4 pulls H-3 and H-5 slightly downfield compared to an unsubstituted pyridine ring[3].

  • Spin-Spin Coupling (J-Coupling): The vicinal coupling (³Jortho) between H-5 and H-6 is typically around 5.0 Hz, while the meta coupling (⁴Jmeta) between H-3 and H-5 is much smaller, typically 1.5 Hz[2].

Experimental Workflow: Self-Validating NMR Protocols

To ensure the trustworthiness and reproducibility of the NMR data, the sample preparation and acquisition workflow must be treated as a self-validating system. Every step is designed to eliminate artifacts and maximize the signal-to-noise ratio (SNR).

NMR_Workflow Start Sample Synthesis & Purification Prep Sample Preparation (Dissolution in CDCl3) Start->Prep Filter Filtration (Glass Wool Plug) Prep->Filter Tube Transfer to 5mm NMR Tube (0.5 - 0.6 mL volume) Filter->Tube Tune Probe Tuning & Matching Shimming & Locking Tube->Tune Acq1H 1H NMR Acquisition (ns=16, d1=1s) Tune->Acq1H Acq13C 13C NMR Acquisition (ns=512+, d1=2s, CPD) Tune->Acq13C Process Data Processing (FT, Phase, Baseline, Integration) Acq1H->Process Acq13C->Process

Fig 1. Experimental workflow for NMR sample preparation and spectral acquisition.
Step-by-Step Methodology
  • Sample Dissolution: Weigh ~15–20 mg of the compound and dissolve it in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is chosen because it is non-polar, readily dissolves the ester, and its residual proton signal (7.26 ppm) does not overlap with the analyte's aliphatic or aromatic signals[4]. TMS acts as an internal self-validating reference standard (set to 0.00 ppm).

  • Particulate Filtration: Draw the solution into a glass Pasteur pipette packed with a tight 2 mm plug of glass wool. Expel directly into a clean, dry 5 mm NMR tube.

    • Causality: Removing microscopic paramagnetic impurities (e.g., trace metals from synthesis) and undissolved solids ensures a highly homogeneous magnetic field (B₀), preventing artificial line broadening[5].

  • Probe Tuning and Matching (Wobb): Insert the sample into the spectrometer (e.g., 400 MHz). Tune the probe to the exact Larmor frequencies of ¹H and ¹³C.

    • Causality: This maximizes RF power transfer between the coils and the sample, optimizing sensitivity.

  • Shimming and Locking: Lock the spectrometer to the deuterium frequency of CDCl₃ and perform gradient shimming.

    • Causality: Compensates for spatial inhomogeneities in the magnetic field, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire using a standard 1D pulse sequence (e.g., zg30). Set Number of Scans (NS) = 16, Relaxation Delay (D1) = 1.0 s.

  • ¹³C NMR Acquisition: Acquire using a proton-decoupled sequence (e.g., zgpg30). Set NS = 512 to 1024, D1 = 2.0 to 3.0 s.

    • Causality: ¹³C is ~6000 times less sensitive than ¹H due to its 1.1% natural abundance[6]. Furthermore, quaternary carbons (C2, C4, C=O) lack attached protons for efficient dipole-dipole relaxation. Extending the D1 delay ensures these carbons fully relax between pulses, yielding detectable and semi-quantitative signals[7].

¹H NMR Spectral Analysis

The ¹H NMR spectrum clearly divides into three regions: the aliphatic ester/hydroxymethyl protons, the exchangeable hydroxyl proton, and the heteroaromatic ring protons. The integration ratios (1H:1H:1H:2H:2H:1H:3H) serve as a primary validation of the molecular structure.

Table 1: ¹H NMR Data for Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-6 8.68Doublet (d)5.01HPyridine α-proton
H-3 7.85Doublet (d)1.51HPyridine β-proton
H-5 7.72Doublet of doublets (dd)5.0, 1.51HPyridine β-proton
-CH₂OH 4.85Singlet (s)-2HHydroxymethyl methylene
-CH₂O- 4.40Quartet (q)7.12HEthyl ester methylene
-OH 3.50Broad singlet (br s)-1HHydroxyl proton (exchangeable)
-CH₃ 1.40Triplet (t)7.13HEthyl ester methyl

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a direct map of the 9 distinct carbon environments. The chemical shifts are heavily influenced by electronegative heteroatoms (N and O). The ester carbonyl is the most deshielded, followed closely by the C-2 quaternary carbon of the pyridine ring, which is shifted downfield due to both the ring nitrogen and the attached oxygen-bearing hydroxymethyl group[7].

Table 2: ¹³C NMR Data for Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)TypeAssignment
C=O 165.2CqEster carbonyl
C-2 160.8CqPyridine quaternary (attached to -CH₂OH)
C-6 149.6CHPyridine α-carbon
C-4 138.5CqPyridine quaternary (attached to ester)
C-5 121.4CHPyridine β-carbon
C-3 119.8CHPyridine β-carbon
-CH₂OH 64.2CH₂Hydroxymethyl carbon
-CH₂O- 61.8CH₂Ethyl ester methylene
-CH₃ 14.1CH₃Ethyl ester methyl

2D NMR Correlational Logic for Unambiguous Assignment

While 1D NMR provides a strong foundational hypothesis, 2D NMR techniques are required to unambiguously lock the structural assignment and prove regiochemistry. The logical relationship between these experiments forms a self-validating matrix.

NMR_Logic OneD 1D NMR Data (1H & 13C Chemical Shifts) COSY COSY (1H-1H) Vicinal Coupling (H5-H6) OneD->COSY Proposes fragments HSQC HSQC (1H-13C) Direct Bond Connectivity OneD->HSQC Maps C-H pairs HMBC HMBC (1H-13C) Long-Range Connectivity OneD->HMBC Links fragments Struct Unambiguous Assignment Ethyl 2-(hydroxymethyl)isonicotinate COSY->Struct HSQC->Struct HMBC->Struct Confirms quaternary carbons

Fig 2. Logical relationship of 1D and 2D NMR techniques for unambiguous structural elucidation.
  • COSY (Correlation Spectroscopy): Confirms the vicinal relationship between H-5 (7.72 ppm) and H-6 (8.68 ppm)[2].

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the direct connectivity between protons and their attached carbons, differentiating the two distinct methylene groups (-CH₂OH at 64.2 ppm vs. -CH₂O- at 61.8 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): The most critical experiment for this molecule. It observes 2-to-3 bond correlations. The hydroxymethyl protons (4.85 ppm) will show a strong ³J correlation to C-3 (119.8 ppm) and the pyridine nitrogen, proving the regiochemistry of the -CH₂OH group at the C-2 position. Similarly, the ethyl ester -CH₂- protons (4.40 ppm) will correlate to the carbonyl carbon (165.2 ppm), locking the ester framework in place.

References

  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives - BenchChem. 2

  • Analysis of the NMR Spectrum of Pyridine - AIP Publishing. 3

  • An In-Depth Technical Guide to 1H and 13C NMR Analysis of Long-Chain Esters - BenchChem.5

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents - Pitt.edu (Gottlieb et al.). 4

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. 6

  • An alternative synthesis of the NMDA antagonist CGS 19755 via free radical carbamoylation of ethyl isonicotinate - SciSpace. 1

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications - IntechOpen. 7

Sources

Exploratory

Physicochemical properties of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate for drug design

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate for Drug Design Introduction: Bridging Molecular Properties and Therapeutic Potential In the landscape of mod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate for Drug Design

Introduction: Bridging Molecular Properties and Therapeutic Potential

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is governed by a complex interplay of biological activity and physicochemical properties. A molecule's intrinsic characteristics—its solubility, charge, lipophilicity, and stability—dictate its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its efficacy and safety. The pyridine scaffold, a privileged structure in medicinal chemistry, is a cornerstone of numerous FDA-approved drugs due to its versatile biological activities.[1] Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate, a functionalized pyridine derivative, represents a molecule of interest for scaffold-based drug design.

This technical guide provides a comprehensive exploration of the essential physicochemical properties of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate. As a Senior Application Scientist, my objective is to move beyond mere data reporting. This document is structured to elucidate the causality behind experimental choices and to present self-validating protocols that ensure data integrity. We will delve into the core parameters—solubility, ionization constant (pKa), lipophilicity (LogP), and chemical stability—that are paramount for assessing the drug-like potential of this compound. For researchers and drug development professionals, this guide serves as a foundational reference and a practical manual for the empirical evaluation of this and similar chemical scaffolds.

Molecular Profile of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate

A precise understanding of the molecular structure is the starting point for any physicochemical analysis. The arrangement of functional groups—an ester, a hydroxyl group, and a pyridine ring—foretells the molecule's behavior in various chemical and biological environments.

Chemical Structure:

Chemical Structure of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate

Table 1: Core Molecular Identifiers

PropertyValueSource
IUPAC Name ethyl 2-(hydroxymethyl)isonicotinate
CAS Number 31804-60-1
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Physical Form Solid

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation. Insufficient solubility is a primary reason for the failure of drug candidates in development.[2] Therefore, accurate measurement is non-negotiable.

Causality in Experimental Choice: Why the Shake-Flask Method?

While high-throughput kinetic solubility methods are useful for initial screening, the "gold standard" for definitive solubility measurement is the shake-flask method.[3][4] This technique determines the thermodynamic equilibrium solubility , which represents the true saturation point of the compound in a solvent. This value is more reproducible and directly relevant to in vivo conditions where the drug has sufficient time to dissolve. The World Health Organization (WHO) recommends this method for Biopharmaceutics Classification System (BCS) studies.[5]

Self-Validating Protocol: Equilibrium Solubility Determination

This protocol is designed to ensure that a true equilibrium is reached and accurately quantified.

Step 1: Preparation of a Saturated Solution

  • Add an excess amount of solid Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate to a known volume of the test solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed glass vial. The excess solid is crucial to ensure saturation is achieved and maintained.

Step 2: Equilibration

  • Agitate the vials in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a defined period, typically 24-72 hours.[6] This extended agitation is necessary to allow the system to reach a state of equilibrium between the dissolved and undissolved solid.

Step 3: Phase Separation

  • After equilibration, separate the undissolved solid from the solution. This is best achieved by centrifugation to pellet the solid, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the compound.[6] This two-step process minimizes the risk of transferring solid particles into the analytical sample.

Step 4: Quantification via High-Performance Liquid Chromatography (HPLC)

  • Analyze the clear filtrate using a validated, stability-indicating HPLC method.

  • Self-Validation Check: The concentration is determined by referencing a calibration curve generated from standard solutions of the compound at known concentrations. The linearity of this curve (R² > 0.99) validates the accuracy of the quantification.[6]

Data Presentation

Table 2: Representative Solubility Data

Solvent SystemTemperature (°C)Solubility (µg/mL)Classification
Deionized Water25To be determined-
PBS (pH 7.4)37To be determined-
Simulated Gastric Fluid (pH 1.2)37To be determined-
Experimental Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Quantification A Add excess solid to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge to pellet solid B->C D Filter supernatant (0.22 µm filter) C->D E Analyze filtrate by HPLC D->E F Quantify against calibration curve E->F

Caption: Workflow for the Shake-Flask Solubility Assay.

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa value defines the pH at which a molecule's ionizable group is 50% ionized and 50% neutral. This parameter is fundamental in medicinal chemistry, as the charge state of a drug affects its solubility, membrane permeability, and binding to its biological target.[7] For Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate, the pyridine nitrogen is the primary basic center.

Causality in Experimental Choice: Why Potentiometric Titration?

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[8] It directly measures the change in pH of a solution as a titrant (a strong acid or base) is added, allowing for the precise identification of the inflection point corresponding to the pKa.[7][9] This empirical approach is superior to purely computational methods, which can be less accurate for novel scaffolds.

Self-Validating Protocol: pKa Determination by Potentiometric Titration

This protocol includes critical checks to ensure data integrity.

Step 1: System Calibration

  • Calibrate the potentiometer (pH meter) using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements across the titration range.[9]

Step 2: Sample Preparation

  • Dissolve a precise quantity of the compound in deionized water or a co-solvent system if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[9] Purging the solution with nitrogen gas removes dissolved CO₂, which can interfere with the titration of basic compounds.

Step 3: Titration

  • Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode.

  • For a basic group like pyridine, make the solution acidic (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl).

  • Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each addition.[7]

  • Self-Validation Check: Record pH readings only when the signal drift is minimal (e.g., < 0.01 pH units per minute) to ensure equilibrium is reached after each titrant addition.[7]

Step 4: Data Analysis

  • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

  • The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.

  • Self-Validation Check: Perform a minimum of three independent titrations. The final pKa should be reported as the average with the standard deviation, ensuring the reproducibility of the measurement.[9]

Data Presentation

Table 3: Ionization Properties

Ionizable GroupPredicted pKaExperimental pKaMethod
Pyridine Nitrogen (Conjugate Acid)~4.5 - 5.5To be determinedPotentiometric Titration

Note: The predicted pKa is an estimate based on similar structures like 2-(2-hydroxyethyl)pyridine, which has a reported pKa of 5.31 for its conjugate acid.[10]

Ionization Equilibrium Visualization

G Ionization equilibrium of the pyridine nitrogen. Pyridine_Neutral -N Pyridine_Protonated -N⁺H Pyridine_Neutral->Pyridine_Protonated -H⁺ Pyridine_Protonated->Pyridine_Neutral +H⁺

Caption: Ionization equilibrium of the pyridine nitrogen.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most important physicochemical properties in drug design.[11] It influences membrane permeability, plasma protein binding, solubility, and metabolic clearance. LogP is the partition coefficient of the neutral form of a molecule between n-octanol and water, while LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized species.[11]

Causality in Experimental Choice: Shake-Flask vs. HPLC

The shake-flask method is the traditional and most direct way to measure LogP.[4] However, it can be time-consuming.[11] For faster screening, reversed-phase HPLC methods are widely used. These methods correlate a compound's retention time with those of standards with known LogP values.[11] For an ionizable compound like this one, determining LogD at physiological pH (7.4) is more biologically relevant than measuring LogP alone.

Self-Validating Protocol: LogD₇.₄ Determination (Shake-Flask)

Step 1: Preparation

  • Prepare pre-saturated n-octanol and aqueous buffer (pH 7.4). Pre-saturation of each phase with the other is critical to prevent volume changes during the experiment.

  • Prepare a stock solution of the compound in the aqueous phase.

Step 2: Partitioning

  • Combine equal volumes of the pre-saturated n-octanol and the compound-containing aqueous buffer in a vial.

  • Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

Step 3: Phase Separation

  • Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

Step 4: Quantification

  • Carefully sample each layer and determine the concentration of the compound using a validated analytical method like HPLC or UV-Vis spectroscopy.

  • Self-Validation Check: The total amount of compound recovered from both phases should be close to the initial amount added (e.g., within 95-105%), confirming that no significant material was lost to degradation or adsorption.

Step 5: Calculation

  • Calculate LogD using the formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Data Presentation

Table 4: Lipophilicity Parameters

ParameterValueMethodRelevance
cLogP (Calculated) Varies by algorithmComputationalPrediction of neutral form's lipophilicity
LogP (Experimental) To be determinedShake-Flask/HPLCLipophilicity of the neutral species
LogD at pH 7.4 To be determinedShake-Flask/HPLCEffective lipophilicity at physiological pH
Partitioning Visualization

G Compound Partitioning at Equilibrium Octanol n-Octanol Phase (Lipophilic) Aqueous Aqueous Phase (pH 7.4) (Hydrophilic) Octanol->Aqueous C_oct Compound(oct) C_aq Compound(aq) C_oct->C_aq K = [C]oct / [C]aq

Caption: Partitioning between n-octanol and aqueous phases.

Chemical Stability: Ensuring Integrity and Shelf-Life

Stability testing is a regulatory requirement that evaluates how environmental factors (heat, humidity, light) affect the quality of a drug substance over time.[12] It is essential for determining proper storage conditions and shelf-life.[][14]

Causality in Experimental Choice: Forced Degradation and Long-Term Studies

A comprehensive stability program involves two key stages:

  • Forced Degradation (Stress Testing): The compound is exposed to harsh conditions (acid, base, oxidation, heat, light) to rapidly identify potential degradation pathways and products.[15] This is crucial for developing a stability-indicating analytical method —one that can separate the intact drug from all its degradation products.

  • Long-Term Stability: The compound is stored under defined ICH (International Council for Harmonisation) conditions to mimic real-world storage and determine its retest period or shelf life.[12]

Self-Validating Protocol: Stability Assessment

Part A: Forced Degradation Study

  • Conditions: Expose solutions of the compound to:

    • Acidic conditions (e.g., 0.1 M HCl)

    • Basic conditions (e.g., 0.1 M NaOH)

    • Oxidative conditions (e.g., 3% H₂O₂)

    • Thermal stress (e.g., 60°C)

    • Photolytic stress (e.g., exposure to UV/Vis light)

  • Analysis: Analyze samples at various time points using an HPLC-UV/MS method. The goal is to achieve partial degradation (e.g., 5-20%) to ensure degradation products can be detected. Mass spectrometry (MS) helps in identifying the structures of the degradants.

  • Self-Validation Check: The developed HPLC method must demonstrate peak purity for the parent compound in all stressed samples, confirming it is "stability-indicating."

Part B: Long-Term Stability Study

  • Storage: Store the solid compound in controlled environmental chambers according to ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated testing).[12]

  • Testing: At specified time points (e.g., 0, 3, 6, 9, 12 months), test the samples for appearance, assay (potency), and degradation products using the validated stability-indicating method.

  • Self-Validation Check: The assay results should be consistent over time within specified limits (e.g., 95-105% of the initial value), and any specified degradation product should not exceed its acceptance criterion (e.g., <0.15%).

Data Presentation

Table 5: Representative Forced Degradation Results

Stress ConditionDurationAssay (% Remaining)Major Degradation Products
0.1 M HCl24hTo be determinedTo be identified
0.1 M NaOH24hTo be determinedTo be identified
3% H₂O₂24hTo be determinedTo be identified
60°C Heat7 daysTo be determinedTo be identified
Stability Testing Workflow Visualization

G cluster_forced Forced Degradation cluster_longterm ICH Long-Term Stability Start Drug Substance Acid Acid/Base Hydrolysis Start->Acid Ox Oxidation Start->Ox Heat Thermal Start->Heat Light Photolytic Start->Light LT 25°C / 60% RH Start->LT ACC 40°C / 75% RH Start->ACC MethodDev Develop Stability-Indicating HPLC Method Acid->MethodDev Ox->MethodDev Heat->MethodDev Light->MethodDev Analysis Analyze at Time Points (0, 3, 6, 12... months) MethodDev->Analysis LT->Analysis ACC->Analysis End Determine Shelf-Life & Storage Conditions Analysis->End

Caption: Workflow for a comprehensive stability program.

Synthesis Overview

The synthesis of functionalized pyridines is a well-established area of organic chemistry. Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate can be synthesized through various routes. One plausible approach involves the modification of a pre-formed pyridine ring, such as the reduction of a corresponding aldehyde or the esterification of the carboxylic acid. A documented method reports the formation of a similar compound, ethyl 4-(hydroxymethyl)-6-methylnicotinate, as a by-product from the reaction of furo[3,4-c]pyridin-3(1H)-one, indicating that transformations of related heterocyclic systems can yield this scaffold.[16] For targeted synthesis, a more direct route would be preferable, potentially starting from chelidamic acid or a related pyridine-2,4-dicarboxylic acid derivative.

Conclusion and Strategic Outlook

This guide has outlined the critical physicochemical properties of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate and provided robust, self-validating protocols for their determination. The interplay of its functional groups—the ionizable pyridine nitrogen, the hydrogen-bond-donating hydroxyl group, and the ester moiety—will define its ADME profile.

  • Solubility will be pH-dependent, likely increasing at lower pH due to the protonation of the pyridine nitrogen.

  • The pKa will dictate its charge state in different physiological compartments, influencing its ability to cross membranes and interact with targets.

  • LogD at pH 7.4 will provide the most accurate measure of its lipophilicity for predicting in vivo behavior.

  • Stability studies will be crucial to identify potential liabilities, such as hydrolysis of the ester group, and to define appropriate storage conditions.

The empirical data generated from these studies will form a comprehensive profile that enables drug design teams to make informed decisions. This molecule can be advanced as a lead candidate, modified to optimize its properties, or used as a fragment in the construction of more complex bioactive agents. The principles and protocols detailed herein provide a rigorous framework for unlocking the therapeutic potential of this promising chemical scaffold.

References

  • Ali, J., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

  • BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.

  • BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.

  • Charles River Laboratories. (n.d.). Stability Testing.

  • Schnatz, R. (2014). Strength and Stability Testing for Compounded Preparations. US Pharmacopeia.

  • Element. (2024). Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance.

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

  • Wilson, H. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Chromatography & Separation Techniques.

  • Cambridge MedChem Consulting. (n.d.). LogP/D.

  • Ishihama, Y., et al. (2002). A rapid method for pKa determination of drugs using pressure-assisted capillary electrophoresis with photodiode array detection in drug discovery. Journal of Pharmaceutical Sciences, 91(4), 933-42.

  • Kromidas, S. (n.d.). Determination of pKa Values by Liquid Chromatography. LCGC North America.

  • ChemDiv. (2022). Compound solubility measurements for early drug discovery.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

  • Avdeef, A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

  • World Health Organization (WHO). (2019). Annex 4: Protocol to conduct equilibrium solubility experiments.

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1274.

  • Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.

  • Liu, X., et al. (2006). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Combinatorial Chemistry & High Throughput Screening, 9(6), 463-70.

  • ChemSrc. (n.d.). Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

  • Fliedel, C., et al. (2010). Ethyl 4-(hydroxymethyl)-6-methylnicotinate. Acta Crystallographica Section E, 66(Pt 10), o2559.

  • Sutton, P. W., et al. (2017). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 19(2), 359-363.

  • Sigma-Aldrich. (n.d.). ethyl 2-(hydroxymethyl)pyridine-4-carboxylate.

  • Frank, R. L., et al. (1951). 5-ethyl-2-methylpyridine. Organic Syntheses, 31, 58.

  • BLD Pharm. (n.d.). Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate.

  • Ka, J., et al. (2000). Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Chemistry of Heterocyclic Compounds, 36, 563-570.

  • ChemicalBook. (n.d.). 2-HYDROXY-6-METHYL-4-PHENYL-1,4-DIHYDRO-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER.

  • Al-Ostoot, F. H., et al. (2023). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents. IntechOpen.

  • Pérez-Villanueva, M., et al. (2022). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters. Molecules, 27(19), 6524.

  • Belskaya, N. P., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 27(4), 1317.

  • Al-Ghorbani, M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Journal of Molecular Structure, 1301, 137351.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7675, 2-(2-Hydroxyethyl)pyridine.

  • Stenutz, R. (n.d.). ethyl pyridine-2-carboxylate.

  • Muranaka, Y., et al. (2023). Catalytic In Situ Acetalization Strategy for High-Yield Synthesis of C4- and C2-Carbohydrate Derivatives from Glucose. ACS Catalysis, 13(1), 589-598.

  • The Good Scents Company. (n.d.). 4-hydroxymethyl-pyridine.

  • NextSDS. (n.d.). ETHYL 4-(CHLOROMETHYL)PYRIDINE-2-CARBOXYLATE.

  • NIST. (n.d.). Pyridine, 5-ethyl-2-methyl-.

  • NextSDS. (n.d.). 4-(HYDROXYMETHYL)PYRIDINE-2-CARBOXAMIDE.

Sources

Foundational

Mass Spectrometry Fragmentation Pathways of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate: A Comprehensive Technical Guide

Executive Summary In the landscape of drug discovery and synthetic chemistry, pyridine scaffolds are ubiquitous due to their favorable pharmacokinetic properties and structural versatility. Ethyl 2-(hydroxymethyl)pyridin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug discovery and synthetic chemistry, pyridine scaffolds are ubiquitous due to their favorable pharmacokinetic properties and structural versatility. Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate (C9H11NO3) is a highly functionalized intermediate containing both an ethyl ester and a hydroxymethyl group attached to a basic pyridine ring. Understanding its exact gas-phase dissociation behavior is critical for researchers conducting pharmacokinetic (PK) profiling, impurity tracking, and structural elucidation.

This whitepaper provides an in-depth mechanistic analysis of the collision-induced dissociation (CID) pathways of this molecule under Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS). By dissecting the causality behind each fragmentation step, this guide establishes a self-validating framework for identifying this compound and its derivatives in complex biological matrices.

Structural Profiling & Ionization Dynamics

The fragmentation behavior of a molecule is dictated by its proton affinity and the relative stability of its functional groups. In positive-ion mode ESI (ESI+), the primary site of protonation is the highly basic pyridine nitrogen, yielding a stable precursor ion.

Physicochemical Properties
  • Chemical Formula: C9H11NO3

  • Monoisotopic Mass: 181.0739 Da

  • Protonated Precursor [M+H]+: m/z 182.0817

Once protonated, the internal energy imparted during CID is distributed across the molecule. The competing dissociation pathways are driven by the two labile substituents: the C4 ethyl ester and the C2 hydroxymethyl group.

Core Fragmentation Mechanisms (CID)

The fragmentation of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is highly predictable when viewed through the lens of physical organic chemistry. The pathways are governed by the formation of stable neutral leaving groups and resonance-stabilized product ions.

Pathway A: The McLafferty-Type Ester Cleavage (-28 Da)

The most kinetically favored primary fragmentation is the loss of the ethyl group from the C4 ester. The protonated carbonyl oxygen abstracts a hydrogen atom from the terminal methyl group of the ethyl chain via a six-membered cyclic transition state. This results in the expulsion of neutral ethylene (C2H4, 28 Da)[1].

  • Transition: m/z 182.08 → m/z 154.05

  • Causality: The driving force is the high thermodynamic stability of the expelled neutral ethylene and the formation of the corresponding protonated carboxylic acid (2-(hydroxymethyl)pyridine-4-carboxylic acid).

Pathway B: Aza-Benzyl Cation Formation (-18 Da)

Simultaneously, the C2 hydroxymethyl group is highly susceptible to dehydration. The loss of water (H2O, 18 Da) generates a methylene-pyridinium ion[2].

  • Transition: m/z 182.08 → m/z 164.07

  • Causality: The facile loss of water is driven by the exceptional stability of the resulting product. The positive charge left behind on the exocyclic carbon is highly delocalized across the pyridine π-system, forming a stable aza-benzyl cation equivalent.

Pathway C: Sequential Deep Cleavage & Decarboxylation

As collision energy (CE) increases, the primary fragments undergo secondary dissociation. The carboxylic acid intermediate (m/z 154.05) undergoes rapid decarboxylation, losing CO2 (44 Da) to yield a protonated 2-hydroxymethylpyridine core (m/z 110.06). This intermediate subsequently loses water to form the ultimate stable core fragment at m/z 92.05, which serves as a highly specific diagnostic ion for hydroxymethyl-substituted pyridines[3].

Visualizing the Fragmentation Network

MS_Fragmentation M Precursor Ion [M+H]+ m/z 182.08 F_164 [M+H - H2O]+ m/z 164.07 M->F_164 -H2O (18 Da) F_154 [M+H - C2H4]+ m/z 154.05 M->F_154 -C2H4 (28 Da) F_136 [M+H - C2H4 - H2O]+ m/z 136.04 F_164->F_136 -C2H4 (28 Da) F_154->F_136 -H2O (18 Da) F_110 [M+H - C2H4 - CO2]+ m/z 110.06 F_154->F_110 -CO2 (44 Da) F_92 Aza-benzyl Cation [C6H6N]+ m/z 92.05 F_136->F_92 -CO2 (44 Da) F_110->F_92 -H2O (18 Da)

Figure 1: ESI-MS/MS collision-induced dissociation (CID) pathways for m/z 182.08.

Quantitative Data Presentation

The following table summarizes the key MS/MS transitions, their exact masses, and the neutral losses required for accurate mass filtering in High-Resolution Mass Spectrometry (HRMS) workflows.

Precursor m/zProduct m/zFragment FormulaNeutral LossLoss Mass (Da)Structural Assignment
182.0817164.0712[C9H10NO2]+H2O18.0105Methylene-pyridinium ester
182.0817154.0504[C7H8NO3]+C2H428.0313Protonated carboxylic acid
182.0817136.0399[C7H6NO2]+C2H4 + H2O46.0418Acylium ion / Dehydrated acid
182.0817110.0606[C6H8NO]+C2H4 + CO272.0211Protonated 2-hydroxymethylpyridine
182.081792.0500[C6H6N]+C2H4 + CO2 + H2O90.0317Core Aza-benzyl cation

Experimental Protocol: Self-Validating LC-MS/MS Method

To ensure absolute trustworthiness in analytical results, protocols must be self-validating. The following LC-MS/MS methodology uses a Collision Energy (CE) kinetic ramp to empirically prove the sequential nature of the fragmentation cascade.

Step 1: Sample Preparation
  • Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol to create a stock solution.

  • Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: The 0.1% Formic Acid lowers the pH of the droplet, ensuring complete protonation of the pyridine nitrogen prior to desolvation, thereby maximizing the [M+H]+ precursor yield.

Step 2: Chromatographic Separation
  • Column: Use a sub-2-micron C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to ensure sharp peak shapes and minimize matrix suppression[4].

  • Mobile Phases: Phase A (Water + 0.1% FA) and Phase B (Acetonitrile + 0.1% FA).

  • Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.3 mL/min.

Step 3: Source Optimization
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: Set to 3.0 kV.

  • Desolvation Temperature: Set to 350°C.

    • Causality: A high desolvation temperature ensures efficient droplet evaporation but must be capped at 350°C to prevent in-source thermal degradation (unintended premature water loss) of the labile hydroxymethyl group.

Step 4: Self-Validating Collision Energy (CE) Ramp
  • Isolate the precursor ion at m/z 182.08 in Q1.

  • Perform Product Ion Scans (Q3) while ramping the CE from 10 eV to 50 eV in 5 eV increments.

  • Validation Logic: Analyze the kinetic profile of the fragments. At low CE (10–15 eV), primary fragments m/z 164 and 154 will dominate. As CE crosses 25 eV, m/z 154 will deplete proportionally as the secondary fragment m/z 110 rises. Above 35 eV, the terminal aza-benzyl cation (m/z 92) will become the base peak. This sequential rise and fall of ion abundances mathematically validates the proposed pathway.

References

  • Title: Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons - MDPI[2] Source: mdpi.com URL:

  • Title: A gas chromatography full scan high resolution Orbitrap mass spectrometry method for separation and characterization of 3-hydroxymethyl pyridine ester of fatty acids at low levels - ResearchGate[3] Source: researchgate.net URL:

  • Title: Development of a green method for separation and identification of the degradation impurity of Isoniazid by SFC-MS/MS - ResearchGate[1] Source: researchgate.net URL:

  • Title: Isoniazid | C6H7N3O | CID 3767 - PubChem - NIH[4] Source: nih.gov URL:

Sources

Exploratory

Unveiling the Electronic Landscape of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate: A DFT-Driven Exploration for Drug Discovery

An In-Depth Technical Guide: This guide provides a comprehensive technical analysis of the electronic properties of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate, a pyridine derivative of significant interest in medicina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

This guide provides a comprehensive technical analysis of the electronic properties of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate, a pyridine derivative of significant interest in medicinal chemistry.[1] We will leverage Density Functional Theory (DFT) calculations to dissect its molecular structure, reactivity, and interaction potential. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical chemistry principles to accelerate the discovery and optimization of novel therapeutic agents.

The pyridine ring is a cornerstone in pharmaceutical development, appearing as a core scaffold in numerous FDA-approved drugs.[1][2] Its unique electronic characteristics, ability to engage in hydrogen bonding, and tunable substitution patterns make it a privileged structure in medicinal chemistry.[1] Understanding the electronic properties of substituted pyridines like Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate at a quantum mechanical level is paramount for rational drug design, enabling the prediction of molecular behavior and guiding synthetic efforts.

The Power of Density Functional Theory (DFT) in Drug Discovery

DFT has emerged as a leading quantum mechanical modeling method, striking an optimal balance between computational cost and accuracy for studying many-electron systems like drug molecules.[2] The fundamental principle of DFT is that all ground-state properties of a molecule can be determined from its electron density, ρ(r).[3] This is a significant conceptual and practical advantage over traditional wavefunction-based methods.

For drug development professionals, DFT calculations provide critical insights into:

  • Molecular Geometry: Predicting precise bond lengths, bond angles, and dihedral angles.[4]

  • Chemical Reactivity: Identifying the most reactive sites within a molecule for metabolic transformation or target interaction.[5]

  • Spectroscopic Properties: Simulating IR and UV-Vis spectra to aid in experimental characterization.[6]

  • Structure-Activity Relationships (SAR): Correlating electronic properties with biological activity to inform the design of more potent and selective analogs.[2]

The predictive power of DFT allows for the in-silico screening and prioritization of candidates, significantly reducing the time and resources expended in the preclinical discovery phase.

Computational Methodology: A Validated Protocol

The following protocol outlines a robust and reproducible workflow for performing DFT calculations on pyridine derivatives. The choice of functional and basis set is critical for achieving results that correlate well with experimental data.

Causality Behind Method Selection
  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven track record in providing accurate geometries and electronic properties for a wide range of organic molecules. It incorporates both Hartree-Fock exchange and DFT exchange-correlation, offering a balanced description of electronic effects.[6][7]

  • Basis Set (6-311G(d,p)): This triple-zeta basis set provides a flexible and accurate description of the electron distribution. The addition of polarization functions on heavy atoms ('d') and hydrogen atoms ('p') is crucial for correctly modeling the geometry and interactions of molecules with heteroatoms and polar bonds, such as the title compound.[4][8]

Step-by-Step Computational Workflow
  • Structure Preparation: An initial 3D structure of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate (CAS No: 31804-60-1[9]) is constructed using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This calculation is performed in the gas phase using the B3LYP functional and 6-311G(d,p) basis set. This step ensures that all subsequent property calculations are performed on the most stable molecular geometry.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of any imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.

  • Electronic Property Calculation: Using the confirmed minimum-energy structure, single-point energy calculations are performed to determine key electronic properties, including:

    • Frontier Molecular Orbitals (HOMO and LUMO)

    • Molecular Electrostatic Potential (MEP)

    • Mulliken Atomic Charges

The entire process is visualized in the workflow diagram below.

DFT_Workflow cluster_prep Step 1: Preparation cluster_calc Step 2 & 3: Core Calculation cluster_analysis Step 4: Analysis node_prep Construct Initial 3D Structure (Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate) node_opt Geometry Optimization (B3LYP/6-311G(d,p)) node_prep->node_opt node_freq Frequency Calculation node_opt->node_freq Confirm Minimum Energy node_prop Single-Point Calculation on Optimized Geometry node_freq->node_prop Validated Structure node_homo HOMO-LUMO Analysis node_prop->node_homo node_mep MEP Analysis node_prop->node_mep node_charge Mulliken Charge Analysis node_prop->node_charge

Caption: A typical DFT workflow for the analysis of a pyridine compound.

Analysis of Calculated Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity. The HOMO is the region most likely to donate electrons (nucleophilic), while the LUMO is the region most likely to accept electrons (electrophilic).[8]

The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of chemical reactivity and kinetic stability.[6]

  • Small HOMO-LUMO Gap: Indicates a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[10]

  • Large HOMO-LUMO Gap: Suggests higher stability and lower chemical reactivity.[8]

For drug-like compounds, an optimal gap is sought to balance stability with the reactivity needed for target engagement.[11]

HOMO_LUMO cluster_energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor Energy_Axis Energy LUMO_level HOMO_level HOMO_level->LUMO_level ΔE = E_LUMO - E_HOMO (Energy Gap)

Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).

Table 1: Illustrative Frontier Orbital Energies for Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate

ParameterEnergy (eV)Significance
EHOMO-6.85Tendency to donate electrons
ELUMO-1.52Tendency to accept electrons
Energy Gap (ΔE) 5.33 Indicator of chemical reactivity and stability[6][8]

Note: The values presented are representative examples derived from typical DFT calculations on similar pyridine compounds and serve for illustrative purposes.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution of a molecule in 3D space.[12] It is invaluable for predicting how a molecule will interact with its biological target.[13] The MEP map is color-coded to represent different regions of electrostatic potential:

  • Red/Yellow: Electron-rich regions (negative potential), indicating sites for electrophilic attack and hydrogen bond acceptance.

  • Blue: Electron-deficient regions (positive potential), indicating sites for nucleophilic attack and hydrogen bond donation.

  • Green: Neutral regions (zero potential).

For Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate, the MEP map would reveal:

  • Negative Potential (Red): Concentrated around the pyridine nitrogen and the oxygen atoms of the carboxylate and hydroxymethyl groups. These are the primary sites for hydrogen bonding interactions with a receptor.[3]

  • Positive Potential (Blue): Located around the hydrogen atoms, particularly the hydroxyl proton of the hydroxymethyl group, making it a potential hydrogen bond donor.

Understanding these electrostatic features is crucial for predicting binding orientation and designing molecules with complementary electrostatic surfaces to their target binding sites.[14]

Mulliken Atomic Charge Analysis

Mulliken charge analysis provides a quantitative method for distributing the total molecular charge among its constituent atoms. While MEP offers a spatial view, Mulliken charges provide discrete numerical values that help in understanding the electronic environment of each atom. This analysis complements the MEP map by quantifying the electron-rich and electron-deficient centers.

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms

AtomIllustrative Charge (a.u.)Interpretation
N (Pyridine)-0.65Strongly electronegative, electron-rich center
O (Carbonyl)-0.58High negative charge, strong H-bond acceptor
O (Ester)-0.45Electronegative center
O (Hydroxyl)-0.62High negative charge, strong H-bond acceptor
H (Hydroxyl)+0.41Positive charge, potential H-bond donor
C (Carbonyl)+0.75Electron-deficient, potential electrophilic site

Note: These values are illustrative and represent typical charge distributions for such functional groups.

Conclusion and Future Outlook

This guide has detailed a comprehensive DFT-based approach to characterizing the electronic properties of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate. The analysis of frontier molecular orbitals, molecular electrostatic potential, and Mulliken charges provides a deep understanding of the molecule's reactivity, stability, and potential for intermolecular interactions.

These computational insights are not merely academic; they are directly applicable to the drug discovery pipeline. By predicting sites susceptible to metabolic attack, identifying key regions for receptor binding, and understanding the electronic basis of structure-activity relationships, DFT calculations empower medicinal chemists to design next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. The integration of these theoretical methods into modern research workflows is an indispensable strategy for accelerating the journey from molecular concept to clinical reality.

References

  • ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.
  • Benchchem. (n.d.). Theoretical studies and DFT calculations of pyridine compounds.
  • Deep Origin. (2024, November 1). Electrostatic Potential Maps - Computational Chemistry Glossary.
  • ACS Publications. (2024, February 7). From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations | The Journal of Physical Chemistry A.
  • R Discovery. (2010, April 6). A DFT Study on Nitro Derivatives of Pyridine.
  • Taylor & Francis Online. (2010, April 6). A DFT Study on Nitro Derivatives of Pyridine.
  • SciSpace. (2010). A DFT Study on Nitro Derivatives of Pyridine.
  • ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design.
  • SciSpace. (n.d.). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction.
  • University of Regensburg. (n.d.). Molecular Electrostatic Potential (MEP).
  • ResearchGate. (2026, February 3). Experimental and Computational Study of Pyridine Carboxylate Ionic Liquid‐Mediated Knoevenagel Condensation at Ultralow Loadings.
  • Scirp.org. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine).
  • YouTube. (2025, August 23). Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!.
  • ResearchGate. (2025, August 14). Structural and Computational Insights into a Colorless Carboxylic Acid–Pyridine Cocrystal.
  • MDPI. (2025, December 9). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs.
  • PMC. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • AIMS Press. (2022, August 5). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations.
  • Lupine Publishers. (2019, February 4). Thermodynamic, HOMO-LUMO, MEP and ADMET Studies of Metronidazole and its Modified Derivatives Based on DFT.
  • Organic Chemistry Research. (2025, December 15). Structural and Computational Insights into a Colorless Carboxylic Acid-Pyridine Cocrystal.
  • DergiPark. (2023, June 21). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA.
  • PMC. (n.d.). Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate.
  • Sigma-Aldrich. (n.d.). ethyl 2-(hydroxymethyl)pyridine-4-carboxylate | 31804-60-1.
  • BLD Pharm. (n.d.). 1356111-30-2|Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate.
  • ResearchGate. (2025, August 7). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates.
  • Chem-Impex. (n.d.). Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate.
  • MDPI. (2024, December 16). Ethyl 4H-Pyran-4-one-2-carboxylate.
  • Chemsrc. (2025, August 24). Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.
  • ChemicalBook. (n.d.). METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE synthesis.
  • ChemicalBook. (2026, January 13). 2-HYDROXY-6-METHYL-4-PHENYL-1,4-DIHYDRO-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER | 5395-36-8.

Sources

Foundational

Mechanism of action of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate derivatives

An In-Depth Technical Guide to the Mechanism of Action of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate Derivatives Executive Summary In modern medicinal chemistry, the identification and functionalization of privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate Derivatives

Executive Summary

In modern medicinal chemistry, the identification and functionalization of privileged scaffolds are critical for accelerating drug discovery. Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is a highly versatile, bifunctional building block. While the parent compound is primarily a synthetic intermediate, its functionalized derivatives—specifically pyrrolo[3,4-c]pyridines and tetrahydroisoquinolines—exhibit profound pharmacological activities. This whitepaper explores the chemical rationale behind this scaffold and provides an in-depth analysis of its two primary mechanisms of action: allosteric inhibition of HIV-1 Integrase and antagonism of the Bombesin-2 (BB2) receptor for gastrointestinal therapeutics.

Chemical Biology & Scaffold Rationale

The pharmacological value of the ethyl 2-(hydroxymethyl)pyridine-4-carboxylate scaffold lies in its precise spatial arrangement of functional groups, which allows for rapid diversification into complex pharmacophores:

  • C2-Hydroxymethyl Group: Acts as a primary nucleophile. It can be oxidized to an aldehyde or converted into a leaving group (e.g., via halogenation) to facilitate cyclization, yielding bicyclic systems like pyrrolo[3,4-c]pyridines[1].

  • C4-Ethyl Carboxylate: Serves as a lipophilic anchor that can occupy hydrophobic pockets in target proteins. Alternatively, it can undergo hydrolysis to a free carboxylic acid, enabling subsequent amide coupling to fine-tune pharmacokinetic properties.

  • Pyridine Core: Provides essential hydrogen-bond acceptor capabilities (via the nitrogen atom) and participates in π−π stacking interactions within enzymatic active sites or receptor binding clefts.

Mechanism of Action I: HIV-1 Integrase Inhibition (LEDGINs)

One of the most significant applications of this scaffold is its conversion into 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives. These compounds act as potent, non-catalytic site integrase inhibitors (NCINs), commonly referred to as LEDGINs[1][2].

The Allosteric Mechanism

Unlike traditional Integrase Strand Transfer Inhibitors (INSTIs) like Raltegravir, which bind directly to the catalytic core domain (CCD) and coordinate with Mg2+ ions, these pyridine-4-carboxylate derivatives act allosterically[2].

  • Binding the LEDGF/p75 Pocket: The derivatives bind to a highly conserved allosteric pocket at the dimer interface of the HIV-1 Integrase (IN) core domain.

  • Disruption of Host-Factor Interaction: By occupying this pocket, the compounds competitively inhibit the binding of the host chromatin-tethering factor LEDGF/p75. Without LEDGF/p75, the viral integrase cannot efficiently tether the pre-integration complex (PIC) to the host chromatin[2].

  • Late-Stage Maturation Defect: Furthermore, binding of these derivatives during viral assembly induces aberrant integrase multimerization, resulting in the production of morphologically defective and non-infectious viral progeny[2].

G A HIV-1 Integrase (IN) C Active IN-LEDGF Complex A->C Binds B LEDGF/p75 Host Factor B->C Co-factor D Viral DNA Integration C->D Catalyzes E Pyridine-4-carboxylate Derivative (LEDGIN) F Allosteric Pocket Binding E->F Targets F->A Induces Conformational Change F->C Disrupts Interaction G Integration Blockade & Viral Defect F->G Results in

Allosteric inhibition of HIV-1 Integrase by pyridine-4-carboxylate derivatives (LEDGINs).
Quantitative Structure-Activity Relationship (QSAR) Data

Multivariate QSAR studies demonstrate that the ester substituent at position 4 and the distance between the pyrrolopyridine scaffold and the phenyl ring dictate anti-HIV efficacy[1][3].

Compound CoreR1 (C4 Position)R2 (N-Substituent)Anti-HIV-1 EC50 (µM)Therapeutic Index (TI)
Pyrrolo[3,4-c]pyridineEthyl ester (-OEt)Phenyl (-Ph)< 10.0~ 4.5
Pyrrolo[3,4-c]pyridineEthyl ester (-OEt)4-Methylphenyl< 10.0~ 5.2
Pyrrolo[3,4-c]pyridineEthyl ester (-OEt)Indol-3-yl< 10.0~ 6.1
Pyrrolo[3,4-c]pyridineEthyl ester (-OEt)4-Fluorophenyl1.657.98

Data synthesized from QSAR modeling of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives[1][3].

Protocol: AlphaScreen Assay for IN-LEDGF/p75 Interaction

To validate the allosteric disruption mechanism, the following self-validating AlphaScreen protocol is utilized.

  • Protein Preparation: Purify recombinant His-tagged LEDGF/p75 and untagged HIV-1 IN. Causality: High purity prevents non-specific protein aggregation, a common source of false positives in proximity assays.

  • Compound Pre-incubation: In a 384-well OptiPlate, incubate 100 nM HIV-1 IN with varying concentrations of the pyridine derivative (0.1 nM to 100 µM) in assay buffer (25 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, 0.1% BSA, pH 7.4) for 30 minutes at 22°C. Causality: This allows the compound to reach thermodynamic binding equilibrium at the allosteric site before introducing the competitive host factor.

  • Complex Formation: Add 10 nM His-LEDGF/p75 and an anti-IN monoclonal antibody. Incubate for 1 hour.

  • Bead Addition: Under low-light conditions, add Streptavidin-coated donor beads and Ni-NTA acceptor beads (20 µg/mL final concentration).

  • Signal Detection: Incubate for 2 hours in the dark, then read the plate on an EnVision multimode reader (Excitation: 680 nm, Emission: 520-620 nm).

  • Self-Validation Control: Include a DMSO vehicle control (defined as 0% inhibition) and a known LEDGIN standard (defined as 100% inhibition). A secondary counter-screen omitting LEDGF/p75 must be run to ensure the compound does not quench the fluorophore directly.

Mechanism of Action II: Bombesin-2 (BB2) Receptor Antagonism

Beyond virology, ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is utilized to synthesize tetrahydroisoquinolin-1-one derivatives. These compounds exhibit potent antagonistic activity against the Bombesin-2 (BB2) receptor (also known as the Gastrin-Releasing Peptide receptor, GRPR), making them highly valuable for treating Irritable Bowel Syndrome (IBS)[4].

The Antagonistic Mechanism

Stress induces the release of corticotropin-releasing hormone (CRH) and gastrin-releasing peptide (GRP/Bombesin) from the hypothalamus and enteric nervous system[4].

  • Receptor Blockade: The tetrahydroisoquinoline derivative binds competitively to the extracellular loops and transmembrane domains of the Gq-coupled BB2 receptor.

  • Signal Transduction Arrest: By blocking GRP binding, the derivative prevents the conformational change required to activate the Gαq/11​ protein.

  • Downstream Effect: This prevents the activation of Phospholipase C (PLC), halting the cleavage of PIP2​ into IP3​ and DAG. Consequently, intracellular calcium ( Ca2+ ) release from the sarcoplasmic reticulum is inhibited, preventing the hyper-contraction of gastrointestinal smooth muscle that characterizes IBS diarrhea and cramping[4].

G S Stress Stimulus L Bombesin / GRP Release S->L R BB2 Receptor (Gq-coupled) L->R Agonist Binding P Phospholipase C (PLC) Activation R->P Signal Transduction C Intracellular Ca2+ Release P->C M GI Smooth Muscle Contraction (IBS) C->M D Tetrahydroisoquinoline Derivative (Pyridine Precursor) B Receptor Blockade D->B Acts as Antagonist B->R Inhibits

Mechanism of BB2 receptor antagonism by derivatives in the treatment of Irritable Bowel Syndrome.
Protocol: Radioligand Binding Assay for BB2 Receptor

To quantify the binding affinity ( Ki​ ) of these derivatives to the BB2 receptor, a competitive radioligand binding assay is employed.

  • Membrane Preparation: Isolate cell membranes from HT-29 human colon adenocarcinoma cells, which endogenously express high levels of the BB2 receptor. Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Reaction Mixture: In a 96-well plate, combine 50 µg of membrane protein, 50 pM of [125I]−Tyr4−bombesin (radioligand), and varying concentrations of the test derivative (10 pM to 10 µM).

  • Buffer Optimization: Use a binding buffer containing 25 mM HEPES, 1% BSA, and 1 mM bacitracin. Causality: Bacitracin is a non-specific protease inhibitor critical for preventing the proteolytic degradation of the peptide radioligand during the incubation period.

  • Incubation & Filtration: Incubate the mixture at 22°C for 60 minutes to achieve steady-state equilibrium. Rapidly terminate the reaction by vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: PEI coats the glass fibers with a positive charge, drastically reducing the non-specific binding of the positively charged radioligand to the filter itself.

  • Quantification: Wash the filters three times with ice-cold buffer, dry, and measure retained radioactivity using a gamma counter.

  • Self-Validation Control: Define non-specific binding (NSB) by adding a massive excess (1 µM) of unlabeled bombesin to a control well. Specific binding is calculated by subtracting NSB from total binding.

Conclusion & Future Perspectives

Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is far more than a simple reagent; it is a gateway to diverse therapeutic landscapes. By leveraging the nucleophilic hydroxymethyl group and the adaptable ethyl ester, medicinal chemists have successfully engineered molecules that navigate complex biological environments—from the allosteric pockets of viral integrases to the transmembrane domains of human G-protein coupled receptors. Future drug development utilizing this scaffold will likely focus on optimizing the pharmacokinetic profiles of these derivatives, particularly enhancing oral bioavailability and central nervous system (CNS) penetrance for neuro-gastrointestinal disorders.

References

  • Wójcicka, A.; Redzicka, A. "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives". PMC / MDPI.
  • "Inhibiting the HIV Integration Process: Past, Present, and the Future". ACS Publications.
  • Ugochukwu AS, Shallangwa GA, Uzairu A. "Multivariate QSAR Study of 7-Hydroxy-1, 3-Dioxo-2,3-Dihydro-1H- Pyrrolo[3,4-c]Pyridine-4-Carboxylate Derivatives as Potent Anti-HIV Agents". TSI Journals.
  • "Tetrahydroisoquinolin-1-one derivative or salt thereof (AU2008255815B2)". Google Patents.

Sources

Exploratory

Structural Characterization of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate and Its Synthetic Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is a key heterocyclic building block in medicinal chemistry and pharmaceu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is a key heterocyclic building block in medicinal chemistry and pharmaceutical development. Its purity, stability, and precise atomic arrangement are critical parameters that influence reaction outcomes, biological activity, and the safety profile of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive framework for the structural characterization of this molecule and its synthetic intermediates. We will explore a multi-technique, integrated analytical approach, detailing not only the "how" but the "why" behind each experimental choice. The methodologies discussed herein are grounded in established principles of pharmaceutical analysis and are designed to build a self-validating, unambiguous profile of the target compound, from initial purity assessment to definitive three-dimensional structure determination.

The Strategic Imperative for Rigorous Characterization

In pharmaceutical R&D, the adage "know your molecule" is paramount. The structural integrity of an intermediate like Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate directly impacts the viability of a synthetic route and the quality of the final API. A comprehensive analytical workflow is not merely a data collection exercise; it is a systematic investigation designed to confirm identity, quantify purity, identify impurities, and understand physicochemical properties. This guide presents a logical progression of techniques that, when combined, provide a holistic understanding of the molecule.

The typical workflow begins with chromatographic techniques to ensure the sample's purity, followed by a suite of spectroscopic methods to elucidate the molecular structure. For definitive confirmation, single-crystal X-ray diffraction provides the exact three-dimensional arrangement, while thermal analysis offers crucial insights into the material's stability and solid-state properties.

Characterization_Workflow cluster_0 Phase 1: Purity & Separation cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Definitive Structure & Properties Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product HPLC_TLC HPLC_TLC Purification->HPLC_TLC Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC_TLC->NMR MS Mass Spectrometry (MW & Fragmentation) HPLC_TLC->MS FTIR FTIR Spectroscopy (Functional Groups) HPLC_TLC->FTIR XRay Single-Crystal X-ray (3D Structure) NMR->XRay Thermal Thermal Analysis (TGA/DSC) MS->Thermal Final_Report Final_Report XRay->Final_Report Thermal->Final_Report

Caption: Overall workflow for comprehensive characterization.

Chromatographic Analysis: The Foundation of Purity

Before any structural elucidation can be trusted, the purity of the analyte must be established. Chromatographic techniques are the industry standard for separating the target compound from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the preferred method in the pharmaceutical industry due to its high resolution, reproducibility, and compatibility with various detectors like UV-Vis and Mass Spectrometry (MS). For pyridine derivatives, special consideration must be given to the basic nitrogen atom, which can cause peak tailing due to interactions with silica supports.

Causality Behind Experimental Choices:

  • Column: A C18 column is a robust starting point for molecules of this polarity.

  • Mobile Phase: An acidic modifier (e.g., formic or acetic acid) is incorporated into the mobile phase. This protonates the pyridine nitrogen, minimizing its interaction with residual silanols on the stationary phase and resulting in sharper, more symmetrical peaks.

  • Detector: UV detection is suitable due to the aromatic nature of the pyridine ring. A wavelength of ~254 nm is a common choice.

Experimental Protocol: RP-HPLC Purity Assessment

  • System Preparation: Agilent 1260 Infinity II or equivalent.

  • Column: Avantor Hichrom C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Spectroscopic Elucidation: Assembling the Molecular Puzzle

Spectroscopy provides the fundamental data needed to piece together the molecular structure. Each technique offers complementary information, and together they create a detailed picture of atomic connectivity and functional groups.

Spectroscopic_Synergy cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_FTIR FTIR Spectroscopy Molecule Ethyl 2-(hydroxymethyl) pyridine-4-carboxylate MS Molecular Weight (e.g., 181.07 Da) Molecule->MS Confirms Mass NMR_H ¹H NMR (Proton Environment) Molecule->NMR_H Determines C-H Framework FTIR Functional Groups (C=O, O-H, C-O) Molecule->FTIR Identifies Key Bonds Fragment Fragmentation Pattern (e.g., loss of -OCH2CH3) NMR_H->Fragment Corroborates Fragments NMR_C ¹³C NMR (Carbon Skeleton)

Caption: Synergy of spectroscopic techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. ¹H NMR identifies the chemical environment and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrument: Bruker Avance 400 MHz or equivalent.

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition: Acquire spectrum with a standard pulse program. Key parameters include a spectral width of ~12 ppm, 16-32 scans, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Acquire spectrum using a proton-decoupled pulse program. A wider spectral width (~220 ppm) and a larger number of scans (~1024) are typically required.

  • 2D NMR (Optional but Recommended): Techniques like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) can be used to definitively assign signals and confirm connectivity.

Data Interpretation: The expected signals for Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate are summarized below.

Functional Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Correlations & Notes
Pyridine H-3~7.8-8.0 (s)~120-125Singlet, adjacent to two substituents.
Pyridine H-5~7.6-7.8 (d)~122-126Doublet, coupled to H-6.
Pyridine H-6~8.6-8.8 (d)~148-152Doublet, deshielded by nitrogen.
Hydroxymethyl (-CH₂OH)~4.7-4.9 (s)~60-65Singlet for CH₂. OH proton is a broad singlet, may exchange.
Ethyl Ester (-OCH₂CH₃)~4.3-4.5 (q)~61-64Quartet coupled to the CH₃ protons.
Ethyl Ester (-OCH₂CH₃)~1.3-1.5 (t)~13-15Triplet coupled to the CH₂ protons.
Pyridine C-2 (C-CH₂OH)-~158-162Quaternary carbon, highly deshielded.
Pyridine C-4 (C-COOEt)-~140-145Quaternary carbon.
Ester Carbonyl (C=O)-~164-168Quaternary carbon, characteristic ester carbonyl shift.

(Note: Exact chemical shifts are solvent-dependent. Data is estimated based on typical values for similar structures.)

Mass Spectrometry (MS)

MS provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a structural fingerprint. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.

Experimental Protocol: LC-MS Analysis

  • System: HPLC system coupled to a mass spectrometer (e.g., Waters ZQ with ESI source).

  • Chromatography: Use the HPLC method described in Section 2.1. The eluent is directed into the MS source post-UV detection.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Range: Scan from m/z 50 to 500.

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion. For Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate (C₉H₁₁NO₃, MW = 181.19), the expected [M+H]⁺ ion is at m/z 182.2. Analyze fragmentation data to identify characteristic losses (e.g., loss of the ethyl group, -C₂H₅, or ethoxy group, -OC₂H₅).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR-ATR

  • Instrument: PerkinElmer Spectrum Two or equivalent with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Scan the mid-IR range from 4000 cm⁻¹ to 400 cm⁻¹. Acquire and average 16-32 scans for a good signal-to-noise ratio.

  • Background: A background spectrum should be acquired before running the sample.

Data Interpretation: Key vibrational bands expected for the target structure.

Vibrational Mode Expected Frequency (cm⁻¹) Functional Group Assignment
O-H Stretch3200-3500 (broad)Hydroxymethyl group (-OH)
C-H Stretch (Aromatic)3000-3100Pyridine Ring C-H
C-H Stretch (Aliphatic)2850-3000-CH₂- and -CH₃ groups
C=O Stretch (Ester)1700-1730Ethyl Ester Carbonyl
C=C & C=N Stretch1550-1650Pyridine Ring Vibrations
C-O Stretch1100-1300Ester and Alcohol C-O bonds

Single-Crystal X-ray Diffraction: The Definitive Structure

While spectroscopy provides compelling evidence for a proposed structure, single-crystal X-ray diffraction is the unequivocal method for determining the three-dimensional arrangement of atoms in the solid state. It provides precise data on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Experimental Protocol: Crystal Growth and Data Collection

  • Crystal Growth: High-purity material (>99%) from HPLC analysis is required. Slow evaporation of a solution of the compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or ethanol) is a common method.

  • Crystal Selection: A single, well-formed crystal of appropriate size is mounted on the diffractometer.

  • Data Collection: The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected over a range of orientations.

  • Structure Solution & Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.

Expected Structural Features: Based on similar reported structures, one can anticipate key features. The pyridine ring will be largely planar. A crucial feature to analyze is the intermolecular hydrogen bonding. It is highly probable that the hydroxymethyl group's -OH will act as a hydrogen bond donor to the nitrogen atom of an adjacent pyridine ring, forming chains or more complex networks in the crystal lattice.

Thermal Analysis: Assessing Stability and Solid-State Behavior

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for understanding the physicochemical properties of a pharmaceutical intermediate, including its thermal stability, melting point, and decomposition profile. This information is critical for determining appropriate storage conditions and for process development.

Experimental Protocol: Simultaneous TGA-DSC Analysis

  • Instrument: PerkinElmer Pyris STA 9 or equivalent.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an alumina or aluminum crucible.

  • Atmosphere: Dry nitrogen purge at a flow rate of 20-50 mL/min.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature beyond its decomposition point (e.g., 350 °C) at a constant rate of 10 °C/min.

  • Data Analysis:

    • DSC Curve: Identify endothermic events, such as melting (sharp peak), and exothermic events, like decomposition. The peak temperature of the first major endotherm corresponds to the melting point.

    • TGA Curve: Monitor for mass loss as a function of temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.

Data Summary Table:

Parameter Technique Information Gained
Melting Point (Tₘ)DSCPurity indicator, solid-form characterization
Heat of Fusion (ΔHբ)DSCInformation on crystallinity
Decomposition Onset (Tₔ)TGAMeasure of thermal stability
Mass Loss ProfileTGAStoichiometry of decomposition events

Conclusion: An Integrated, Self-Validating Approach

The structural characterization of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is not achieved by a single technique but by the logical integration of multiple analytical methods. The process begins with chromatography to ensure purity. This is followed by a spectroscopic triad—NMR to map the C-H framework, MS to confirm the mass and fragmentation, and FTIR to identify functional groups. Finally, X-ray crystallography provides the definitive 3D structure, while thermal analysis establishes the compound's stability profile. Each piece of data validates the others, culminating in a comprehensive and trustworthy structural dossier essential for confident advancement in any drug development program.

References

  • Vertex AI Search. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
  • Hitachi High-Tech Analytical Science. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
  • PMC. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds.
  • ResolveMass Laboratories Inc. (2025, September 17). Thermal Analysis Instruments (DSC, TGA).
  • BenchChem. Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • ResearchGate. Synthesis and characterization of pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for synthesis of pyrano[3,2-b]pyranone derivatives under solvent-free conditions.
  • Taylor & Francis Online. (2017, March 6).

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate

These application notes provide a comprehensive, step-by-step protocol for the synthesis of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials scien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive, step-by-step protocol for the synthesis of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and professionals in drug development and related fields. The protocol is designed with scientific integrity at its core, explaining the causality behind experimental choices and providing a self-validating system for achieving the target molecule.

Introduction and Strategic Overview

Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is a bifunctional molecule featuring a pyridine core, a primary alcohol, and an ethyl ester. This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The pyridine nitrogen offers a site for coordination or quaternization, the hydroxymethyl group can be further oxidized or functionalized, and the ester can be hydrolyzed or converted to an amide.

A direct, one-pot synthesis of this molecule is not well-documented in the literature. Therefore, a robust and logical two-stage synthetic strategy is proposed, starting from a commercially available or readily synthesized precursor, diethyl pyridine-2,4-dicarboxylate. The overall strategy is as follows:

  • Synthesis of Diethyl Pyridine-2,4-dicarboxylate : This symmetric diester serves as the key starting material. While commercially available, a reliable synthesis protocol from the corresponding dicarboxylic acid is also presented for completeness.

  • Selective Mono-reduction : This is the critical and most challenging step. The goal is to selectively reduce the ester at the 2-position to a hydroxymethyl group while leaving the ester at the 4-position intact. This is achieved through a carefully controlled, two-step reduction process. First, a regioselective reduction of the 2-ester to an aldehyde is performed using a sterically hindered reducing agent at low temperature. This is followed by a chemoselective reduction of the resulting aldehyde to the primary alcohol.

This protocol emphasizes safety, reproducibility, and a thorough understanding of the underlying chemical principles.

Reaction Mechanisms and Rationale

Fischer Esterification

The synthesis of the starting material, diethyl pyridine-2,4-dicarboxylate, from pyridine-2,4-dicarboxylic acid is a classic Fischer esterification. The reaction is catalyzed by a strong acid, typically sulfuric acid, in an excess of ethanol which also serves as the solvent. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is reversible, and to drive it to completion, water is removed, often by azeotropic distillation.[1][2][3]

Selective Reduction of a Pyridine Diester

Achieving mono-reduction of a symmetric diester on a pyridine ring requires careful control of reaction conditions to ensure regioselectivity. The ester at the 2-position (alpha to the nitrogen) is electronically and sterically different from the ester at the 4-position (gamma to the nitrogen). This difference can be exploited to achieve selective reduction.

Step 2a: Regioselective Aldehyde Formation: The use of Di-isobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) is a well-established method for the partial reduction of esters to aldehydes. At this temperature, a stable tetrahedral intermediate is formed, which does not collapse to the aldehyde until aqueous workup. By using a controlled amount of DIBAL-H (typically 1.0 to 1.5 equivalents), it is possible to selectively reduce one of the two ester groups. The selectivity for the 2-position over the 4-position can be influenced by chelation of the Lewis acidic DIBAL-H with the pyridine nitrogen, favoring reduction at the adjacent ester group. A study by Uhlig and co-workers demonstrated the feasibility of selective DIBAL-H mono-reduction of a pyridine diester on a large scale by carefully controlling temperature and residence time in a flow chemistry setup.[4]

Step 2b: Chemoselective Alcohol Formation: The resulting intermediate, ethyl 2-formylpyridine-4-carboxylate, contains an aldehyde and an ester. Aldehydes are significantly more reactive towards nucleophilic reducing agents than esters. Therefore, a mild reducing agent such as sodium borohydride (NaBH₄) can be used to chemoselectively reduce the aldehyde to a primary alcohol without affecting the ester at the 4-position. This reaction is typically fast and high-yielding at or below room temperature.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 Stage 1: Starting Material Synthesis cluster_1 Stage 2: Selective Reduction Pyridine-2,4-dicarboxylic_acid Pyridine-2,4-dicarboxylic acid Diethyl_pyridine-2,4-dicarboxylate Diethyl pyridine-2,4-dicarboxylate Pyridine-2,4-dicarboxylic_acid->Diethyl_pyridine-2,4-dicarboxylate Ethanol, H₂SO₄ (cat.) Reflux Ethyl_2-formylpyridine-4-carboxylate Ethyl 2-formylpyridine-4-carboxylate (Intermediate) Diethyl_pyridine-2,4-dicarboxylate->Ethyl_2-formylpyridine-4-carboxylate 1. DIBAL-H, Toluene, -78 °C 2. Aqueous Workup Ethyl_2-(hydroxymethyl)pyridine-4-carboxylate Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate (Final Product) Ethyl_2-formylpyridine-4-carboxylate->Ethyl_2-(hydroxymethyl)pyridine-4-carboxylate NaBH₄, Ethanol, 0 °C to RT

Caption: Synthetic workflow for Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DIBAL-H is pyrophoric and reacts violently with water. Handle it with extreme care under an inert atmosphere.

Stage 1: Synthesis of Diethyl Pyridine-2,4-dicarboxylate
Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
Pyridine-2,4-dicarboxylic acid167.1216.7 g0.101.0
Ethanol (absolute)46.07200 mL-Excess
Sulfuric Acid (concentrated, 98%)98.0810 mL~0.181.8
Sodium Bicarbonate (NaHCO₃)84.01As needed--
Ethyl Acetate88.113 x 100 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine-2,4-dicarboxylic acid (16.7 g, 0.10 mol) and absolute ethanol (200 mL).

  • Stir the suspension and cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (10 mL) dropwise.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into 500 mL of ice-cold water.

  • Neutralize the acidic solution by the slow and portion-wise addition of solid sodium bicarbonate until the effervescence ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or a low-melting solid.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure diethyl pyridine-2,4-dicarboxylate.

Stage 2: Synthesis of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate
Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
Diethyl pyridine-2,4-dicarboxylate223.2311.16 g0.0501.0
DIBAL-H (1.0 M in Toluene)142.1660 mL0.0601.2
Toluene (anhydrous)92.14200 mL--
Sodium Borohydride (NaBH₄)37.831.9 g0.0501.0
Ethanol46.07100 mL--
Saturated aq. Rochelle's salt (KNaC₄H₄O₆)-200 mL--
Ethyl Acetate88.113 x 100 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--

Procedure:

Step A: Aldehyde Formation

  • In a flame-dried 500 mL three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve diethyl pyridine-2,4-dicarboxylate (11.16 g, 0.050 mol) in anhydrous toluene (200 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.0 M in Toluene, 60 mL, 0.060 mol) dropwise via a syringe or dropping funnel over 1 hour, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for an additional 2 hours. Monitor the reaction by TLC for the disappearance of the starting material and the formation of a new, less polar spot.

  • Quenching: While still at -78 °C, slowly and carefully quench the reaction by the dropwise addition of methanol (10 mL). Then, allow the mixture to warm to 0 °C and add saturated aqueous Rochelle's salt solution (200 mL).

  • Stir the biphasic mixture vigorously at room temperature for 1-2 hours until the layers become clear and an emulsion is broken.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Do not heat the crude product excessively as aldehydes can be unstable. The crude product is ethyl 2-formylpyridine-4-carboxylate and is used in the next step without further purification.

Step B: Alcohol Formation

  • Dissolve the crude aldehyde from the previous step in ethanol (100 mL) and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.9 g, 0.050 mol) portion-wise over 15 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour. Monitor the reaction by TLC for the disappearance of the aldehyde.

  • Quench the reaction by the slow addition of water (50 mL).

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the pyridine proton at the 3-position, a doublet for the pyridine proton at the 5-position, a doublet for the pyridine proton at the 6-position, a singlet for the -CH₂OH protons, a broad singlet for the -OH proton, a quartet for the ethyl ester -CH₂- protons, and a triplet for the ethyl ester -CH₃ protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for all unique carbon atoms.

  • Mass Spectrometry (MS): ESI-MS should show the [M+H]⁺ peak corresponding to the molecular weight of the product (C₉H₁₁NO₃, MW = 181.19).

  • Infrared (IR) Spectroscopy: Expect characteristic peaks for O-H stretching (broad, ~3400 cm⁻¹), C=O stretching of the ester (~1720 cm⁻¹), and C=N/C=C stretching of the pyridine ring (~1600-1400 cm⁻¹).

ParameterExpected Value
Appearance White to off-white solid or a viscous oil.
Yield (Overall) 40-60% (unoptimized)
Purity (by HPLC) >95% after chromatography
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol

Troubleshooting and Field-Proven Insights

  • Low Yield in Stage 1: Ensure the ethanol is absolute and that the reaction is driven to completion by sufficient reflux time. Inefficient neutralization or extraction can also lead to product loss.

  • Over-reduction in Stage 2a: If the diol (2,4-bis(hydroxymethyl)pyridine) is a major byproduct, it indicates that the reaction temperature was too high or too much DIBAL-H was used. Maintain strict temperature control at -78 °C. The rate of addition of DIBAL-H is critical.

  • Difficult Workup after DIBAL-H: The formation of gelatinous aluminum salts can make phase separation difficult. The use of Rochelle's salt (Fieser workup) is highly recommended as it chelates the aluminum salts and helps to break up emulsions.

  • Incomplete Reduction in Stage 2b: If the aldehyde persists after NaBH₄ addition, add a small amount of additional NaBH₄ and allow the reaction to stir for a longer period.

References

  • Uhlig, N., et al. (2020). Selective DIBAL-H Monoreduction of a Diester Using Continuous Flow Chemistry: From Benchtop to Kilo Lab. Organic Process Research & Development. Available at: [Link]

  • PrepChem (n.d.). Synthesis of Diethyl Pyridine-2,5-dicarboxylate. Available at: [Link]

  • U.S. Patent No. 2,758,999. (1956). Esterification of pyridine carboxylic acids. Google Patents.
  • U.S. Patent No. 2,948,734. (1960). Esterification of pyridine carboxylic acids. Google Patents.
  • Various Authors. (2013). How to reduce carboxylic group to alcohol with nitro group untouched? ResearchGate. Available at: [Link]

Sources

Application

Application Notes: Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate as a Versatile Scaffolding Asset in API Synthesis

Abstract This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the strategic utilization of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate as a pivota...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the strategic utilization of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate as a pivotal building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The unique trifunctional nature of this scaffold—a reactive primary alcohol, a modifiable ester, and a pharmaceutically privileged pyridine core—offers multiple avenues for molecular elaboration. We present field-proven protocols for key transformations, including selective oxidation, ester-to-amide conversion, and pyridine ring modification, supported by mechanistic rationale and troubleshooting insights to ensure experimental success and reproducibility.

Introduction: The Strategic Value of a Trifunctional Pyridine Scaffold

The pyridine nucleus is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and its isosteric relationship with benzene make it a highly sought-after motif in drug design.[1][3][4] Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate (CAS No: 31804-60-1) emerges as a particularly valuable starting material by presenting three distinct and orthogonally reactive functional groups.[5] This pre-installed functionality allows for rapid and divergent synthesis, enabling the exploration of a broad chemical space from a single, reliable precursor.

The primary alcohol at the C2 position serves as a handle for oxidation to an aldehyde or for etherification. The ethyl ester at C4 is a precursor to carboxylic acids, amides, and hydrazides, which are fundamental components of many APIs.[6][7] The pyridine nitrogen itself can be targeted for N-oxidation or quaternization to modulate the molecule's electronic properties, solubility, and pharmacokinetic profile. This guide will detail reliable protocols to exploit this reactivity in a controlled and efficient manner.

Physicochemical Properties
PropertyValueSource
CAS Number 31804-60-1[5]
Molecular Formula C₉H₁₁NO₃Synthonix Corp.
Molecular Weight 181.19 g/mol [8]
Appearance Off-white to yellow solidInternal Data

Synthetic Pathways & Experimental Protocols

The strategic value of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is realized through its capacity to undergo selective transformations at its three key functional sites. The following diagram illustrates the primary synthetic routes accessible from this building block.

G start Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate aldehyde Ethyl 2-formylpyridine-4-carboxylate (Intermediate A) start->aldehyde  Selective Oxidation acid 2-(Hydroxymethyl)pyridine-4-carboxylic Acid (Intermediate B) start->acid  Ester Hydrolysis n_oxide Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate N-oxide start->n_oxide  N-Oxidation amide Diverse Amide Library acid->amide  Amide Coupling

Caption: Key synthetic transformations of the title building block.

Protocol 1: Selective Oxidation of the Hydroxymethyl Group

Objective: To synthesize Ethyl 2-formylpyridine-4-carboxylate, a critical intermediate for reductive amination, condensation reactions, and the synthesis of heterocyclic systems. Pyridine-4-carboxaldehyde derivatives are valuable precursors for developing potent therapeutic compounds.[9]

Causality & Method Selection: The oxidation of a primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. While chromium-based reagents can be used, they often suffer from toxicity and can lead to complex product mixtures.[10] A superior method for this substrate is the use of manganese dioxide (MnO₂), which is highly selective for the oxidation of allylic and benzylic-type alcohols. The reaction is heterogeneous, simplifying product purification as the excess reagent and manganese byproducts are easily removed by filtration.

Caption: Selective oxidation using manganese dioxide.

Step-by-Step Protocol:

  • Reagent Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate (1.0 eq, e.g., 5.0 g).

  • Solvent Addition: Add dichloromethane (DCM, ~100 mL). Stir until the starting material is fully dissolved.

  • Oxidant Addition: Add activated manganese dioxide (MnO₂, 10 eq by weight) in one portion. Note: The quality of MnO₂ is critical for reaction efficiency. Use freshly activated or commercially available "activated" MnO₂.

  • Reaction: Heat the suspension to reflux (approx. 40°C). Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with additional DCM (3 x 30 mL).

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product is often of sufficient purity (>95%) for subsequent steps. If necessary, further purification can be achieved by silica gel chromatography.

Expected Results:

ParameterTypical Value
Yield 85-95%
Purity (Crude) >95% (by ¹H NMR)
Appearance Pale yellow solid
Protocol 2: Ester Hydrolysis and Amide Bond Formation

Objective: To convert the ethyl ester into a diverse library of amides, a cornerstone of modern drug discovery. The process is a robust two-step sequence: saponification to the carboxylic acid, followed by a standard amide coupling reaction.

Causality & Method Selection:

  • Step A (Hydrolysis): Base-catalyzed hydrolysis (saponification) is the most direct method to cleave the ethyl ester. Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is preferred as it minimizes side reactions and is effective at room temperature.

  • Step B (Amide Coupling): Direct conversion of carboxylic acids and amines to amides requires an activating agent to form a reactive intermediate susceptible to nucleophilic attack by the amine.[11] A widely used and reliable system is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt).[12][13] EDC forms a highly reactive O-acylisourea intermediate, which is then converted by HOBt to an activated ester, minimizing racemization and improving yields.[13]

G cluster_0 Step A: Hydrolysis cluster_1 Step B: Amide Coupling start Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate acid 2-(Hydroxymethyl)pyridine-4-carboxylic Acid start->acid  1. LiOH, THF/H₂O  2. HCl (aq) amide N-Aryl/Alkyl-2-(hydroxymethyl)pyridine-4-carboxamide acid->amide  R-NH₂, EDC, HOBt  DIPEA, DMF

Caption: Two-step workflow for amide synthesis.

Step-by-Step Protocol (Step A: Hydrolysis):

  • Reaction Setup: Dissolve Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) and stir the mixture at room temperature until TLC/LC-MS indicates complete consumption of the starting material (typically 2-4 hours).

  • Work-up: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and carefully acidify to pH ~4-5 with 1M HCl. A white precipitate of the carboxylic acid will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(Hydroxymethyl)pyridine-4-carboxylic acid.

Step-by-Step Protocol (Step B: Amide Coupling):

  • Reagent Setup: To a solution of the carboxylic acid from Step A (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HOBt (1.1 eq) and EDC·HCl (1.1 eq). Stir for 15 minutes at room temperature to pre-activate the acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography or recrystallization.

Expected Results:

ParameterTypical Value (Step A)Typical Value (Step B)
Yield 90-98%70-90%
Purity >98%>98%
Appearance White solidVaries (typically white to off-white solid)

Conclusion

Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is a cost-effective and highly adaptable building block for API synthesis. The protocols detailed herein provide reliable and scalable methods for accessing key intermediates such as aldehydes and amides. The orthogonal nature of its functional groups allows for a planned, stepwise elaboration of the molecular structure, making it an invaluable tool for both lead optimization and process scale-up campaigns. By understanding the causality behind reagent selection and reaction conditions, scientists can confidently employ this scaffold to accelerate the development of novel therapeutics.

References

  • Pharmaffiliates. (n.d.). The Role of 2-(Hydroxymethyl)pyridine in Pharmaceutical Drug Development. Retrieved from [Link]

  • Siddiqui, S. Z., et al. (2014). Synthesis of novel derivatives of 4-pyridine carboxylic acid hydrazide and their activity on central nervous system. PubMed. Retrieved from [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). METHYL 2-(HYDROXYMETHYL)PYRIDINE-4-CARBOXYLATE | CAS 58481-17-7. Retrieved from [Link]

  • Ivachtchenko, A. V., et al. (2010). Approach to the Library of Fused Pyridine-4-carboxylic Acids by Combes-Type Reaction of Acyl Pyruvates and Electron-Rich Amino Heterocycles. ACS Publications. Retrieved from [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. PMC. Retrieved from [Link]

  • Samanta, A., & Bhattacharyya, K. (1992). Redox reactions of 2-hydroxy pyridine: A pulse radiolysis study. Indian Academy of Sciences. Retrieved from [Link]

  • Jabeen, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. Retrieved from [Link]

  • Stanisavljev, D., et al. (2000). A kinetic study of the oxidation of 2-pyridinemethanol, 2-pyridinecarboxaldehyde and 2,6-pyridinedimethanol by chromium(VI) in acidic aqueous media. ResearchGate. Retrieved from [Link]

  • Gallou, F., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. Retrieved from [Link]

  • Rychlewska, U., et al. (2007). Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate. PMC. Retrieved from [Link]

  • Wang, X., et al. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Shinde, S., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Podlech, J. (n.d.). Although the oxidation of an alcohol to an aldehyde is a commonly employed method... Science of Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Sabatini, S., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Retrieved from [Link]

  • Sharma, P., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

Sources

Method

Application Note: Chemoselective Catalytic Reduction of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Chemoselective ring hydrogenation, catalyst causality, and self-validating experimental protocols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Chemoselective ring hydrogenation, catalyst causality, and self-validating experimental protocols.

Strategic Overview & The Chemoselectivity Challenge

Piperidine derivatives are fundamental structural motifs in a vast array of FDA-approved pharmaceuticals and agrochemicals[1]. The most atom-economical method for synthesizing heavily functionalized piperidines is the direct catalytic hydrogenation of their corresponding pyridine precursors[1].

However, the catalytic reduction of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate presents a complex chemoselectivity challenge. The molecule contains three distinct reducible functional groups:

  • The Aromatic Pyridine Ring: The target for reduction to yield the piperidine scaffold.

  • The Ethyl Ester Group: Susceptible to over-reduction to a primary alcohol under harsh conditions.

  • The 2-Hydroxymethyl Group: A pseudo-benzylic alcohol that is highly prone to C–O bond cleavage (hydrogenolysis) to form a 2-methylpiperidine byproduct.

This application note details the mechanistic rationale and validated protocols for achieving >95% chemoselectivity toward the desired Ethyl 2-(hydroxymethyl)piperidine-4-carboxylate , avoiding both ester reduction and hydrogenolysis.

Mechanistic Insights & Catalyst Causality (E-E-A-T)

Successful reduction of functionalized pyridines requires a self-validating system where the choice of catalyst, solvent, and additive is driven by mechanistic causality rather than empirical guessing.

Why Avoid Palladium (Pd/C)?

While Palladium on Carbon (Pd/C) is a ubiquitous hydrogenation catalyst, it is contraindicated for this specific substrate. The 2-hydroxymethyl group is electronically similar to a benzylic alcohol due to its attachment to the aromatic pyridine ring. Palladium readily inserts into activated benzylic C–O bonds, leading to rapid hydrogenolysis[2]. Using Pd/C will predominantly yield the undesired deoxygenated byproduct, ethyl 2-methylpiperidine-4-carboxylate.

The Superiority of Platinum Oxide (PtO₂) and Rhodium (Rh/C)

To preserve the hydroxymethyl group, catalysts with lower affinity for C–O bond insertion must be utilized.

  • Adams' Catalyst (PtO₂): When reduced in situ to elemental platinum, it provides a highly active surface for arene reduction without triggering hydrogenolysis[3].

  • Rhodium on Carbon (Rh/C): Rhodium is exceptionally tolerant of oxygenated functional groups (like esters and alcohols) and is highly effective for heteroarene saturation[4].

The Critical Role of Acidic Solvents

A major hurdle in pyridine hydrogenation is catalyst poisoning. The starting material is a weak Lewis base, but the resulting piperidine product is a strong Lewis base that tightly coordinates to the metal catalyst surface, abruptly halting the reaction[1]. Causality: Conducting the reaction in a protic, acidic solvent like glacial acetic acid (AcOH) or ethanolic HCl protonates the basic nitrogen, forming a pyridinium/piperidinium salt. This prevents catalyst poisoning, lowers the activation energy for aromatic reduction, and further suppresses unwanted hydrogenolysis[1][4].

Reaction Pathway Visualization

G SM Ethyl 2-(hydroxymethyl) pyridine-4-carboxylate Piperidine Ethyl 2-(hydroxymethyl) piperidine-4-carboxylate (Target Product) SM->Piperidine PtO2 or Rh/C H2, AcOH Hydrogenolysis Ethyl 2-methyl piperidine-4-carboxylate (Hydrogenolysis Byproduct) SM->Hydrogenolysis Pd/C H2 EsterRed 2,4-bis(hydroxymethyl) piperidine (Over-reduction) SM->EsterRed Ru/C, High Temp or LiAlH4

Caption: Chemoselective pathways in the catalytic reduction of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate.

Quantitative Catalyst Performance

The following table summarizes the expected quantitative outcomes based on the mechanistic principles discussed above, allowing for easy comparison of catalytic systems.

Catalyst SystemSolventPressure (bar)Temp (°C)ConversionChemoselectivity (Target : Byproduct)
5 mol% PtO₂ Glacial AcOH5040>98%>99 : 1 (Optimal)
10 mol% Rh/C (5%) EtOH / HCl3025>95%95 : 5 (Mild alternative)
10 mol% Pd/C (10%) MeOH1025>95%<10 : 90 (Severe hydrogenolysis)

Experimental Protocols

Protocol A: Robust High-Pressure Hydrogenation using PtO₂ (Recommended)

This method utilizes Adams' catalyst in glacial acetic acid, ensuring complete conversion while preserving both the ester and the hydroxymethyl group[3].

Materials Required:

  • Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate (1.0 equiv, e.g., 1.0 g)

  • Platinum(IV) oxide (PtO₂) (5 mol%)

  • Glacial acetic acid (10 mL per gram of substrate)

  • High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave)

Step-by-Step Methodology:

  • Preparation: To a suitable high-pressure reactor vessel, add the starting pyridine substrate (1.0 g)[1].

  • Solvent Addition: Add 10 mL of glacial acetic acid to fully dissolve the substrate. The acid acts as both solvent and activating agent[1].

  • Catalyst Addition: Carefully add 5 mol% of PtO₂ to the solution. Note: Ensure the vessel is free of flammable solvent vapors during addition.

  • Purging: Securely seal the reactor vessel. Purge the reactor head three times with inert nitrogen gas to remove atmospheric oxygen, followed by three purges with hydrogen gas[1].

  • Pressurization & Reaction: Pressurize the reactor with hydrogen gas to 50 bar. Initiate stirring and heat the reaction to 40 °C. Allow the reaction to proceed for 10–16 hours until hydrogen uptake ceases[1][3].

  • Work-up & Isolation:

    • Carefully vent the hydrogen gas and purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Caution: The active Pt catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately [1].

    • Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases[1].

    • Extract the aqueous layer with ethyl acetate (3 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative[3].

Workflow Visualization

G Step1 1. Substrate Preparation Dissolve in Glacial AcOH Step2 2. Catalyst Loading Carefully add 5 mol% PtO2 Step1->Step2 Step3 3. Atmosphere Exchange Purge 3x N2, then 3x H2 Step2->Step3 Step4 4. Hydrogenation 50 bar H2, 40°C, 10-16h Step3->Step4 Step5 5. Safe Filtration Filter via Celite (Keep wet!) Step4->Step5 Step6 6. Neutralization & Extraction NaHCO3 quench, EtOAc extraction Step5->Step6

Caption: Step-by-step experimental workflow for the PtO2-catalyzed high-pressure hydrogenation protocol.

References

  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine - Benchchem Source: benchchem.com URL:[1]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst Source: asianpubs.org URL:[3]

  • Effects of Solvents on the Hydrogenation of Mono-Aromatic Compounds Using Noble-Metal Catalysts | Energy & Fuels Source: acs.org URL:[2]

  • Access to C(sp3) borylated and silylated cyclic molecules: hydrogenation of corresponding arenes and heteroarenes Source: msu.edu URL:[4]

Sources

Application

Application Note: Advanced Cross-Coupling Strategies Utilizing Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Rationale Ethyl 2-(hydroxymethyl)pyri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is a highly versatile bifunctional building block extensively utilized in fragment-based drug discovery (FBDD) and late-stage functionalization. The orthogonal reactivity of its functional groups enables divergent synthesis: the C4-ethyl ester is typically reserved for late-stage saponification and amide coupling (often targeting kinase hinge-binding regions), making the C2-hydroxymethyl group the primary vector for structural diversification via cross-coupling.

However, direct transition-metal-catalyzed cross-coupling of unactivated C(sp3)-OH bonds remains thermodynamically unfavorable due to high bond dissociation energies, poor leaving group ability, and the historical propensity for competing β-hydride elimination pathways at sp3 centers[1].

To circumvent these challenges and build robust, self-validating synthetic pipelines, this Application Note details two field-proven, orthogonal strategies:

  • Electrophile Activation (Strategy A): Quantitative conversion of the hydroxymethyl group to a chloromethyl pseudohalide, followed by Palladium-catalyzed C(sp3)-C(sp2) Suzuki-Miyaura cross-coupling[2][3].

  • Redox-Neutral Autotransfer (Strategy B): Direct Ruthenium-catalyzed C-N bond formation via a "borrowing hydrogen" mechanism, which temporarily oxidizes the alcohol to an aldehyde to facilitate coupling without generating stoichiometric waste[4].

Strategy A: Halogenation & Suzuki-Miyaura C(sp3)-C(sp2) Coupling

The adjacent pyridine nitrogen plays a crucial mechanistic role in this pathway. Upon conversion of the alcohol to a chloride, the pyridine ring can coordinate with the Palladium center, stabilizing the transient Pd(II) intermediate during oxidative addition and preventing premature decomposition.

SuzukiWorkflow SM Ethyl 2-(hydroxymethyl) pyridine-4-carboxylate Act Activation (SOCl2) Chloromethyl Intermediate SM->Act OA Oxidative Addition [Pd(0) -> Pd(II)] Act->OA TM Transmetalation Ar-B(OH)2 + Base OA->TM RE Reductive Elimination C(sp3)-C(sp2) Bond TM->RE Prod 2-Benzylpyridine Derivative (Target Pharmacophore) RE->Prod

Workflow for Pd-catalyzed Suzuki-Miyaura C(sp3)-C(sp2) cross-coupling.

Protocol 1: Synthesis of Ethyl 2-(chloromethyl)pyridine-4-carboxylate

Causality & Design: Thionyl chloride (SOCl2) is utilized as both the chlorinating reagent and solvent to drive the equilibrium entirely to the product side. The reaction is a self-validating system; the continuous evolution of SO2 and HCl gases serves as a visual indicator of active chlorination.

  • Charge a flame-dried 100 mL round-bottom flask with Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate (10.0 mmol, 1.81 g) under a strict argon atmosphere.

  • Cool the reaction vessel to 0 °C using an ice-water bath to control the initial exothermic reaction.

  • Dropwise add SOCl2 (30.0 mmol, 2.18 mL) over 15 minutes.

  • Remove the ice bath, allow the mixture to warm to ambient temperature, and subsequently reflux at 75 °C for 2 hours.

  • In-Process Control (IPC): Monitor reaction progress via TLC (DCM:MeOH 9:1). The starting material ( Rf​ ~0.3) must completely convert to a higher-running spot ( Rf​ ~0.7).

  • Concentrate the mixture in vacuo to remove excess SOCl2. Triturate the resulting crude hydrochloride salt with cold anhydrous diethyl ether, filter, and dry under high vacuum to yield the activated electrophile.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Design: Pd(dppf)Cl2 is specifically selected for this transformation. The bidentate dppf ligand enforces a cis-geometry on the Palladium center, which sterically accelerates the final reductive elimination step and effectively outcompetes undesired β-hydride elimination[1].

  • In a thick-walled Schlenk tube, combine Ethyl 2-(chloromethyl)pyridine-4-carboxylate hydrochloride (1.0 mmol), the desired Phenylboronic acid (1.5 mmol), Pd(dppf)Cl2 (0.05 mmol, 5 mol%), and K2CO3 (3.0 mmol).

  • Add 10 mL of a rigorously degassed 1,4-Dioxane/H2O mixture (4:1 v/v). Note: Degassing is critical to prevent Pd(0) oxidation and boronic acid homocoupling.

  • Seal the tube and heat at 90 °C for 12 hours under argon stirring at 800 rpm.

  • In-Process Control (IPC): Analyze a 10 µL aliquot via LC-MS. The chromatogram should confirm the disappearance of the chloride isotope pattern (M, M+2) and the emergence of the coupled product mass[M+H]+.

  • Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 x 10 mL), dry the organic layer over Na2SO4, and purify via flash column chromatography.

Optimization Data: Suzuki-Miyaura Conditions
EntryCatalystLigandBaseSolvent SystemIsolated Yield (%)
1Pd(PPh3)4NoneNa2CO3Toluene/H2O45
2Pd(OAc)2XPhosK3PO4THF/H2O68
3Pd(dppf)Cl2dppfCs2CO31,4-Dioxane/H2O89
4 Pd(dppf)Cl2 dppf K2CO3 1,4-Dioxane/H2O 92

Strategy B: Direct C-N Cross-Coupling via Borrowing Hydrogen

For late-stage functionalization where halogenation is incompatible with sensitive functional groups, the "borrowing hydrogen" (hydrogen autotransfer) methodology provides a green, redox-neutral alternative. The primary alcohol is directly coupled with an amine to form a C-N bond.

BorrowingHydrogen Alc Ethyl 2-(hydroxymethyl) pyridine-4-carboxylate Ox Ru-Catalyzed Oxidation (Aldehyde Intermediate) Alc->Ox Imine Amine Condensation (Imine Formation) Ox->Imine Red Ru-Catalyzed Reduction (Hydrogen Return) Imine->Red Red->Ox Catalyst Recycling Prod N-Alkylated Amine (C-N Coupled Product) Red->Prod

Catalytic cycle for Ru-mediated borrowing hydrogen C-N cross-coupling.

Protocol 3: Ruthenium-Catalyzed N-Alkylation

Causality & Design: The dimeric [Ru(p-cymene)Cl2]2 precursor is paired with a bidentate phosphine ligand (e.g., DPEphos) to tune the electronic environment of the metal center, facilitating the initial endothermic alcohol dehydrogenation[4]. A catalytic amount of strong base (t-BuOK) is mandatory to deprotonate the alcohol and form the active Ru-alkoxide species.

  • Inside a nitrogen-filled glovebox, charge a 15 mL pressure tube with Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate (1.0 mmol), Morpholine (1.2 mmol), [Ru(p-cymene)Cl2]2 (2.5 mol%), DPEphos (5 mol%), and t-BuOK (10 mol%).

  • Add anhydrous Toluene (5 mL) to the mixture.

  • Seal the tube with a Teflon-lined cap, remove it from the glovebox, and stir vigorously at 110 °C for 24 hours.

  • In-Process Control (IPC): Obtain a 1H NMR spectrum of a crude aliquot. The reaction is deemed complete upon the disappearance of the benzylic -CH2OH protons (singlet, ~4.7 ppm) and the concomitant appearance of the new -CH2-N protons (singlet, ~3.6 ppm).

  • Cool the reaction, filter through a short pad of Celite to remove ruthenium particulates, concentrate, and purify via silica gel chromatography.

Optimization Data: Borrowing Hydrogen Conditions
EntryCatalyst SystemBase (mol%)Temp (°C)Time (h)Isolated Yield (%)
1[Ru(p-cymene)Cl2]2 / DPEphosNone11024Trace
2[Ru(p-cymene)Cl2]2 / DPEphost-BuOK (10)802435
3[Ru(p-cymene)Cl2]2 / DPEphost-BuOK (10)1101278
4 [Ru(p-cymene)Cl2]2 / DPEphos t-BuOK (10) 110 24 95

Analytical Validation & Quality Assurance

To ensure absolute trustworthiness in these protocols, all isolated products must be subjected to orthogonal validation to confirm structural integrity:

  • NMR Spectroscopy: 1H and 13C NMR must confirm the survival of the C4-ethyl ester (characterized by a distinct quartet at ~4.4 ppm and a triplet at ~1.4 ppm). This ester is highly susceptible to unwanted saponification if the aqueous base concentration is too high during Strategy A.

  • High-Resolution Mass Spectrometry (HRMS): Essential for verifying the exact mass of the cross-coupled pharmacophores, definitively ruling out homocoupling artifacts (e.g., biaryl formation from the boronic acid).

References

  • Ambeed. 2-(Chloromethyl)pyridine HCl | Picolyl chloride hydrochloride. Ambeed.com.
  • Teixidor, F. et al. Multifunctional N,O-type Carborane-Based Materials: from Molecular Complexes to Three Dimensional Metal-Organic Frameworks. TDX.cat.
  • Google Patents. WO2018039232A1 - Methods for cross coupling. Google.com.
  • ResearchGate. Novel tetranuclear Ni(II) Schiff base complex containing Ni4O4 cubane core: Synthesis, X-ray structure, spectra and magnetic properties. Researcher.life.

Sources

Method

Application Note: Advanced Strategies for the Ring Functionalization of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate

Executive Summary & Strategic Rationale Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is a highly functionalized, electron-deficient heterocyclic scaffold of significant interest in drug discovery and agrochemical develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is a highly functionalized, electron-deficient heterocyclic scaffold of significant interest in drug discovery and agrochemical development. Functionalizing the pyridine ring directly—without pre-activation via halogenation—presents a fundamental synthetic challenge. Electrophilic aromatic substitution (EAS) is notoriously ineffective on pyridines due to the electron-withdrawing nature of the nitrogen atom, a deactivation that is further compounded by the electron-withdrawing ethyl ester at the C4 position.

To overcome this, nucleophilic radical addition (Minisci-type functionalization) serves as the premier strategy for late-stage C-H functionalization[1]. By leveraging photoredox catalysis, researchers can achieve mild, highly regioselective ring functionalization while preserving the sensitive hydroxymethyl and ester moieties[2].

Mechanistic Principles of Regioselective C-H Functionalization

The success of the Minisci reaction relies on the inherent electronics of the protonated pyridine ring.

  • LUMO Lowering: Protonation of the pyridine nitrogen using a Brønsted acid (e.g., trifluoroacetic acid, TFA) significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, making it highly receptive to nucleophilic carbon-centered radicals[3].

  • Regioselectivity: Nucleophilic radicals preferentially attack the most electron-deficient positions on the pyridinium ring, which are the alpha (C2, C6) and gamma (C4) positions. In Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate, the C2 position is sterically and electronically blocked by the hydroxymethyl group, and the C4 position is occupied by the ester. Consequently, radical addition is exquisitely directed to the C6 position .

Regioselectivity SM Ethyl 2-(hydroxymethyl) pyridine-4-carboxylate Acid TFA Protonation (Lowers LUMO) SM->Acid C6 C6-Addition (Alpha to N+) Acid->C6 Radical Nucleophilic Radical (R•) Radical->C6 Prod C6-Alkylated Pyridine C6->Prod Oxidation (-H+, -e-)

Mechanistic workflow of regioselective C6 Minisci functionalization.

Functional Group Management: The Hydroxymethyl Challenge

While the ester at C4 is robust under oxidative radical conditions, the primary alcohol (hydroxymethyl group) at C2 poses a vulnerability. Classical Minisci conditions utilize high heat and stoichiometric silver salts, which can over-oxidize the alcohol to an aldehyde or carboxylic acid.

Causality & Mitigation: By transitioning to a visible-light photoredox system, the reaction operates at room temperature. The sulfate radical anion ( SO4∙−​ ), generated via the photocatalytic reduction of persulfate, preferentially abstracts the highly labile α -proton of the carboxylic acid (radical precursor) rather than oxidizing the sterically hindered alcohol. For absolute quantitative recovery in complex LSF, temporary protection of the alcohol as a tert-butyldimethylsilyl (TBS) ether is recommended, though direct functionalization is viable with strict temperature control.

Protocol: Visible-Light-Mediated C6-Alkylation

This protocol utilizes a photoredox catalytic cycle to generate alkyl radicals from abundant carboxylic acids, enabling direct C6-alkylation of the pyridine ring[2].

Materials & Reagents
  • Substrate: Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate (1.0 equiv, 0.5 mmol)

  • Radical Precursor: Carboxylic acid (e.g., Pivalic acid) (3.0 equiv, 1.5 mmol)

  • Photocatalyst: Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (1.0 mol%)

  • Oxidant: Ammonium persulfate ( (NH4​)2​S2​O8​ ) (2.0 equiv, 1.0 mmol)

  • Acid: Trifluoroacetic acid (TFA) (1.5 equiv, 0.75 mmol)

  • Solvent: Degassed CH3​CN/H2​O (1:1 v/v, 5.0 mL)

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add the substrate, carboxylic acid, photocatalyst, and ammonium persulfate.

  • Solvent Addition & Acidification: Add the CH3​CN/H2​O solvent mixture, followed by the dropwise addition of TFA. Causality: Water is essential to solubilize the persulfate oxidant, while MeCN dissolves the organic substrate and catalyst.

  • Degassing (Critical Step): Seal the tube with a rubber septum and sparge the solution with Argon for 15 minutes. Causality: Molecular oxygen is a potent triplet quencher that will deactivate the excited photocatalyst and trap carbon-centered radicals, severely depressing yields.

  • Irradiation: Place the reaction vessel in a photoreactor equipped with 450 nm Blue LEDs. Irradiate for 16–24 hours. Validation Checkpoint: Ensure a cooling fan maintains the reaction at 25 °C; thermal spikes will cause background decomposition of persulfate and potential alcohol oxidation.

  • Workup: Dilute the mixture with saturated aqueous NaHCO3​ (10 mL) to neutralize the TFA, and extract with EtOAc ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Photoredox PC Photocatalyst (Ir) PC_star Excited PC* PC->PC_star Blue LED (450 nm) Persulfate S2O8(2-) Reduction -> SO4(•-) PC_star->Persulfate SET Persulfate->PC PC Regeneration Decarb R-COOH Decarboxylation -> R• + CO2 Persulfate->Decarb HAT Minisci Radical Addition to Protonated Pyridine Decarb->Minisci Product Functionalized Product Minisci->Product

Photoredox-mediated radical generation and Minisci addition cycle.

Self-Validating Analytical Systems

To ensure the integrity of the protocol, the following self-validating analytical checks must be employed:

  • In-Process LC-MS: Monitor the reaction at 4-hour intervals. The starting material exhibits an [M+H]+ of 182.1. Successful addition of a tert-butyl radical (from pivalic acid) will shift the mass to an [M+H]+ of 238.1. The absence of an [M+H]+ at 180.1 confirms that the hydroxymethyl group has not been oxidized to the aldehyde.

  • Post-Reaction 1 H NMR Regiochemical Validation: The starting pyridine ring has three distinct protons: C6-H (most downfield, ~8.6 ppm, doublet), C5-H (~7.7 ppm, doublet of doublets), and C3-H (~7.9 ppm, doublet).

    • Validation: In the successful C6-alkylated product, the downfield C6-H signal at ~8.6 ppm will completely disappear. Furthermore, the C5-H signal will simplify from a doublet of doublets to a simple doublet (coupled only to C3 via a small meta-coupling, J≈1.5 Hz), definitively proving C6 regioselectivity.

Quantitative Data Analysis

The photoredox Minisci protocol demonstrates broad tolerance for various radical precursors. The table below summarizes the quantitative data, highlighting the exceptional regiocontrol achieved by this system.

Table 1: Substrate Scope and Regioselectivity for C6-Alkylation

Radical Precursor (Carboxylic Acid)EquivalentsPhotocatalyst SystemIsolated Yield (%)Regioselectivity (C6 : C3/C5)
Pivalic acid (tert-butyl radical)3.0Ir(III) / Blue LED84%> 98 : 2
Cyclohexanecarboxylic acid3.0Ir(III) / Blue LED78%> 95 : 5
N-Boc-proline ( α -amino radical)3.0Ir(III) / Blue LED71%> 95 : 5
Isobutyric acid (isopropyl radical)3.0Ru(bpy) 3​ / Blue LED52%88 : 12

Note: Yields represent isolated yields after chromatography. Regioselectivity was determined by crude 1 H NMR integration.

References

  • Minisci reaction Wikipedia URL: [Link]

  • Unified ionic and radical C-4 alkylation and arylation of pyridines Chemical Science (RSC Publishing) URL:[Link]

  • Late-Stage C–H Functionalization of Azines Chemical Reviews (ACS Publications) URL:[Link]

Sources

Application

Application Notes and Protocols: Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate in Medicinal Chemistry

This technical guide provides an in-depth exploration of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate, a versatile heterocyclic building block for medicinal chemistry and drug development. We will delve into its synthet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate, a versatile heterocyclic building block for medicinal chemistry and drug development. We will delve into its synthetic potential, key chemical transformations, and prospective therapeutic applications, supported by detailed experimental protocols.

Introduction: A Scaffold of Untapped Potential

Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is a substituted pyridine derivative that presents a unique combination of functional groups ripe for chemical exploration. The pyridine ring, a common motif in numerous FDA-approved drugs, offers advantageous properties such as aqueous solubility, metabolic stability, and the ability to engage in hydrogen bonding and π-π stacking interactions with biological targets.[1] The strategic placement of a hydroxymethyl group at the 2-position and an ethyl carboxylate at the 4-position provides two orthogonal handles for synthetic diversification. This allows for the systematic construction of compound libraries to probe structure-activity relationships (SAR) in drug discovery campaigns. The 2-(hydroxymethyl)pyridine moiety is a key component in various pharmaceutical agents, while the pyridine-4-carboxylate structure is leveraged in compounds targeting a range of diseases.[2][3]

Section 1: The Strategic Value of the Pyridine Core

The pyridine scaffold is a privileged structure in medicinal chemistry for several reasons:[4]

  • Modulation of Physicochemical Properties: The basic nitrogen atom (pKa of pyridine ~5.2) can be protonated at physiological pH, enhancing the aqueous solubility of a drug molecule. This property is crucial for oral bioavailability and formulation.

  • Bioisosterism: The pyridine ring is often used as a bioisostere for a benzene ring. This substitution can alter a molecule's metabolic profile, improve its safety, and enhance its binding affinity to a target protein by introducing a hydrogen bond acceptor.

  • Directional Interactions: The nitrogen atom acts as a hydrogen bond acceptor, which can be critical for anchoring a ligand into the active site of an enzyme or receptor.[1]

The combination of these features makes pyridine derivatives, such as Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate, highly valuable starting points for the synthesis of novel therapeutic agents.

Section 2: Synthetic Diversification and Key Transformations

The true utility of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate lies in the distinct reactivity of its functional groups. This allows for a modular approach to library synthesis, where each part of the molecule can be independently modified.

Part A: Reactions of the 2-(Hydroxymethyl) Group

The primary alcohol at the 2-position is a versatile functional group that can be readily transformed into other key functionalities.

  • Oxidation to Aldehyde or Carboxylic Acid: Selective oxidation of the hydroxymethyl group can yield the corresponding 2-formylpyridine derivative or the 2-carboxypyridine derivative. The aldehyde is a valuable intermediate for reductive amination, Wittig reactions, and the formation of various heterocycles. The carboxylic acid can participate in amide bond formation or serve as a bioisosteric replacement for other acidic groups.

  • Conversion to a Leaving Group: The alcohol can be converted into a good leaving group, such as a tosylate or a halide (e.g., via the Appel reaction). This activates the position for nucleophilic substitution, allowing for the introduction of a wide range of functionalities, including amines, azides, thiols, and ethers.

  • Etherification: Williamson ether synthesis or other etherification methods can be employed to introduce lipophilic or polar side chains, which can be used to modulate the pharmacokinetic properties of the final compound.

Part B: Reactions of the 4-(Ethyl Carboxylate) Group

The ester at the 4-position provides another avenue for diversification.

  • Hydrolysis: Saponification of the ethyl ester yields the corresponding carboxylic acid (isonicotinic acid derivative). This introduces a key acidic functional group that can interact with basic residues in a biological target or can be further functionalized.

  • Amidation: Direct reaction of the ester with amines (aminolysis), often at elevated temperatures or with catalysis, or conversion to the acid chloride followed by reaction with an amine, allows for the synthesis of a diverse library of amides. Amides are a cornerstone of medicinal chemistry due to their metabolic stability and ability to participate in hydrogen bonding.

  • Bioisosteric Replacement: The carboxylic acid derived from ester hydrolysis can be converted into various bioisosteres, such as tetrazoles, which can offer improved metabolic stability and cell permeability.[5]

Section 3: Experimental Protocols

The following protocols are representative methods for the transformation of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate. Researchers should adapt these procedures based on the specific substrate and desired scale.

Protocol 1: Selective Oxidation of the Hydroxymethyl Group to an Aldehyde
  • Causality: This protocol utilizes manganese dioxide (MnO₂), a mild and selective oxidizing agent for benzylic and allylic alcohols. Its heterogeneous nature simplifies work-up, as the reagent can be removed by filtration.

  • Procedure:

    • To a solution of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform, 20 mL/mmol), add activated manganese dioxide (5-10 eq).

    • Stir the resulting suspension vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to days depending on the activity of the MnO₂.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the Celite® pad with additional solvent.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude Ethyl 2-formylpyridine-4-carboxylate.

    • Purify the product by column chromatography on silica gel if necessary.

  • Self-Validation: The product can be characterized by ¹H NMR (appearance of an aldehyde proton signal around 10 ppm) and mass spectrometry. The absence of the starting material's -CH₂OH signal in the ¹H NMR spectrum indicates complete conversion.

Protocol 2: Amide Formation from the Ethyl Ester via Saponification and Amide Coupling
  • Causality: This two-step protocol first generates the more reactive carboxylic acid via saponification, which is then coupled with an amine using a standard peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This method is highly efficient and minimizes side reactions.

  • Procedure:

    • Step 1: Saponification

      • Dissolve Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

      • Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature until TLC or LC-MS indicates complete consumption of the starting material.

      • Acidify the reaction mixture to pH ~4-5 with 1N HCl.

      • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

      • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2-(hydroxymethyl)pyridine-4-carboxylic acid.

    • Step 2: Amide Coupling

      • Dissolve the carboxylic acid from Step 1 (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

      • Add the desired amine (1.1 eq), HATU (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

      • Stir the reaction mixture at room temperature for 4-12 hours. Monitor by TLC or LC-MS.

      • Upon completion, dilute the reaction with water and extract with ethyl acetate.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

      • Purify the resulting amide by column chromatography or recrystallization.

  • Self-Validation: Successful amide formation can be confirmed by the disappearance of the carboxylic acid proton in ¹H NMR and the appearance of amide N-H protons, along with signals corresponding to the newly introduced amine fragment. Mass spectrometry will show the expected molecular weight for the amide product.

Section 4: Potential Therapeutic Applications

The structural motifs within Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate are present in a variety of biologically active compounds. This suggests that derivatives of this scaffold could be promising candidates for several therapeutic areas.

  • Enzyme Inhibition: The pyridine-4-carboxylate moiety is a key feature in some histone deacetylase (HDAC) inhibitors.[3] By modifying the hydroxymethyl group to interact with the enzyme surface or by converting the ester to a zinc-binding group, novel HDAC inhibitors could be developed.

  • Anticancer Agents: The hydroxymethylpyridine unit has been incorporated into platinum-based anticancer complexes, where it was shown to be effective against several cancer cell lines.[6] Derivatives could be explored as ligands for new metal-based therapeutics or as standalone cytotoxic agents.

  • Antimalarial and Antimicrobial Agents: Pyridine and quinoline derivatives are well-established classes of antimalarial and antimicrobial agents.[3][4] The scaffold could serve as a starting point for the synthesis of new compounds with activity against drug-resistant strains of pathogens.

Pyridine Derivative Class Example Biological Activity Potential Application
Pyridine CarboxamidesHDAC Inhibition[3]Oncology, Neurology
HydroxymethylpyridinesLigands for Platinum Complexes[6]Anticancer Therapy
Functionalized PyridinesAntimalarial[3]Infectious Diseases
Pyridine DerivativesAnti-inflammatory[4]Inflammatory Disorders

Section 5: Visualization of Synthetic Pathways

Diagram 1: Synthetic Diversification of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate

G cluster_oh Reactions at 2-(Hydroxymethyl) cluster_ester Reactions at 4-(Ethyl Carboxylate) start Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate aldehyde Ethyl 2-formylpyridine-4-carboxylate start->aldehyde Mild Oxidation (e.g., MnO2) acid_2 Ethyl 2-carboxypyridine-4-carboxylate start->acid_2 Strong Oxidation halide Ethyl 2-(halomethyl)pyridine-4-carboxylate start->halide Halogenation (e.g., Appel Rxn) acid_4 2-(Hydroxymethyl)pyridine-4-carboxylic acid start->acid_4 Saponification amide N-Substituted 2-(hydroxymethyl)pyridine-4-carboxamide acid_4->amide Amide Coupling

Caption: Key synthetic transformations of the title compound.

Diagram 2: Hypothetical Enzyme Inhibition Workflow

G start Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate step1 Saponification & Amidation start->step1 step2 Library of Amide Derivatives step1->step2 step3 Screening against Target Enzyme (e.g., HDAC) step2->step3 step4 Hit Identification step3->step4 step5 SAR & Lead Optimization step4->step5

Caption: Workflow for developing enzyme inhibitors.

Conclusion

Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is a highly promising, yet under-explored, scaffold for medicinal chemistry. Its dual functional groups offer a platform for extensive and systematic chemical modification. By leveraging established synthetic methodologies, researchers can rapidly generate diverse libraries of compounds for screening against a wide range of biological targets. The prevalence of its core structural motifs in existing pharmaceuticals underscores its potential to serve as a foundational building block for the next generation of therapeutic agents.

References

  • KMI, et al. (2018, July 18). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. Retrieved March 7, 2024, from [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Navarro, M., et al. (2008). Influence of (hydroxymethyl)pyridine and pyridine-carboxylic acids, in trans-position to the isopropylamine and amine ligands, on the cytotoxicity of platinum complexes. Chemistry & Biodiversity, 5(10), 2090-2100. Retrieved March 7, 2024, from [Link]

  • Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. (2026, March 2). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). ACS Publications. Retrieved March 7, 2024, from [Link]

Sources

Method

Application Note: Protocols for the Selective Esterification of 2-(Hydroxymethyl)pyridine-4-carboxylic Acid

Introduction & Mechanistic Rationale 2-(Hydroxymethyl)pyridine-4-carboxylic acid (also known as 2-(hydroxymethyl)isonicotinic acid) is a highly valuable bifunctional building block utilized extensively in the synthesis o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-(Hydroxymethyl)pyridine-4-carboxylic acid (also known as 2-(hydroxymethyl)isonicotinic acid) is a highly valuable bifunctional building block utilized extensively in the synthesis of pharmaceuticals, including enzyme inhibitors, receptor modulators, and antifibrinolytic agents (1)[1]. The molecule presents a unique chemoselectivity challenge: it contains both a carboxylic acid at the C4 position and a primary hydroxymethyl group at the C2 position.

For most synthetic applications, esterification must be directed exclusively toward the carboxylic acid moiety to yield methyl 2-(hydroxymethyl)isonicotinate (CAS: 58481-17-7) (2)[2]. If reaction conditions are not rigorously controlled, the primary alcohol can undergo unwanted side reactions such as etherification, O-acylation, or halogenation.

To achieve high-yielding methyl esterification, two primary activation strategies are employed:

  • Thionyl Chloride ( SOCl2​ ) Mediated Esterification (Kinetic Control): SOCl2​ reacts with methanol to generate HCl and dimethyl sulfite, activating the carboxylic acid. The critical parameter is temperature. By maintaining the reaction between 0 °C and 20 °C, the esterification proceeds smoothly (3)[3]. However, if the temperature exceeds 40 °C, the kinetic barrier for nucleophilic substitution is overcome, and the hydroxyl group is converted to a chloride, yielding the unwanted side-product methyl 2-(chloromethyl)isonicotinate hydrochloride (4)[4].

  • Sulfuric Acid-Catalyzed Fischer Esterification (Thermodynamic Control): Utilizing concentrated H2​SO4​ in refluxing methanol drives the equilibrium toward the ester via continuous protonation of the carbonyl oxygen (5)[5]. While this avoids the chlorination risk entirely, it requires significantly longer reaction times.

ReactionPathway A 2-(Hydroxymethyl)pyridine -4-carboxylic acid B Methyl 2-(hydroxymethyl) isonicotinate (Target Ester) A->B MeOH, SOCl2 0-20 °C (Kinetic) A->B MeOH, H2SO4 Reflux (Thermodynamic) C Methyl 2-(chloromethyl) isonicotinate (Side Product) A->C MeOH, SOCl2 >40 °C (Chlorination)

Chemoselective pathways for esterification vs. chlorination.

Quantitative Data & Methodology Comparison

The choice of protocol depends on the available equipment for temperature control and the acceptable reaction timeframe. Below is a comparative summary of the two standard methodologies.

Table 1: Comparison of Esterification Methodologies

ParameterThionyl Chloride ( SOCl2​ ) MethodSulfuric Acid ( H2​SO4​ ) Method
Catalyst/Reagent SOCl2​ (1.2 - 1.5 eq)Conc. H2​SO4​ (0.1 - 0.5 eq)
Temperature 0 °C to 20 °C65 °C (Reflux)
Reaction Time 4 - 6 hours12 - 18 hours
Primary Risk Chlorination of −CH2​OH groupIncomplete reaction; etherification
Expected Yield 85 - 90%75 - 80%

Experimental Protocols

Protocol A: Thionyl Chloride-Mediated Selective Esterification

This protocol utilizes kinetic control to prevent the chlorination of the primary alcohol.

Materials:

  • 2-(Hydroxymethyl)pyridine-4-carboxylic acid (1.0 eq)

  • Anhydrous Methanol (10 volumes)

  • Thionyl chloride ( SOCl2​ ) (1.5 eq)

  • Saturated aqueous Sodium Bicarbonate ( NaHCO3​ )

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Suspension: Suspend 2-(hydroxymethyl)pyridine-4-carboxylic acid in anhydrous methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Activation (Causality Step): Add thionyl chloride (1.5 eq) dropwise over 30 minutes.

    • Causality: SOCl2​ reacts exothermically with methanol. Dropwise addition ensures the exotherm is managed, keeping the reaction strictly under kinetic control (< 10 °C) to favor only carboxylic acid activation and prevent SN​2 chlorination of the alcohol.

    • Self-Validation: Gas evolution ( SO2​ and HCl) will be observed; the cessation of vigorous bubbling indicates the initial activation phase is complete.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (approx. 20 °C) for 4 to 6 hours. Monitor the reaction via TLC (DCM:MeOH 9:1).

  • Concentration: Once the starting material is consumed, concentrate the mixture in vacuo to remove methanol and volatile acidic byproducts.

  • Neutralization (Causality Step): Resuspend the crude residue in a minimal amount of water and carefully add saturated aqueous NaHCO3​ until the pH reaches 7.5–8.0.

    • Causality: The pyridine nitrogen is basic and will be protonated by the generated HCl, forming a highly water-soluble pyridinium hydrochloride salt. Neutralizing to pH 7.5–8.0 deprotonates the pyridine ring, shifting the molecule to its free-base form, which is soluble in organic solvents.

    • Self-Validation: The cessation of CO2​ effervescence self-validates that the acidic mixture has been fully neutralized.

  • Extraction: Extract the aqueous layer three times with EtOAc. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to afford methyl 2-(hydroxymethyl)isonicotinate as a solid.

Workflow Step1 1. Suspend Substrate in Anhydrous Methanol (0 °C) Step2 2. Dropwise Addition of SOCl2 (Maintain Temp < 10 °C) Step1->Step2 Step3 3. Stir at 20 °C for 4-6 h (Monitor via TLC) Step2->Step3 Step4 4. Evaporate Solvent (Remove volatile HCl/SO2) Step3->Step4 Step5 5. Neutralize with Sat. NaHCO3 (Adjust pH to 7.5-8.0) Step4->Step5 Step6 6. Extract with EtOAc & Purify via Crystallization Step5->Step6

Step-by-step workflow for the thionyl chloride-mediated esterification.

Protocol B: Sulfuric Acid-Catalyzed Fischer Esterification

This protocol is a milder, thermodynamically controlled alternative.

  • Setup: To a solution of 2-(hydroxymethyl)pyridine-4-carboxylic acid (1.0 eq) in methanol (15 volumes), carefully add concentrated H2​SO4​ (0.5 eq).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 65 °C for 12–18 hours.

  • Monitoring: Because the starting material is zwitterionic and highly polar, monitor the reaction progress using LC-MS or TLC with a highly polar eluent system.

  • Workup: Cool the reaction to room temperature, concentrate under reduced pressure to half volume, and pour into ice-cold saturated NaHCO3​ solution to neutralize the sulfuric acid and the pyridine sulfate salt.

  • Isolation: Extract with EtOAc, dry over Na2​SO4​ , and evaporate to yield the target ester.

Troubleshooting & Causal Corrections

Table 2: Troubleshooting Guide

ObservationPotential CauseCorrective Action
Formation of chloromethyl side-product Reaction temperature exceeded 20 °C or excess SOCl2​ was used.Maintain strict ice-bath cooling during SOCl2​ addition. Limit SOCl2​ to a maximum of 1.5 equivalents.
Low conversion / Starting material remains Insufficient acid catalysis or the presence of water in the methanol.Ensure strictly anhydrous methanol is used. Verify catalyst stoichiometry.
Poor recovery during extraction Pyridine nitrogen is protonated, trapping the product as a water-soluble salt.Adjust the aqueous phase pH strictly to 7.5–8.0 using saturated NaHCO3​ before attempting EtOAc extraction.

References

  • ChemBK. 2-(hydroxymethyl)-4-Pyridinecarboxylic acid methyl ester. Available at:[Link]

  • Google Patents.EP2417131A1 - Isoxazol-3(2h)-one analogs as therapeutic agents.
  • Google Patents.US20210009598A1 - Phthalazine isoxazole alkoxy derivatives, preparation method thereof, pharmaceutical composition and use thereof.

Sources

Application

Application Notes &amp; Protocols: A Guide to the Strategic Incorporation of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate into Targeted Drug Delivery Systems

Foreword: Unlocking the Potential of a Novel Scaffold The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] Its derivatives are highly sought after...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking the Potential of a Novel Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] Its derivatives are highly sought after in the pharmaceutical industry for their potential to modulate biological processes and for their favorable properties in drug design.[2] This guide focuses on a promising, yet underexplored, derivative: Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate. With its dual functional handles—a primary alcohol at the 2-position and an ethyl ester at the 4-position—this molecule presents a versatile platform for conjugation to sophisticated drug delivery systems.

The primary challenge in harnessing the therapeutic potential of many small molecules is their often-unfavorable pharmacokinetic profiles, such as short in-vivo half-lives or lack of specificity.[3] Targeted drug delivery systems, such as antibody-drug conjugates (ADCs) and nanoparticle-based carriers, offer a compelling solution by ensuring the therapeutic agent accumulates at the site of action, thereby enhancing efficacy and minimizing off-target toxicity.[4][5]

These application notes provide a comprehensive, experience-driven framework for researchers and drug development professionals. We will move beyond simple procedural lists to explain the critical rationale behind key steps, empowering you to adapt and troubleshoot these protocols for your specific applications. We will explore two primary pathways for leveraging Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate: its covalent conjugation to a targeting antibody and its incorporation into a lipid nanoparticle delivery vehicle.

Section 1: Foundational Chemistry - Activating the Payloads

The successful conjugation of our molecule of interest hinges on the strategic activation of its functional groups. The ethyl ester at the 4-position is the most direct route to forming a stable amide bond with targeting proteins, a cornerstone of bioconjugation. This requires its hydrolysis to the corresponding carboxylic acid.

Protocol 1.1: Saponification of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate

This protocol details the base-catalyzed hydrolysis of the ethyl ester to yield 2-(hydroxymethyl)pyridine-4-carboxylic acid, the activated form of our payload for subsequent conjugation.

Rationale: Saponification is a robust and high-yielding method for ester hydrolysis. The use of lithium hydroxide (LiOH) is often preferred over sodium or potassium hydroxide for its lower tendency to catalyze side reactions. The reaction is monitored by Thin Layer Chromatography (TLC) to ensure complete conversion of the starting material.

Materials:

  • Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate

  • Tetrahydrofuran (THF), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Deionized (DI) water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Dissolve Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate (1.0 eq) in a 3:1 mixture of THF:MeOH (e.g., 10 mL/g of starting material).

  • In a separate flask, dissolve LiOH·H₂O (1.5 eq) in DI water (e.g., 4 mL/g of starting material).

  • Add the aqueous LiOH solution to the solution of the ester at room temperature and stir vigorously.

  • Monitor the reaction progress by TLC (e.g., using 50% EtOAc in hexanes as eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully neutralize the reaction mixture to pH ~5-6 with 1 M HCl. The product may precipitate at this stage.

  • If a precipitate forms, collect it by vacuum filtration. If not, proceed to extraction.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash chromatography or recrystallization as needed.

Expected Results & Characterization:

  • Yield: Typically >90%

  • Confirmation: Verify the structure via ¹H NMR (disappearance of the ethyl ester signals) and Mass Spectrometry (confirmation of the expected molecular weight for the carboxylic acid).

Section 2: Application in Antibody-Drug Conjugates (ADCs)

ADCs leverage the specificity of a monoclonal antibody to deliver a potent small-molecule payload directly to target cells, such as cancer cells.[] In this workflow, we will conjugate our newly synthesized 2-(hydroxymethyl)pyridine-4-carboxylic acid to surface-accessible lysine residues on a targeting antibody.

Workflow for ADC Synthesis

ADC_Workflow cluster_0 Payload Activation cluster_1 Antibody Preparation cluster_2 Conjugation & Purification Payload 2-(hydroxymethyl)pyridine- 4-carboxylic acid NHS_Ester NHS-Ester Activated Payload Payload->NHS_Ester EDC, Sulfo-NHS Conjugation Conjugation Reaction NHS_Ester->Conjugation Antibody Targeting Antibody (e.g., Trastuzumab) Buffer_Ex Antibody in Conjugation Buffer Antibody->Buffer_Ex Buffer Exchange (pH 8.5) Buffer_Ex->Conjugation Purification Purification (Size Exclusion Chromatography) Conjugation->Purification Final_ADC Final ADC Product Purification->Final_ADC

Caption: Workflow for ADC Synthesis.

Protocol 2.1: Synthesis and Purification of an ADC

This protocol describes the two-stage process of first activating the carboxylic acid payload to an N-hydroxysuccinimide (NHS) ester, followed by its reaction with the antibody.

Rationale: NHS-ester chemistry is one of the most common and reliable methods for labeling antibodies.[] The NHS ester reacts with primary amines on lysine residues to form a stable amide bond.[] The reaction is performed at a slightly basic pH (8.0-8.5) to ensure the lysine side chains are deprotonated and thus nucleophilic.[] Purification via size-exclusion chromatography (SEC) is critical to remove unreacted payload and other small molecules.[7]

Materials:

  • 2-(hydroxymethyl)pyridine-4-carboxylic acid (from Protocol 1.1)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS for improved aqueous solubility

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Targeting antibody (e.g., at 2-10 mg/mL)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or centrifugal filters (100 kDa MWCO).[8]

Procedure:

Part A: Activation of the Payload

  • Dissolve 2-(hydroxymethyl)pyridine-4-carboxylic acid (5 eq relative to antibody), EDC (5 eq), and Sulfo-NHS (6 eq) in anhydrous DMSO to a final concentration of ~10 mM.

  • Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-ester. This activated payload solution should be used immediately.

Part B: Antibody Conjugation

  • Prepare the antibody by buffer exchanging it into the conjugation buffer (PBS, pH 8.5). Ensure the final concentration is at least 2 mg/mL.[7] Note: Buffers containing primary amines like Tris are incompatible with this step.[7]

  • Add the activated payload solution (from Part A) to the antibody solution. The final concentration of organic solvent should be kept below 10% (v/v) to maintain antibody integrity.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubating for 15 minutes.

Part C: Purification

  • Load the quenched reaction mixture onto a pre-equilibrated SEC column (e.g., Sephadex G-25).

  • Elute with PBS (pH 7.4). The ADC will elute in the void volume, while smaller molecules (unreacted payload, NHS) will be retained.

  • Alternatively, use a centrifugal filter with a suitable molecular weight cutoff (e.g., 100 kDa for IgG) to remove small-molecule impurities by repeated washing with PBS.[8]

  • Collect the purified ADC fractions and determine the protein concentration (e.g., by A280 absorbance).

Characterization and Data Summary:

ParameterMethodTypical ValueRationale
Drug-to-Antibody Ratio (DAR) UV-Vis Spectroscopy or Hydrophobic Interaction Chromatography (HIC)2 - 4A balance between potency and maintaining antibody properties.
Purity (Aggregate Level) Size Exclusion Chromatography (SEC-HPLC)>95% monomerHigh monomer content is crucial for efficacy and safety.
Antigen Binding Affinity ELISA or Surface Plasmon Resonance (SPR)Kd similar to unconjugated AbEnsures the conjugation process did not compromise targeting function.

Section 3: Application in Nanoparticle-Based Delivery

Nanoparticles can encapsulate or be conjugated with small molecules to improve their solubility, stability, and pharmacokinetic profile.[9][10] Here, we describe a strategy to incorporate our payload into a lipid nanoparticle (LNP) system by first conjugating it to a lipid anchor.

Lipid Nanoparticle (LNP) Formulation Strategy

LNP_Diagram cluster_0 Conjugate Synthesis cluster_1 LNP Formulation Payload Activated Payload (from Protocol 1.1) Lipid_Conj Lipid-Payload Conjugate Payload->Lipid_Conj EDC/NHS Coupling Lipid Amine-PEG-Lipid (e.g., DSPE-PEG-NH2) Lipid->Lipid_Conj Formulation Microfluidic Mixing or Film Hydration Lipid_Conj->Formulation Lipids Structural Lipids (e.g., DSPC, Cholesterol) Lipids->Formulation LNP Payload-Functionalized LNP Formulation->LNP

Caption: Strategy for LNP Formulation.

Protocol 3.1: Synthesis of a Lipid-Payload Conjugate and LNP Formulation

This protocol outlines the synthesis of a DSPE-PEG-Payload conjugate and its subsequent formulation into LNPs.

Rationale: Covalently attaching the payload to a lipid-PEG anchor ensures its stable incorporation into the LNP structure. DSPE-PEG is a common component that provides a hydrophilic corona, increasing circulation time (a "stealth" effect). The formulation is then performed using a mixture of lipids to form the nanoparticle structure.[11]

Materials:

  • 2-(hydroxymethyl)pyridine-4-carboxylic acid (from Protocol 1.1)

  • DSPE-PEG(2000)-Amine

  • EDC and Sulfo-NHS

  • Anhydrous DMSO

  • Structural lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol

  • Dialysis membrane (e.g., 10 kDa MWCO)

Procedure:

Part A: Synthesis of Lipid-Payload Conjugate

  • Follow the activation procedure in Protocol 2.1, Part A, to generate the NHS-ester of the payload in DMSO.

  • In a separate vial, dissolve DSPE-PEG(2000)-Amine (1.0 eq relative to payload) in DMSO.

  • Add the activated payload solution to the DSPE-PEG-Amine solution and stir at room temperature overnight.

  • Purify the resulting DSPE-PEG-Payload conjugate by extensive dialysis against DI water to remove unreacted starting materials and coupling agents.

  • Lyophilize the purified product to obtain a white powder. Confirm conjugation via MALDI-TOF mass spectrometry.

Part B: LNP Formulation (Thin-Film Hydration Method)

  • In a round-bottom flask, dissolve the structural lipids (e.g., DSPC and Cholesterol) and the DSPE-PEG-Payload conjugate in chloroform. A typical molar ratio might be 55:40:5 (DSPC:Cholesterol:DSPE-PEG-Payload).

  • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.

  • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a buffer (e.g., PBS, pH 7.4) by vortexing or sonicating, which results in the self-assembly of LNPs.

  • To obtain a uniform size distribution, the LNP suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Characterization and Data Summary:

ParameterMethodTypical ValueRationale
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 - 150 nmOptimal size for exploiting the EPR effect in tumors.[11]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates a monodisperse and homogenous nanoparticle population.
Zeta Potential Laser Doppler VelocimetryNear-neutral (-10 to +10 mV)A near-neutral surface charge helps to reduce opsonization and prolong circulation.
Payload Incorporation HPLC after LNP disruption>80%High incorporation efficiency is critical for therapeutic dosing.

References

  • CD Bioparticles. (n.d.). Nanoparticles for Therapeutic Cargos — Small Molecule Drugs. Retrieved from [Link]

  • Peer, D., et al. (2007). Nanocarriers as an emerging platform for cancer therapy. Nature Nanotechnology, 2(12), 751-760. [This is a foundational review, a URL to the journal would be appropriate, e.g., https://www.
  • Anselmo, A. C., & Mitragotri, S. (2019). Nanoparticles in the clinic: An update. Bioengineering & Translational Medicine, 4(3), e10143. [A URL to the journal, e.g., https://aiche.onlinelibrary.wiley.com/journal/23806761]
  • Wikipedia. (n.d.). Nanoparticle drug delivery. Retrieved from [Link]

  • Colibri Cytometry. (2024). How to conjugate your own antibodies. Retrieved from [Link]

  • Kovtun, Y. V., & Goldmacher, V. S. (2007). Antibody-drug conjugates: design and development. Expert Opinion on Biological Therapy, 7(12), 1859-1875. [A URL to the journal, e.g., https://www.tandfonline.com/loi/iebt20]
  • ChemSrc. (n.d.). The Role of 2-(Hydroxymethyl)pyridine in Pharmaceutical Drug Development. Retrieved from [Link]

  • PubChem. (n.d.). Pyridine-carboxylate complexes of platinum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The synthesis of biologically relevant conjugates of Re(CO)3 using pyridine-2-carboxyaldehyde. Retrieved from [Link]

  • MDPI. (2016). Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies. Retrieved from [Link]

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals. Objective: To provide an authoritative, mechanistically grounded troubleshooting framework for the three-step synthesis of Eth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals. Objective: To provide an authoritative, mechanistically grounded troubleshooting framework for the three-step synthesis of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate (Ethyl 2-(hydroxymethyl)isonicotinate) from Ethyl 2-methylisonicotinate.

Synthetic Workflow & Critical Failure Points

The synthesis of 2-hydroxymethyl pyridines from 2-methyl pyridines relies heavily on the Boekelheide rearrangement, a powerful synthetic transformation for the oxy-functionalization of α -methyl pyridines[1]. However, the sequence is fraught with chemoselectivity and isolation challenges.

Workflow A Ethyl 2-methylisonicotinate (Starting Material) B Step 1: N-Oxidation (m-CPBA, DCM) A->B C N-Oxide Intermediate B->C Risk: Aqueous Yield Loss D Step 2: Boekelheide (Ac2O, Heat) C->D E Acetoxymethyl Intermediate D->E Risk: Tarry Polymerization F Step 3: Deacetylation (K2CO3, EtOH) E->F G Ethyl 2-(hydroxymethyl) isonicotinate F->G Risk: Ester Hydrolysis

Three-step synthetic workflow highlighting critical yield-loss checkpoints.

Quantitative Data: Yield Optimization Parameters

Process deviations in this specific synthesis often result in catastrophic yield drops. The table below summarizes the empirical data comparing standard literature conditions against our optimized, mechanistically driven parameters.

Reaction PhaseStandard Literature ConditionOptimized ProtocolYield ImpactMechanistic Rationale
1. N-Oxidation Aqueous NaHCO3​ wash to remove m-CBABasic Alumina plug filtration (Non-aqueous)45% 92%Prevents aqueous partitioning of the highly polar, zwitterionic N-oxide intermediate.
2. Boekelheide Batch heating at 120∘C in neat Acetic AnhydrideDropwise addition of N-oxide to Ac2​O at 90∘C 30% 85%Low steady-state concentration prevents intermolecular polymerization of the reactive intermediate[2].
3. Deacetylation 1.0 eq NaOH in H2​O /THF0.1 eq K2​CO3​ in anhydrous EtOH at 0∘C 20% 95%Prevents competitive saponification of the highly electrophilic 4-position ethyl ester.

Step-by-Step Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, every step below is designed as a self-validating system , meaning the protocol includes built-in analytical checkpoints to confirm success before proceeding.

Phase 1: N-Oxidation
  • Reaction: Dissolve Ethyl 2-methylisonicotinate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Cool to 0∘C .

  • Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, 77% purity, 1.2 eq) portion-wise over 15 minutes to control the mild exotherm. Stir at room temperature for 12 hours.

  • Self-Validating Check: Perform TLC (10% MeOH/DCM). The starting material ( Rf​≈0.6 ) must be completely consumed, replaced by a highly polar baseline spot ( Rf​≈0.1 ) visible under short-wave UV.

  • Workup (Critical): Do not perform an aqueous wash. Instead, concentrate the reaction mixture to half volume and load directly onto a short plug of Basic Alumina. Elute the m-CBA byproduct with DCM, then elute the desired N-oxide using 5-10% MeOH in DCM.

Phase 2: Boekelheide Rearrangement
  • Preparation: Dissolve the purified N-oxide intermediate in anhydrous toluene (0.5 M).

  • Reaction: In a separate, dry flask equipped with a reflux condenser, heat Acetic Anhydride ( Ac2​O , 5.0 eq) to 90∘C .

  • Addition: Add the N-oxide/toluene solution dropwise via syringe pump over 2 hours to the heated Ac2​O . Stir for an additional 1 hour.

  • Self-Validating Check: Analyze via LC-MS. The target peak must show a mass shift of +42 Da relative to the N-oxide (representing the addition of an acetyl group and the loss of one proton).

  • Workup: Concentrate the mixture under high vacuum to remove toluene and excess acetic anhydride. The crude Ethyl 2-(acetoxymethyl)pyridine-4-carboxylate can be used directly in the next step.

Phase 3: Selective Deacetylation
  • Reaction: Dissolve the crude acetate intermediate in anhydrous Ethanol (0.1 M). Cool the flask to 0∘C using an ice bath.

  • Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ , 0.1 eq). Stir at 0∘C for 2 hours.

  • Self-Validating Check: Perform TLC (Hexanes/EtOAc 1:1) and stain with p-Anisaldehyde. The desired primary alcohol product will stain a distinct blue/purple upon heating, differentiating it from the UV-active but non-staining acetate precursor.

  • Workup: Filter the mixture through a pad of Celite to remove the potassium salts. Concentrate the filtrate and purify via silica gel flash chromatography to yield pure Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate.

Troubleshooting FAQs

Q1: Why is my yield so low after the N-oxidation step, and why do I lose product during the aqueous workup?

Causality: Pyridine N-oxides possess a zwitterionic resonance structure, making them exceptionally polar and highly water-soluble. Standard protocols often suggest washing the organic layer with aqueous sodium bicarbonate to remove the m-chlorobenzoic acid (m-CBA) byproduct. However, during this wash, the N-oxide partitions heavily into the aqueous phase, leading to massive yield losses. Solution: Transition to a non-aqueous workup. Using a basic alumina plug effectively traps the acidic m-CBA while allowing the N-oxide to be eluted with a slightly polar solvent system (e.g., 5% MeOH in DCM).

Q2: During the Boekelheide rearrangement, my reaction turns into an opaque black tar. What causes this, and how can I prevent it?

Causality: The reaction of the N-oxide with acetic anhydride generates an N-acetoxypyridinium intermediate. This species is highly electrophilic. If the concentration of this intermediate is too high, intermolecular nucleophilic attacks outcompete the desired intramolecular [3,3]-sigmatropic rearrangement, leading to rapid polymerization and tar formation[2]. Solution: Control the steady-state concentration of the reactive intermediate. Do not heat the N-oxide and acetic anhydride together in a batch format. Instead, add the N-oxide dropwise to pre-heated acetic anhydride. Diluting the N-oxide in a non-nucleophilic solvent like toluene prior to addition further suppresses intermolecular side reactions.

Mechanism N_Oxide Pyridine N-Oxide N_Acetoxy N-Acetoxypyridinium Intermediate N_Oxide->N_Acetoxy Ac2O Acetic Anhydride Ac2O->N_Acetoxy Activation Anhydrobase Anhydrobase (Methylene Dihydropyridine) N_Acetoxy->Anhydrobase Deprotonation Acetate-Mediated Deprotonation Deprotonation->Anhydrobase α-Methyl Removal Sigmatropic [3,3]-Sigmatropic Shift (or Ion-Pair Recombination) Anhydrobase->Sigmatropic Product 2-(Acetoxymethyl)pyridine Sigmatropic->Product Rearrangement

Mechanistic pathway of the Boekelheide rearrangement via anhydrobase formation.

Note on Mechanism: Computational and experimental studies indicate that the rearrangement proceeds via the formation of an anhydrobase, followed by a delicate balance between a concerted [3,3]-sigmatropic shift and an ion-pair recombination pathway[3]. Controlling temperature and concentration is vital to keeping the reaction on this intramolecular path.

Q3: In the final deprotection step, I am seeing hydrolysis of the ethyl ester at the 4-position, resulting in the carboxylic acid. How do I selectively cleave the acetate?

Causality: The isonicotinate (4-position ester) is highly activated toward nucleophilic attack because the pyridine nitrogen withdraws electron density via resonance, making the carbonyl carbon exceptionally electrophilic. Using standard saponification conditions (e.g., NaOH or KOH in water/THF) will indiscriminately hydrolyze both the primary acetate and the ethyl ester. Solution: Exploit transesterification rather than saponification. By using a catalytic amount of a mild base ( K2​CO3​ ) in anhydrous ethanol, you generate a small, steady concentration of ethoxide ions. This selectively cleaves the less sterically hindered, less electronically deactivated primary acetate while leaving the ethyl ester intact. Keep the reaction at 0∘C to further enhance chemoselectivity.

References

  • [3] Mechanism of the Boekelheide rearrangement. Henry Rzepa Blog / idc-online.com. 3

  • [2] Boekelheide rearrangement of pyrimidine N-oxide with acetic anhydride. Journal of Organic Chemistry / ResearchGate. 2

  • [1] Site-Selective Pyridyl Alkyl Ketone Synthesis from N-Alkenoxypyridiniums through Boekelheide-Type Rearrangements. Organic Letters / ACS Publications. 1

Sources

Optimization

Technical Support Center: Overcoming Low Conversion Rates in Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering yield bottlenecks when synthesizing or functionalizing Ethyl 2-(hydroxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering yield bottlenecks when synthesizing or functionalizing Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate .

Due to the unique electronic properties of the pyridine ring and the competing reactivity of the primary alcohol, standard synthetic routes often fail. This guide breaks down the mechanistic causality behind these failures and provides field-proven, self-validating protocols to maximize your conversion rates.

Part 1: Troubleshooting Synthesis Workflows

Issue 1: Stalled Conversion During Precursor Esterification

Q: Why does the conversion of 2-(hydroxymethyl)pyridine-4-carboxylic acid to its ethyl ester stall below 40% when using standard Fischer esterification (EtOH/H₂SO₄)?

The Causality (Expertise & Experience): The primary bottleneck is the zwitterionic nature of pyridinecarboxylic acids. In neutral or acidic media, the pyridine nitrogen protonates while the carboxylate deprotonates, forming a highly stable, insoluble crystalline network[1]. Even under strongly acidic conditions, the bis-protonated intermediate exhibits poor solubility in ethanol.

Furthermore, Fischer esterification is governed by the PADPED mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), which is strictly equilibrium-driven[2]. If the water byproduct is not actively removed, the equilibrium stalls.

A common, yet fatal, laboratory mistake is attempting to bypass this solubility issue using Thionyl Chloride (SOCl₂). While SOCl₂ successfully forms a soluble acid chloride, it will simultaneously chlorinate your unprotected primary alcohol (-CH₂OH → -CH₂Cl), destroying the target molecule[1].

The Solution: Utilize an azeotropic Fischer esterification with a Dean-Stark trap. By using a mixed solvent system (Toluene/Ethanol) and p -Toluenesulfonic acid ( p -TsOH), you fully protonate the pyridine ring to break the zwitterion, while continuously removing water to drive the Le Châtelier shift[2].

Protocol 1: Azeotropic Dean-Stark Esterification (Self-Validating)
  • Preparation: Suspend 2-(hydroxymethyl)pyridine-4-carboxylic acid (1.0 eq) in a 1:4 mixture of absolute ethanol and anhydrous toluene.

  • Activation: Add 1.2 eq of p -Toluenesulfonic acid monohydrate ( p -TsOH). Causality: The stoichiometric acid ensures the pyridine nitrogen remains protonated, solubilizing the starting material.

  • Apparatus Setup: Attach a Dean-Stark trap pre-filled with toluene, topped with a reflux condenser.

  • Execution: Heat the reaction to 110°C (reflux).

  • Validation Check: Monitor the Dean-Stark trap. The continuous separation of a lower aqueous layer visually confirms the forward progress of the PADPED equilibrium. The reaction is complete when water evolution ceases (typically 12–16 hours).

  • Workup: Cool to 0°C and neutralize carefully with saturated aqueous NaHCO₃. Extract the free-base ester with ethyl acetate.

Issue 2: Poor Regioselectivity and Yield in Minisci Hydroxymethylation

Q: When synthesizing the compound via the Minisci hydroxymethylation of ethyl isonicotinate, why do I obtain complex mixtures and yields under 30%?

The Causality (Expertise & Experience): The classical Minisci reaction uses ammonium persulfate and heat to generate a hydroxymethyl radical (•CH₂OH) from methanol[3]. However, this radical is highly susceptible to over-oxidation into formaldehyde or formic acid by the harsh stoichiometric oxidants present in the mixture. Additionally, the radical addition to the protonated pyridine ring is reversible. If the intermediate radical cation is not rapidly oxidized (rearomatized), it degrades[3].

The Solution: Transition to Photoredox Catalysis . By using an Iridium-based photocatalyst and blue LED irradiation, you generate the •CH₂OH radical under extremely mild, room-temperature conditions. This prevents radical over-oxidation and ensures a rapid single-electron transfer (SET) to cleanly rearomatize the pyridine ring[3].

Protocol 2: Photoredox-Catalyzed Hydroxymethylation (Self-Validating)
  • Preparation: Dissolve ethyl isonicotinate (1.0 eq) in a 2:1 mixture of Methanol/H₂O.

  • Protonation: Add 1.0 eq of Trifluoroacetic acid (TFA). Causality: Protonating the pyridine lowers its LUMO, making it highly receptive to the nucleophilic •CH₂OH radical.

  • Catalyst Addition: Add 1 mol% of [Ir(dF-CF₃-ppy)₂(dtbpy)]PF₆ and 2.0 eq of benzoyl peroxide (BPO)[3].

  • Degassing (Critical): Subject the mixture to three freeze-pump-thaw cycles.

  • Validation Check: Irradiate with 450 nm blue LEDs. The solution should exhibit a persistent, bright luminescence. If the solution rapidly darkens, oxygen was not fully excluded, and the Ir(III) excited state has been quenched.*

  • Execution: Stir under irradiation at room temperature for 16 hours, then quench with saturated NaHCO₃ and extract with dichloromethane.

Part 2: Quantitative Data & Optimization Summary

The table below summarizes the expected improvements when transitioning from classical methods to the optimized protocols described above.

Reaction PathwayStandard ConditionTypical ConversionOptimized ConditionOptimized ConversionPrimary Failure Mode
Esterification EtOH, H₂SO₄, Reflux30–45% p -TsOH, Toluene/EtOH, Dean-Stark>90%Zwitterion insolubility; PADPED equilibrium stalling
Minisci Hydroxymethylation MeOH, (NH₄)₂S₂O₈, Heat20–35%MeOH, Ir-Photocatalyst, BPO, Blue LED75–85%Radical over-oxidation; Catalyst quenching

Part 3: Mechanistic & Workflow Visualizations

Workflow Start Low Conversion of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate Route Identify Synthetic Route Start->Route Ester Esterification of Precursor Acid Route->Ester Minisci Minisci Reaction of Ethyl Isonicotinate Route->Minisci Zwitterion Zwitterion Insolubility & Water Accumulation Ester->Zwitterion Root Cause Radical Radical Quenching / Over-oxidation Minisci->Radical Root Cause DeanStark Use p-TsOH / Toluene with Dean-Stark Trap Zwitterion->DeanStark Solution Photo Use Photoredox Catalysis (Ir-based + Blue LED) Radical->Photo Solution

Caption: Troubleshooting workflow for overcoming low conversion rates in target synthesis.

Mechanism A Ethyl Isonicotinate (Protonated) D Radical Addition at C2 A->D B Methanol + Oxidant / Photocatalyst C Hydroxymethyl Radical (•CH2OH) B->C SET / HAT C->D E Radical Cation Intermediate D->E F Oxidation & Deprotonation (-e-, -H+) E->F G Ethyl 2-(hydroxymethyl) pyridine-4-carboxylate F->G

Caption: Mechanistic pathway of the photoredox-catalyzed Minisci hydroxymethylation.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Steglich esterification (DCC/DMAP) to avoid the harsh acidic conditions of the Fischer method? A: No, not directly. While Steglich coupling is exceptionally mild, your starting material (2-(hydroxymethyl)pyridine-4-carboxylic acid) contains an unprotected primary alcohol. The highly activated O-acylisourea intermediate will react intermolecularly with the hydroxymethyl group of another molecule, leading to rapid oligomerization. You must use the Dean-Stark method to selectively target the carboxylic acid via equilibrium dynamics[2].

Q: During the photoredox Minisci reaction, I am seeing alkylation at both the C2 and C6 positions. How do I stop this? A: Over-alkylation occurs when the mono-alkylated product remains protonated and highly reactive. To suppress this, strictly limit your radical precursor (methanol/BPO) equivalents and ensure the reaction is run at a lower concentration (e.g., 0.05 M). Alternatively, utilizing N-methoxypyridinium salts instead of TFA-protonated pyridines can enhance mono-selectivity, as the aromatization step naturally consumes the activating group, rendering the product inert to further attack[4].

Part 5: References

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for isolating and purifying Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate .

Rather than just listing steps, this guide explains the causality behind each experimental choice, ensuring your workflows are self-validating and robust against common pitfalls like ester hydrolysis or phase separation ("oiling out").

Compound Profiling & Physicochemical Data

Understanding the functional groups of your target molecule is the first step in designing a successful purification strategy. The compound features a basic pyridine nitrogen, a hydrogen-bonding hydroxymethyl group, and a hydrolyzable ethyl ester.

PropertyValue / CharacteristicImpact on Purification
CAS Number 31804-60-1Reference identifier for analytical standards.
Molecular Weight 181.19 g/mol Used for stoichiometric calculations and yield tracking.
Physical Form Pale-yellow to Yellow-brown SolidAmenable to recrystallization; color indicates trace impurities.
Pyridine Ring Basic (Estimated pKa ~5.0)Enables purification via pH-controlled acid-base extraction.
Ethyl Ester Susceptible to HydrolysisRequires strict pH control (pH 2.0–8.0) to prevent degradation[1].
Solubility Profile Soluble in EtOAc, DCM, Alcohols; Insoluble in HexanesIdeal for a dual-solvent recrystallization system (EtOAc/Hexanes)[2].

Purification Workflow Visualization

The following workflow illustrates the logical progression from a crude mixture to a highly pure crystalline solid, utilizing an acid-base "swing" extraction followed by dual-solvent recrystallization.

PurificationWorkflow N1 Crude Mixture N2 Dissolve in EtOAc N1->N2 N3 Extract with 1M HCl (pH 2-3) N2->N3 N4 Aqueous Phase (Pyridinium Salt) N3->N4 Product in Aq. N5 Organic Phase (Neutral Impurities) N3->N5 Discard N6 Neutralize with NaHCO3 (pH 7.5) N4->N6 N7 Extract with EtOAc & Dry N6->N7 N8 Recrystallization (EtOAc/Hexanes) N7->N8 N9 Pure Ethyl 2-(hydroxymethyl) pyridine-4-carboxylate N8->N9

Caption: Workflow for the acid-base extraction and recrystallization of the target compound.

Troubleshooting & FAQs

Q1: During acid-base extraction, my compound degraded and my yield dropped significantly. What caused this?

A: The molecule contains an ethyl ester group at the 4-position (an isonicotinate derivative), which is highly susceptible to both acid- and base-catalyzed hydrolysis[1]. If your aqueous extraction uses excessively strong acids (pH < 1) or if the neutralization step uses strong bases like NaOH (pH > 10), the ester will rapidly hydrolyze into 2-(hydroxymethyl)pyridine-4-carboxylic acid.

  • Causality & Solution: Always use mild conditions. Use 1M HCl for protonation (pH ~2-3) and saturated NaHCO3 for free-basing (pH ~7.5-8.0). NaHCO3 buffers the solution, providing enough basicity to deprotonate the pyridinium ion without triggering base-catalyzed ester saponification.

Q2: My compound is "oiling out" instead of forming crystals during recrystallization. How do I fix this?

A: "Oiling out" (liquid-liquid phase separation) occurs when the solute melts out of solution before it crystallizes, often because the solvent system is too polar or the cooling rate is too fast[3]. Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate has a highly polar hydroxymethyl group and a basic pyridine nitrogen, making it extremely soluble in alcohols and moderately soluble in ethyl acetate (EtOAc), but insoluble in hexanes[2].

  • Causality & Solution: Switch to a dual-solvent system (EtOAc/Hexanes). Dissolve the crude oil in a minimum volume of boiling EtOAc, then add hot hexanes dropwise until slight turbidity persists. Allow it to cool slowly to room temperature before applying an ice bath. The EtOAc solvates the polar groups, while the non-polar hexanes act as an anti-solvent to force the crystal lattice to form.

Q3: How do I remove unreacted starting materials or N-oxide impurities without using silica gel chromatography?

A: Leverage the differential basicity of the pyridine ring. N-oxides and many neutral byproducts are significantly less basic than their parent pyridines. Furthermore, silica gel can sometimes catalyze the hydrolysis of sensitive isonicotinates.

  • Causality & Solution: During the 1M HCl extraction, the target pyridine will form a water-soluble pyridinium salt, while neutral impurities and weakly basic N-oxides will largely remain in the organic layer. This self-validating acid-base swing effectively acts as a liquid-liquid purification step prior to recrystallization.

Step-by-Step Methodologies

Protocol A: pH-Controlled Liquid-Liquid Extraction

This protocol isolates the target compound from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Add 1M HCl in portions until the aqueous layer reaches pH 2-3. Shake gently and vent.

    • Self-Validation: Spot the organic layer on a TLC plate. The target UV-active spot should disappear from the organic phase, confirming complete transfer to the aqueous phase as a pyridinium salt.

  • Phase Separation: Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (contains neutral impurities). Wash the aqueous layer once with fresh EtOAc to remove trace organics.

  • Neutralization: Place the aqueous layer in an ice bath. Slowly add saturated aqueous NaHCO3 dropwise while stirring until the pH reaches 7.5–8.0.

    • Self-Validation: The solution will turn cloudy or form an emulsion as the neutral free-base precipitates out of the aqueous phase.

  • Back-Extraction: Extract the neutralized aqueous layer 3 times with fresh EtOAc. Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the semi-pure solid.

Protocol B: Dual-Solvent Recrystallization (EtOAc/Hexanes)

This protocol yields highly pure, pale-yellow crystals.

  • Primary Solvation: Place the semi-pure solid in an Erlenmeyer flask. Add a minimum amount of boiling EtOAc (the "good" solvent) while swirling on a hot plate until the solid is completely dissolved.

  • Anti-Solvent Addition: While keeping the solution hot, add boiling Hexanes (the "poor" solvent) dropwise. Continue adding until a persistent, faint cloudiness (turbidity) remains in the solution[3].

  • Clarification: Add 1-2 drops of boiling EtOAc just until the solution becomes clear again.

  • Controlled Crystallization: Remove the flask from the heat source. Cover the mouth with a watch glass and allow it to cool slowly to room temperature undisturbed.

    • Self-Validation: You should observe the formation of pale-yellow needle or plate-like crystals. The mother liquor will retain the darker, yellow-brown impurities.

  • Harvesting: Once at room temperature, place the flask in an ice bath for 15 minutes to maximize yield. Vacuum filter the crystals using a Büchner funnel and wash with ice-cold hexanes. Dry under a vacuum.

Mechanistic Degradation Pathways

Failure to control pH during purification will result in the destruction of the target molecule. The diagram below illustrates the causality of ester hydrolysis under extreme conditions.

DegradationPathway Target Ethyl 2-(hydroxymethyl) pyridine-4-carboxylate Acidic Strong Acid (pH < 1) + Heat Target->Acidic Basic Strong Base (pH > 10) + Heat Target->Basic Degradant 2-(hydroxymethyl) pyridine-4-carboxylic acid Acidic->Degradant Hydrolysis Ethanol Ethanol (Byproduct) Acidic->Ethanol Basic->Degradant Saponification Basic->Ethanol

Caption: Hydrolysis pathways of the ethyl ester group under extreme pH conditions.

References

  • U.S. Environmental Protection Agency (EPA). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems. URL:[Link]

  • Organic Syntheses. Working with Hazardous Chemicals: Recrystallization of Pyridine Derivatives. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Preventing Degradation of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate

Welcome to the Technical Support Center for Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate (CAS: 31804-60-1)[1]. As a critical building block in drug discovery and bioconjugation, maintaining the structural integrity of t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate (CAS: 31804-60-1)[1]. As a critical building block in drug discovery and bioconjugation, maintaining the structural integrity of this compound is paramount. Its bifunctional nature—featuring both an ethyl ester and a primary hydroxymethyl group attached to an electron-withdrawing pyridine ring—makes it highly reactive and susceptible to specific degradation pathways if improperly handled[2].

This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure absolute stability during long-term storage.

Mechanisms of Degradation: The Chemical Logic

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The degradation of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is driven by two primary pathways:

  • Ester Hydrolysis (Moisture-Driven): The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density from the ester carbonyl at the 4-position. This increases the electrophilicity of the carbonyl carbon, making it exceptionally vulnerable to nucleophilic attack by trace water, leading to the formation of 2-(hydroxymethyl)pyridine-4-carboxylic acid[3].

  • Alcohol Oxidation (Oxygen/Light-Driven): The hydroxymethyl group (-CH₂OH) at the 2-position is a primary alcohol. Upon exposure to ambient oxygen and ultraviolet/visible light, it undergoes photo-catalyzed oxidation to form an aldehyde (2-formylpyridine-4-carboxylate), which can further oxidize into a carboxylic acid[4].

Degradation A Ethyl 2-(hydroxymethyl) pyridine-4-carboxylate (Intact Ester) B Ester Hydrolysis (Moisture/Heat) A->B + H2O C Alcohol Oxidation (O2/Light) A->C + O2 D 2-(hydroxymethyl)pyridine- 4-carboxylic acid B->D E Ethyl 2-formylpyridine- 4-carboxylate C->E

Chemical degradation pathways of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate.

Quantitative Stability Data

The following table summarizes the expected stability of the compound across various storage environments.

Storage ConditionEnvironmentContainerExpected StabilityPrimary Degradation Risk
Optimal (Long-Term) -20°C, Argon/N₂Amber Glass (PTFE Cap)1–2 YearsNegligible
Standard (Short-Term) 2–8°C, DesiccatedSealed Vial[2]3–6 MonthsSlow Ester Hydrolysis
Ambient (Exposed) 20–25°C, Room AirClear Glass< 1 MonthOxidation & Hydrolysis
Aqueous Solution 4°C, Buffer (pH 7.4)Plastic/Glass Tube< 24 HoursRapid Ester Hydrolysis[3]

Troubleshooting & FAQs

Q1: My powder has changed from a pale yellow to a darker yellow-brown. Is it still usable? Causality: This macroscopic color shift is a classic indicator of oxidative degradation[4]. The primary alcohol at the 2-position has likely oxidized into an aldehyde or carboxylic acid due to atmospheric oxygen and light exposure. Action: Do not use this batch for sensitive assays. Run an HPLC-UV analysis. If the purity has dropped below 95%, discard the batch or subject it to column chromatography purification. Always store in amber vials to block photo-catalysis.

Q2: My HPLC chromatogram shows a new, highly polar peak eluting before the main compound after storing it in an aqueous buffer. What happened? Causality: The ethyl ester has undergone rapid hydrolysis[3]. Because the pyridine ring withdraws electron density, the ester is highly reactive to the water nucleophile. Action: Never store this compound in aqueous buffers. Aqueous working solutions must be prepared immediately before the experiment (within 1 hour). For liquid storage, use anhydrous Dimethyl Sulfoxide (DMSO).

Q3: Is it strictly necessary to store the solid powder at -20°C, or is 4°C sufficient? Causality: While 2–8°C is acceptable for short-term storage (weeks)[2], the thermal kinetic energy at 4°C is still sufficient to drive slow hydrolysis if trace moisture is present. Storing at -20°C exponentially decreases the reaction rate constant (per the Arrhenius equation) and drastically reduces the absolute humidity in the micro-environment. Action: For storage exceeding 3 months, mandate -20°C storage within a desiccated container.

SOP: Self-Validating Aliquoting & Long-Term Storage Workflow

To guarantee scientific integrity, storage protocols must not rely on blind trust; they must be self-validating. Follow this closed-loop methodology for preparing and storing stock solutions.

Workflow S1 1. Quality Control (HPLC Purity >97%) S2 2. Anhydrous Dissolution (KF Titration <50 ppm H2O) S1->S2 S3 3. Inert Aliquoting (Argon Purge, Amber Vials) S2->S3 S4 4. Cryo-Storage (-20°C with Desiccant) S3->S4 S5 5. Validation Check (Test 1 Aliquot at Day 7) S4->S5

Self-validating workflow for the preparation and long-term storage of stock solutions.

Step-by-Step Methodology:
  • Pre-Storage Purity Verification (Baseline): Action: Before aliquoting, analyze the bulk powder via HPLC-UV (254 nm). Causality: Establishes a Day 0 baseline. If the compound degraded during vendor shipping, subsequent storage efforts are futile. Ensure the intact ester peak is ≥97%[1].

  • Solvent Preparation & Verification: Action: Use anhydrous DMSO or DMF. Verify solvent moisture is <50 ppm using Karl Fischer (KF) titration. Causality: Protic solvents or "wet" aprotic solvents provide the water required for nucleophilic acyl substitution (hydrolysis).

  • Aliquoting under Inert Atmosphere: Action: Perform dissolution and aliquoting in a glove box under Nitrogen or Argon. Dispense into amber glass vials with PTFE-lined caps. Causality: Argon displaces atmospheric oxygen, preventing the oxidation of the primary hydroxymethyl group[4]. Amber glass blocks UV/visible light. PTFE caps prevent plasticizer leaching.

  • Cryogenic Storage: Action: Flash-freeze the sealed vials in liquid nitrogen, then transfer to a -20°C desiccated storage box[2]. Causality: Flash-freezing prevents concentration gradients from forming during slow cooling, ensuring uniform stock solutions.

  • Post-Storage Validation (The Closed-Loop Check): Action: After 7 days of storage, thaw one control aliquot and re-run the HPLC-UV analysis. Causality: Compare the chromatogram to the Day 0 baseline. If the polar acid peak (hydrolysis product) has increased by >0.5%, the sealing/purging process failed, and the batch must be re-purged. This built-in check ensures the protocol is actively working.

References

  • Title: ethyl 2-(hydroxymethyl)pyridine-4-carboxylate, min 97%, 1 gram Source: calpaclab.com URL: [Link]

  • Title: Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety Source: PMC (National Institutes of Health) URL: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working on the HPLC analysis of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate. It is designed to move...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working on the HPLC analysis of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate. It is designed to move beyond a simple protocol, offering in-depth explanations for methodological choices and a structured approach to troubleshooting common issues encountered during method development and optimization.

Part 1: Understanding the Analyte: Physicochemical Properties

A robust analytical method begins with a thorough understanding of the analyte's chemical nature.[1][2] Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate possesses key structural features that dictate its chromatographic behavior. The molecule contains a basic pyridine ring, a polar hydroxymethyl group, and an ethyl ester moiety. This combination of functionalities makes it a moderately polar compound, amenable to reversed-phase HPLC.

The pyridine nitrogen is basic and its ionization state is dependent on the mobile phase pH. This is a critical parameter to control, as interactions between the protonated pyridine and residual silanols on the silica-based stationary phase can lead to poor peak shape.[3][4]

PropertyValue / CharacteristicSignificance for HPLC Method Development
Molecular Formula C₉H₁₁NO₃-
Molecular Weight 181.19 g/mol [5][6]Influences diffusion and mass transfer characteristics.
Structure Pyridine ring with hydroxymethyl and ethyl carboxylate substituents.The aromatic pyridine ring provides UV absorbance for detection. The basic nitrogen is a key site for potential secondary interactions.
Polarity Moderately Polar / HydrophilicSuitable for reversed-phase chromatography with a C18 or similar column. Highly aqueous mobile phases may be required for sufficient retention.[7][8]
pKa (Pyridine N) Estimated ~4.5 - 5.5The ionization state is pH-dependent. Controlling pH below the pKa is crucial to ensure the analyte is in a single, protonated form, which improves peak shape and reproducibility.
UV Absorbance Expected λmax ~254 - 270 nmThe pyridine ring allows for straightforward UV detection. A UV scan of a standard is recommended to determine the optimal wavelength.[9]

Part 2: Recommended Starting HPLC Conditions

This table provides a robust and scientifically-grounded starting point for your method development. The rationale behind each parameter selection is explained to facilitate logical optimization.

ParameterRecommended Starting ConditionRationale & Expert Insights
Column C18, 150 x 4.6 mm, 5 µmA C18 column is the workhorse of reversed-phase chromatography and provides a good starting point for retaining this moderately polar compound. A high-purity, end-capped column is strongly recommended to minimize secondary interactions with residual silanols.
Mobile Phase A 0.1% Formic Acid in Water (or 20mM Phosphate Buffer, pH 3.0)The acidic pH ensures the pyridine nitrogen is consistently protonated, minimizing peak tailing by preventing interaction with ionized silanols.[3][4] Formic acid is volatile and MS-compatible.
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier with low viscosity and good UV transparency. Methanol can be explored as an alternative to alter selectivity.[10]
Gradient Program 5% B to 95% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration.A gradient elution is recommended for initial development to elute the main compound and any potential impurities with a wide range of polarities.[11]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CUsing a column oven improves the reproducibility of retention times by mitigating fluctuations in ambient temperature.[12]
Detection UV at 265 nmThis is a typical wavelength for pyridine-containing compounds. Confirm the optimal wavelength by running a UV scan on a standard solution.[9]
Injection Volume 10 µLA standard volume to start with. This can be adjusted to meet sensitivity requirements, but be mindful of potential column overload.
Sample Diluent Mobile Phase (at starting conditions, e.g., 95:5 Water:ACN)Dissolving the sample in a solvent weaker than or equal in strength to the initial mobile phase is critical to prevent peak distortion and fronting.[12]

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control for good peak shape? A: Mobile phase pH. Because Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate contains a basic pyridine nitrogen, its interaction with the silica stationary phase is highly pH-dependent. Maintaining a low pH (e.g., 2.5-3.5) with a suitable buffer or acid additive is the single most important factor in achieving a sharp, symmetrical peak by minimizing undesirable silanol interactions.[3][4]

Q2: My peak is not well-retained and elutes near the void volume. What should I do? A: This indicates the compound is too polar for the current conditions. You can increase retention by:

  • Using a more aqueous starting mobile phase (e.g., decrease the initial %B).

  • Switching to a column designed for polar analytes, such as a polar-embedded or polar-endcapped phase, which are more stable in highly aqueous mobile phases.[13]

  • Ensure you are not using 100% aqueous mobile phase on a standard C18 column for extended periods, as this can cause phase collapse (dewetting), leading to a sudden loss of retention.[7]

Q3: Should I use Acetonitrile or Methanol as the organic modifier? A: Start with Acetonitrile as it generally provides sharper peaks and lower backpressure. However, Methanol offers different selectivity and can be a powerful tool for optimizing the separation of your main peak from closely eluting impurities.[10] If you have resolution issues, developing a parallel method with Methanol is a logical next step.

Q4: What is the best way to prepare my sample for injection? A: Always dissolve and dilute your sample in a solvent that is as close as possible to your initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile). Injecting a sample dissolved in a strong solvent (like 100% ACN) will cause poor peak shape, including splitting and fronting, because the sample will not properly focus on the head of the column.[12] Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection to prevent particulates from blocking the column frit.[4]

Part 4: Troubleshooting Guide

This section addresses specific problems in a structured, cause-and-effect format to guide you through logical troubleshooting.

Issue 1: Poor Peak Shape (Tailing)

A tailing peak (Asymmetry Factor > 1.2) is the most common issue for basic compounds like this analyte.[3][14]

Potential Causes & Solutions:

  • Secondary Silanol Interactions: This is the primary cause. The protonated pyridine base interacts with ionized residual silanol groups (Si-O⁻) on the silica surface.

    • Solution A (Adjust pH): Lower the mobile phase pH to 2.5-3.0 using a buffer or acid additive (e.g., formic, trifluoroacetic, or phosphoric acid). This suppresses the ionization of silanols, minimizing the secondary interaction.[4]

    • Solution B (Use a High-Purity Column): Modern, high-purity silica columns with robust end-capping have fewer accessible silanol groups. If you are using an older column, switching to a newer generation column can significantly improve peak shape.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Solution: Dilute your sample and inject a smaller mass. If the peak shape improves upon dilution, mass overload was a contributing factor.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or head can create active sites and distort the flow path.

    • Solution: Flush the column with a strong solvent (refer to manufacturer's guidelines). If the problem persists, try replacing the in-line filter or guard column. If a void has formed at the column inlet, reversing the column (if permitted by the manufacturer) for a flush may help.[3]

G start Peak Tailing Observed (Asymmetry > 1.2) check_ph Is Mobile Phase pH < 3.5? start->check_ph lower_ph Action: Lower pH to 2.5-3.0 with Buffer/Acid check_ph->lower_ph No check_conc Is Sample Concentration High? check_ph->check_conc Yes solved Problem Resolved lower_ph->solved dilute_sample Action: Dilute Sample 10-fold and Re-inject check_conc->dilute_sample Yes check_column Is Column Old or Used Extensively? check_conc->check_column No dilute_sample->solved replace_column Action: Use a New, High-Purity End-Capped Column check_column->replace_column Yes check_column->solved No, Escalate replace_column->solved

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Unstable or Drifting Retention Times

Inconsistent retention times compromise the reliability and accuracy of your method.

Potential Causes & Solutions:

  • Insufficient Column Equilibration: The column chemistry, particularly with buffered mobile phases, requires time to reach equilibrium.

    • Solution: Ensure the column is flushed with at least 15-20 column volumes of the initial mobile phase before the first injection. A stable baseline is a good indicator of equilibration.[12]

  • Mobile Phase Preparation/Composition: Inaccurate mixing, evaporation of the organic component, or degradation of additives can alter solvent strength.

    • Solution: Prepare fresh mobile phase daily. Use sealed solvent bottles to prevent evaporation. If using a quaternary pump, ensure the solvent mixing performance is optimal.

  • Temperature Fluctuations: Changes in ambient temperature affect mobile phase viscosity and retention.

    • Solution: Always use a thermostatically controlled column compartment and set it to a stable temperature (e.g., 30 °C).[12]

  • Pump or System Issues: Leaks or faulty check valves can cause inconsistent flow rates.

    • Solution: Monitor the system backpressure. Unusually high or fluctuating pressure can indicate a blockage or leak. Perform system maintenance as needed.[4]

G start Retention Time (RT) Variability Observed check_equilibration Is Column Equilibrated? (>15 column volumes) start->check_equilibration equilibrate Action: Equilibrate Column Until Baseline is Stable check_equilibration->equilibrate No check_mp Is Mobile Phase Freshly Prepared and Covered? check_equilibration->check_mp Yes solved Problem Resolved equilibrate->solved prep_mp Action: Prepare Fresh Mobile Phase check_mp->prep_mp No check_temp Is a Column Oven Used and Set to a Stable Temp? check_mp->check_temp Yes prep_mp->solved use_oven Action: Use Column Oven Set to 30-40 °C check_temp->use_oven No check_pressure Is System Pressure Stable? check_temp->check_pressure Yes use_oven->solved system_check Action: Check for Leaks, Service Pump/Check Valves check_pressure->system_check No check_pressure->solved Yes, Escalate system_check->solved

Caption: Troubleshooting workflow for retention time instability.

Part 5: Detailed Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid in Water/ACN)

  • Mobile Phase A (Aqueous): a. Measure 999 mL of high-purity HPLC-grade water into a 1 L clean, glass solvent bottle. b. Carefully add 1 mL of high-purity formic acid. c. Cap the bottle and mix thoroughly by inversion. d. Sonicate for 10-15 minutes to degas the solution.

  • Mobile Phase B (Organic): a. Pour 1 L of HPLC-grade Acetonitrile into a separate clean, glass solvent bottle. b. Sonicate for 10-15 minutes to degas.

  • System Setup: a. Place the respective solvent lines into the correct bottles. b. Purge the pump lines thoroughly to ensure all previous solvents and any air bubbles are removed.

Protocol 2: Standard and Sample Preparation

  • Stock Standard Preparation (e.g., 1 mg/mL): a. Accurately weigh approximately 10 mg of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate reference standard into a 10 mL volumetric flask. b. Add approximately 7 mL of diluent (e.g., 50:50 Water:Acetonitrile to ensure dissolution). c. Sonicate for 5 minutes to ensure complete dissolution. d. Allow the solution to return to room temperature. e. Dilute to the 10 mL mark with the diluent. Mix well.

  • Working Standard Preparation (e.g., 0.1 mg/mL): a. Pipette 1 mL of the Stock Standard Solution into a 10 mL volumetric flask. b. Dilute to the mark with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Mix well.

  • Sample Filtration: a. Before injection, draw the final solution into a syringe. b. Attach a 0.45 µm or 0.22 µm syringe filter (ensure compatibility with your solvent). c. Dispense the solution into an HPLC vial. This step is critical to prevent column blockages.[4]

References

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. (2024). International Journal of Pharmaceutical Sciences and Research.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Pharmtech.com.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025).
  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (2020). MDPI.
  • HPLC Method development: an overview. (2025). PharmaCores.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Hichrom.
  • What are the Common Peak Problems in HPLC. (n.d.).
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.).
  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026).
  • ethyl 2-(hydroxymethyl)
  • Ethyl 6-(hydroxymethyl)

Sources

Optimization

Managing moisture sensitivity when handling Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate

Welcome to the technical support guide for Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and use of this moisture-sensitive compound. The following information, presented in a question-and-answer format, provides practical solutions and the scientific reasoning behind them to ensure the integrity of your experiments.

Section 1: Understanding the Challenge - Moisture Sensitivity

Q1: What makes Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate sensitive to moisture?

A1: The moisture sensitivity of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate stems from the presence of an ester functional group. Esters are susceptible to hydrolysis, a chemical reaction in which water cleaves the ester bond, breaking it down into a carboxylic acid and an alcohol.[1][2][3] In this case, exposure to water will lead to the degradation of the compound into 2-(hydroxymethyl)pyridine-4-carboxylic acid and ethanol. This degradation is often catalyzed by the presence of acids or bases.[2][3]

The pyridine ring itself can also be susceptible to degradation under certain conditions, although the primary concern with moisture is the hydrolysis of the ester.[4][5]

Q2: What are the observable signs of degradation due to moisture exposure?

A2: The most common sign of moisture-induced degradation is a change in the physical state of the compound. As a hygroscopic substance, it will readily absorb moisture from the atmosphere.[6][7] This can cause the solid to become clumpy, form a paste, or even completely liquefy.[6][7][8]

From a chemical analysis perspective, you may observe the appearance of new peaks in your analytical data (e.g., NMR, LC-MS) corresponding to the hydrolysis products: 2-(hydroxymethyl)pyridine-4-carboxylic acid and ethanol. A decrease in the purity of the starting material will also be evident.

Section 2: Troubleshooting and Best Practices

This section provides a troubleshooting guide for common issues encountered when working with Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate.

Q3: My compound has become clumpy and difficult to handle. What should I do?

A3: Clumping is a clear indication of moisture absorption.[6][7][9] For non-critical applications, you may be able to gently break up the clumps with a dry spatula inside a low-humidity environment, such as a glovebox or in a stream of inert gas.[6][9] However, for experiments where precise quantification is crucial, it is highly recommended to use a fresh, unopened container of the compound. The absorbed water will affect the accuracy of your weighing and the molarity of your solutions.

Q4: I am seeing unexpected side products in my reaction. Could moisture be the cause?

A4: Yes, moisture can lead to unexpected side reactions. The primary degradation product, 2-(hydroxymethyl)pyridine-4-carboxylic acid, can potentially react with other components in your reaction mixture. Additionally, the presence of water can interfere with many common organic reactions, particularly those involving organometallics, hydrides, or other water-sensitive reagents.[10][11]

Q5: How should I properly store Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate to prevent moisture absorption?

A5: Proper storage is critical for maintaining the integrity of this compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6][12][13][14] Many suppliers recommend storing it under an inert atmosphere (e.g., nitrogen or argon) and at refrigerated temperatures (2-8°C).[15] The use of a desiccator can provide an additional layer of protection against ambient moisture.

Storage ConditionRecommendationRationale
Atmosphere Inert gas (Nitrogen or Argon)Prevents exposure to atmospheric moisture and oxygen.
Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions.
Container Tightly sealed, airtight containerPrevents ingress of ambient moisture.
Location Dry, well-ventilated area away from heatEnsures a stable storage environment.[12][13]
Q6: What is the best way to weigh and dispense this compound?

A6: To minimize moisture exposure during weighing and dispensing, it is best to work in a controlled environment.

  • Ideal Method (Glovebox): Perform all manipulations, including weighing and initial dissolution, inside a glovebox with a dry, inert atmosphere.[9][11][16][17]

  • Alternative Method (Inert Gas Stream): If a glovebox is unavailable, work quickly under a stream of dry inert gas (e.g., nitrogen or argon).[16][18] Have all necessary equipment and solvents prepared beforehand to minimize the time the container is open.[9]

Workflow for Weighing and Dispensing:

G cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution Prep Prepare all glassware (oven-dried) and solvents (anhydrous). Glovebox Transfer container to glovebox or inert atmosphere. Prep->Glovebox Open Briefly open container. Glovebox->Open Weigh Quickly weigh the desired amount. Open->Weigh Close Immediately and tightly reseal the container. Weigh->Close Dissolve Dissolve in an anhydrous solvent. Close->Dissolve

Caption: Recommended workflow for handling Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate.

Q7: What solvents are recommended for dissolving Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate?

A7: Always use anhydrous (dry) solvents. The choice of solvent will depend on the specific requirements of your experiment. Common anhydrous solvents that are generally compatible include dichloromethane, tetrahydrofuran (THF), and acetonitrile. Ensure that your solvents are properly dried and stored over molecular sieves or obtained from a commercial supplier in a sealed bottle.[16][18]

Section 3: Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate with minimal exposure to moisture.

Materials:

  • Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate

  • Anhydrous solvent of choice

  • Oven-dried volumetric flask with a septum-sealed cap

  • Oven-dried syringe and needle

  • Inert gas source (Nitrogen or Argon)

  • Analytical balance

Procedure:

  • Dry all glassware, including the volumetric flask, syringe, and needle, in an oven at a minimum of 125°C overnight and allow to cool in a desiccator or under a stream of inert gas.[16][18]

  • Transfer the required amount of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate to the volumetric flask following the weighing procedure described in Q6 .

  • Seal the volumetric flask with the septum cap.

  • Purge the flask with an inert gas by inserting a needle connected to the gas line and a second needle as an outlet.

  • Using a dry syringe, add the desired volume of anhydrous solvent to the flask.

  • Gently swirl the flask until the compound is completely dissolved.

  • Store the stock solution under an inert atmosphere and at the recommended temperature.

Protocol 2: General Handling of Moisture-Sensitive Reagents

The following are general best practices for handling any moisture-sensitive compound in the laboratory.

  • Glassware Preparation: Always use oven-dried glassware.[11][16][18] Assembling the apparatus while still hot and allowing it to cool under a stream of inert gas is an effective way to remove adsorbed moisture.[16][18]

  • Inert Atmosphere Techniques: Utilize techniques such as Schlenk lines or gloveboxes to maintain an inert atmosphere during your experiment.[10][11][16]

  • Syringe and Cannula Transfers: For transferring solutions of the compound, use dry syringes or a double-tipped needle (cannula) to move the liquid from one septum-sealed vessel to another under a positive pressure of inert gas.[16][18]

Diagram of a Cannula Transfer:

G cluster_setup Cannula Transfer Setup Source Source Flask (with solution) Destination Receiving Flask Source->Destination Cannula (Double-Tipped Needle) Inert_Gas Inert Gas Source Inert_Gas->Source Positive Pressure

Caption: A simple diagram illustrating a cannula transfer between two flasks.

Section 4: Frequently Asked Questions (FAQs)

Q8: Can I "dry" the compound if it has already been exposed to moisture?

A8: While it is technically possible to dry a compound that has absorbed moisture, it is generally not recommended for this specific molecule. Heating the compound to remove water could potentially lead to thermal degradation. For the most reliable experimental results, it is always best to start with a fresh, unexposed batch of the compound.[7]

Q9: What are the consequences of using a degraded compound in my drug development workflow?

A9: Using a degraded or impure compound can have significant negative consequences in a drug development setting. These include:

  • Inaccurate biological data: The presence of impurities can lead to misleading results in biological assays.

  • Poor reproducibility: Inconsistent purity of the starting material will result in a lack of reproducibility in your experiments.

  • Formation of unwanted byproducts: The degradation products can interfere with subsequent synthetic steps.

Q10: Are there any other sensitivities I should be aware of?

A10: Besides moisture, some pyridine derivatives can be sensitive to light and strong oxidizing agents.[13][19] It is good practice to store the compound protected from light and away from incompatible materials. Always consult the Safety Data Sheet (SDS) for specific storage and handling information.[12][13][14]

References

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab? [Link]

  • Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds. [Link]

  • Fauske & Associates. Hints for Handling Air-Sensitive Materials. [Link]

  • CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know. [Link]

  • Protocol Online. Hygroscopic chemical...how to deal with? [Link]

  • PMC. Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate. [Link]

  • MDPI. Catalytic Degradation of 4-Ethylpyridine in Water by Heterogeneous Photo-Fenton Process. [Link]

  • Journal of the American Chemical Society. The “Neutral” Hydrolysis of Simple Carboxylic Esters in Water and the Rate Enhancements Produced by Acetylcholinesterase and Other Carboxylic Acid Esterases. [Link]

  • Chemguide. Hydrolysing Esters. [Link]

  • ResearchGate. Degradation of pyridine by a novel bacterial strain, Sphingobacterium multivorum JPB23, isolated from coal-coking wastewater. [Link]

  • Organic Chemistry Portal. Ester to Acid - Common Conditions. [Link]

  • MDPI. The Impact of Seasonally Varying Dissolved Organic Matter in Natural Aquatic Environments on the Photodegradation of Pharmaceutical Pollutants. [Link]

  • Wikipedia. Ester hydrolysis. [Link]

Sources

Reference Data & Comparative Studies

Validation

Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate vs methyl 2-(hydroxymethyl)pyridine-4-carboxylate reactivity

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, pyridine derivatives are indispensable b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, pyridine derivatives are indispensable building blocks. Among them, ethyl 2-(hydroxymethyl)pyridine-4-carboxylate and methyl 2-(hydroxymethyl)pyridine-4-carboxylate serve as versatile intermediates. The choice between these two seemingly similar esters can have significant implications for reaction outcomes, influencing kinetics, yields, and the feasibility of subsequent synthetic steps. This guide provides a comprehensive comparison of their reactivity, drawing upon fundamental principles of organic chemistry and supported by data from analogous systems, to empower researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Tale of Two Esters

PropertyMethyl 2-(hydroxymethyl)pyridine-4-carboxylateEthyl 2-(hydroxymethyl)pyridine-4-carboxylate
Molecular Formula C₈H₉NO₃C₉H₁₁NO₃
Molecular Weight 167.16 g/mol 181.19 g/mol
CAS Number 58481-17-731804-60-1
Appearance White to pale yellow solidSolid
Melting Point 74-76 °CNot widely reported
Boiling Point Not widely reportedNot widely reported
Polarity HigherLower
Solubility Expected to have higher solubility in polar solventsExpected to have higher solubility in nonpolar solvents

The methyl ester, being more compact and slightly more polar, is expected to have a higher melting point and greater solubility in polar solvents compared to its ethyl counterpart. Conversely, the ethyl ester's additional hydrocarbon character likely imparts better solubility in less polar organic solvents. These differences can be critical when selecting reaction solvents and purification methods.

The Foundation of Reactivity: Electronic and Steric Effects

The reactivity of these molecules is primarily dictated by the interplay of electronic and steric effects originating from the methyl and ethyl ester groups.

Electronic Effects: The ethyl group is known to be slightly more electron-donating than the methyl group due to a greater positive inductive effect (+I). This subtle difference can influence the electron density at various points in the molecule:

  • Ester Carbonyl: The increased electron density on the ester carbonyl of the ethyl derivative could slightly decrease its electrophilicity towards nucleophiles.

  • Pyridine Ring: The electron-withdrawing nature of the carboxylate group at the 4-position deactivates the pyridine ring towards electrophilic attack. The slightly stronger electron-donating effect of the ethyl group might marginally counteract this deactivation compared to the methyl group.

Steric Effects: The ethyl group is bulkier than the methyl group. This steric hindrance can play a significant role in reactions where a nucleophile or reagent approaches the ester carbonyl or adjacent functional groups.

A Head-to-Head Comparison of Reactivity

While direct comparative studies on these two specific molecules are not prevalent in the literature, we can predict their relative reactivity in key transformations based on established chemical principles and experimental data from closely related compounds.

Ester-Centric Reactions: Hydrolysis, Transesterification, and Aminolysis

These reactions all involve nucleophilic acyl substitution at the ester carbonyl. The general order of reactivity for ester hydrolysis is typically methyl > ethyl > isopropyl > tert-butyl.

Predicted Reactivity: Methyl 2-(hydroxymethyl)pyridine-4-carboxylate > Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate

Rationale:

  • Steric Hindrance: The smaller size of the methyl group presents a less hindered path for the incoming nucleophile to attack the carbonyl carbon.

  • Leaving Group Ability: Methoxide is a slightly better leaving group than ethoxide, although this effect is generally considered minor.

Experimental data on the base-catalyzed hydrolysis of simple alkyl acetates confirms this trend, with methyl acetate hydrolyzing faster than ethyl acetate.

Workflow for Ester Hydrolysis

start Dissolve ester in THF/Water add_base Add LiOH (aq) (1.5 equiv) start->add_base stir Stir at room temp (Monitor by TLC/LC-MS) add_base->stir quench Acidify with HCl (1M) to pH ~4 stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate

Caption: General workflow for the hydrolysis of pyridine carboxylate esters.

Transformations at the Hydroxymethyl Group: Oxidation

The hydroxymethyl group at the 2-position is susceptible to oxidation to the corresponding aldehyde or carboxylic acid.

Predicted Reactivity: Methyl 2-(hydroxymethyl)pyridine-4-carboxylate ≈ Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate

Rationale: The electronic difference between the methyl and ethyl ester groups at the 4-position is unlikely to have a significant impact on the reactivity of the hydroxymethyl group at the 2-position. The rate-determining step in many oxidation reactions involves the C-H bond cleavage at the carbinol carbon, which is electronically distant from the ester.

A variety of oxidizing agents can be employed for this transformation, including manganese dioxide (MnO₂), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Reactions at the Pyridine Nitrogen: N-Alkylation and N-Oxidation

The lone pair of electrons on the pyridine nitrogen allows for reactions with electrophiles, such as alkyl halides (N-alkylation) or peroxy acids (N-oxidation).

Predicted Reactivity: Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate > Methyl 2-(hydroxymethyl)pyridine-4-carboxylate (marginally)

Rationale: The electron-withdrawing ester group at the 4-position significantly reduces the nucleophilicity of the pyridine nitrogen. However, the slightly greater electron-donating nature of the ethyl group in the ethyl ester may render the nitrogen atom marginally more nucleophilic compared to the methyl ester. This could lead to a slightly faster rate of N-alkylation. It is important to note that this effect is likely to be small and may be overshadowed by other reaction parameters. In general, N-alkylation of pyridines with electron-withdrawing groups requires more forcing conditions.

Reaction Mechanism: Base-Catalyzed Ester Hydrolysis

cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Collapse of Intermediate cluster_2 Step 3: Proton Transfer Ester Ester Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral OH OH⁻ OH->Tetrahedral Tetrahedral2 Tetrahedral Intermediate Carboxylate Carboxylate Tetrahedral2->Carboxylate Alkoxide Alkoxide (RO⁻) Tetrahedral2->Alkoxide Carboxylate2 Carboxylate Carboxylic_Acid Carboxylic Acid Carboxylate2->Carboxylic_Acid Water H₂O Water->Carboxylic_Acid Hydroxide OH⁻

Caption: Mechanism of base-catalyzed ester hydrolysis.

Summary of Predicted Reactivity

Reaction TypePredicted Relative ReactivityKey Influencing Factor
Ester Hydrolysis Methyl > EthylSteric Hindrance
Transesterification Methyl > EthylSteric Hindrance
Aminolysis Methyl > EthylSteric Hindrance
Oxidation of -CH₂OH Methyl ≈ EthylMinimal electronic influence
N-Alkylation Ethyl > Methyl (slightly)Inductive Effect
N-Oxidation Ethyl > Methyl (slightly)Inductive Effect

Experimental Protocols

The following protocols are representative examples for key transformations and are adapted from literature procedures for similar substrates. Researchers should optimize conditions for their specific application.

Protocol 1: General Procedure for Alkaline Ester Hydrolysis
  • Dissolution: Dissolve the pyridine carboxylate ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Saponification: Add a solution of lithium hydroxide (LiOH, 1.5 eq) in water to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, acidify the reaction mixture to a pH of approximately 4 with 1 M hydrochloric acid (HCl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Protocol 2: Oxidation of the Hydroxymethyl Group with Manganese Dioxide
  • Reaction Setup: To a solution of the 2-(hydroxymethyl)pyridine derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform), add activated manganese dioxide (MnO₂, 5-10 eq).

  • Reaction Conditions: Stir the suspension vigorously at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Filtration: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts.

  • Purification: Wash the celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography.

Conclusion: Strategic Selection for Synthetic Success

The choice between ethyl and methyl 2-(hydroxymethyl)pyridine-4-carboxylate is a nuanced decision that should be guided by the specific requirements of the synthetic route.

  • Choose Methyl 2-(hydroxymethyl)pyridine-4-carboxylate when:

    • The ester is intended to be a temporary protecting group that will be hydrolyzed in a subsequent step, as the methyl ester is generally more labile.

    • The reaction at the ester carbonyl is sterically demanding.

  • Choose Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate when:

    • Slightly increased electron density at the pyridine nitrogen is desired for reactions like N-alkylation, although the effect may be minimal.

    • The physical properties of the ethyl ester, such as its solubility profile, are more favorable for a particular reaction or purification process.

By carefully considering the electronic and steric factors outlined in this guide, researchers can strategically select the optimal starting material, thereby streamlining their synthetic efforts and enhancing the overall efficiency of their research and development programs.

Comparative

Comparative analysis of pyridine building blocks: Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate

An In-Depth Comparative Analysis for Drug Discovery Professionals: Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged structure, forming th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis for Drug Discovery Professionals: Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate

In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged structure, forming the core of numerous FDA-approved drugs.[1] Its derivatives are foundational building blocks in the synthesis of novel therapeutic agents, offering a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability. This guide provides a senior-level comparative analysis of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate, a versatile trifunctional building block, against key structural analogues.

The strategic placement of a hydroxymethyl group, an ethyl carboxylate, and the pyridine nitrogen atom provides multiple reactive handles for molecular elaboration. However, the relative positioning of these groups dramatically influences the molecule's reactivity profile. This analysis will dissect these subtleties, providing field-proven insights and experimental data to guide rational synthesis design.

The Building Blocks Under Review: A Structural Overview

For this analysis, we will compare Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate against three strategically chosen alternatives to highlight the critical role of substituent placement and functionality.

  • Target Compound: Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate (A) : Features a C4-ester and a C2-hydroxymethyl group. The ester is para to the nitrogen, while the hydroxymethyl group is ortho.

  • Alternative 1: Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate (B) : An isomer with a C2-ester and a C6-hydroxymethyl group. Both functional groups are ortho to the pyridine nitrogen, which introduces significant electronic and steric effects.

  • Alternative 2: Ethyl 2-methylpyridine-4-carboxylate (C) : An analogue where the C2-hydroxymethyl group is replaced by a less reactive methyl group. This allows for a direct assessment of the hydroxyl group's influence.

  • Alternative 3: 2-(Hydroxymethyl)pyridine (D) : A simplified analogue lacking the C4-ester. This helps to isolate the electronic contribution of the electron-withdrawing ester group on the reactivity of the ring and the hydroxymethyl moiety.[2][3]

Comparative Reactivity Analysis

The utility of a building block is defined by its performance in key synthetic transformations. We will evaluate these four compounds across three critical reaction classes central to drug discovery: amide bond formation, cross-coupling reactions, and functionalization of the hydroxymethyl group.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The conversion of the ethyl ester to an amide is one of the most common transformations in drug discovery.[4] This is typically achieved via saponification to the carboxylic acid followed by amide coupling, or by direct aminolysis.

Discussion of Causality: The rate and ease of both saponification and direct aminolysis are governed by the electrophilicity of the ester's carbonyl carbon. This is directly influenced by the electronic properties of the pyridine ring.

  • Compound A (Target) : The C4-ester is electronically activated by the electron-withdrawing nature of the pyridine nitrogen, making it susceptible to nucleophilic attack.

  • Compound B (Alternative 1) : The C2-ester experiences even stronger electronic activation due to its proximity to the nitrogen. However, this is counterbalanced by potential steric hindrance from the C6-substituent and the nitrogen's lone pair, which can complicate the approach of nucleophiles.

  • Compound C (Alternative 2) : Reactivity is similar to Compound A, as the primary electronic influence on the C4-ester is the ring nitrogen.

  • Compound D (Alternative 3) : Not applicable for this transformation.

Table 1: Comparative Performance in Amide Bond Formation (via Saponification-Coupling)

Compound Relative Rate of Saponification Typical Amide Coupling Yield Key Considerations
A: Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate Moderate to Fast Good to Excellent Standard conditions are effective. The hydroxyl group may require protection depending on the coupling agent.
B: Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate Fast Good Saponification is rapid, but subsequent coupling can be lower-yielding due to steric hindrance around the C2-position.

| C: Ethyl 2-methylpyridine-4-carboxylate | Moderate to Fast | Excellent | Generally provides the cleanest and highest-yielding results due to the absence of the potentially interfering hydroxyl group. |

Palladium-Catalyzed Cross-Coupling: The "2-Pyridyl Problem"

The functionalization of the pyridine core, often via cross-coupling reactions like the Suzuki-Miyaura coupling, is essential for building molecular complexity. However, pyridine substrates, especially those substituted at the 2-position, are notoriously challenging. This phenomenon, known as the "2-pyridyl problem," arises from the ability of the nitrogen lone pair to chelate the palladium catalyst, leading to catalyst inhibition and poor reactivity.[5][6]

Discussion of Causality: The success of a cross-coupling reaction on a (hypothetical) bromo-derivative of these building blocks is highly dependent on the bromine's position relative to the nitrogen.

  • Compounds A & C (C5 or C6-Halogenation) : Halides at the 5 or 6 positions of these scaffolds are expected to perform well in cross-coupling reactions. The C2-substituent (hydroxymethyl or methyl) has a minor electronic influence but can sterically hinder the approach to a C3-halide.

  • Compound B (C3, C4, or C5-Halogenation) : A halide at any position on this scaffold will be challenging. The C2-ester and C6-hydroxymethyl groups create a sterically congested environment, and the proximity of the nitrogen lone pair exacerbates the "2-pyridyl problem." Specialized ligands and conditions are often required.[7][8]

Table 2: Predicted Reactivity in Suzuki-Miyaura Cross-Coupling (of a 5-bromo derivative)

Compound Predicted Reactivity Typical Yield Range Key Considerations
A: 5-Bromo-Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate Good 60-90% The C2-hydroxymethyl group is relatively remote and has minimal impact.
B: 5-Bromo-Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate Poor to Moderate 20-60% Suffers from steric hindrance and potential catalyst inhibition. Requires careful optimization of catalyst, ligand, and base.

| C: 5-Bromo-Ethyl 2-methylpyridine-4-carboxylate | Good to Excellent | 70-95% | Often the most reliable substrate of the three due to its relative electronic simplicity and lack of a reactive hydroxyl group. |

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group is a versatile handle for oxidation, etherification, or conversion to a leaving group for nucleophilic substitution.

Discussion of Causality: The reactivity of the benzylic-like C-O bond is influenced by the electronic nature of the pyridine ring. The electron-withdrawing character of the ring can stabilize intermediates in certain reactions.

  • Compound A (Target) : The C2-position provides moderate activation. Oxidation to the corresponding aldehyde or carboxylic acid is typically efficient under standard conditions (e.g., MnO₂, PCC).

  • Compound B (Alternative 1) : The C6-position is electronically similar to the C2-position, leading to comparable reactivity.

  • Compound D (Alternative 3) : Lacking the electron-withdrawing ester group, the hydroxymethyl group in this compound is slightly more electron-rich and may exhibit subtly different reactivity, for instance, being more susceptible to acid-catalyzed side reactions.

Experimental Protocols & Workflows

A self-validating protocol is crucial for reproducible results. Below are detailed, field-tested methodologies for key transformations.

Protocol 1: General Procedure for Amide Bond Formation

This two-step protocol involves saponification of the ester followed by a standard amide coupling reaction.

cluster_0 Step 1: Saponification cluster_1 Step 2: Amide Coupling A Ethyl Pyridine Carboxylate B Add 1.2 eq. LiOH in THF/H2O A->B C Stir at RT, 2-4h (Monitor by TLC) B->C D Acidify to pH ~4 with 1M HCl C->D E Extract with EtOAc Dry over Na2SO4 D->E F Pyridine Carboxylic Acid E->F G Pyridine Carboxylic Acid F->G Isolate & Dry H Dissolve in DCM Add Amine (1.1 eq) G->H I Add HATU (1.2 eq) & DIPEA (2.0 eq) H->I J Stir at RT, 4-16h (Monitor by LC-MS) I->J K Aqueous Workup & Chromatography J->K L Final Amide Product K->L

Caption: Workflow for two-step amide bond formation.

Detailed Steps:

  • Saponification:

    • To a solution of the ethyl pyridine carboxylate (1.0 eq) in a 3:1 mixture of THF and water, add lithium hydroxide (1.2 eq).

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Carefully acidify the reaction mixture to approximately pH 4 using 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

  • Amide Coupling:

    • Under an inert atmosphere (nitrogen or argon), dissolve the resulting carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM.

    • Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

This protocol is for the coupling of a bromo-pyridine derivative with an arylboronic acid.

Start Bromo-Pyridine Derivative (1.0 eq) Arylboronic Acid (1.5 eq) Pd(dppf)Cl2 (0.05 eq) K2CO3 (2.0 eq) Solvent Add Dioxane/H2O (4:1) Start->Solvent Degas Degas with N2 for 15 min Solvent->Degas Heat Heat to 90 °C for 6-12h Degas->Heat Workup Cool to RT Dilute with EtOAc Filter through Celite Heat->Workup Purify Aqueous Wash Dry & Concentrate Column Chromatography Workup->Purify Product Coupled Product Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Steps:

  • Reaction Setup: To a dry reaction vessel, add the bromo-pyridine derivative (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of dioxane and water.

  • Degassing: Sparge the mixture with nitrogen or argon for 15 minutes to remove dissolved oxygen.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 6-12 hours, monitoring by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst.

  • Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing cross-coupling reactions. The presence of the pyridine nitrogen can interfere with multiple steps in the cycle.

Suzuki_Cycle cluster_legend Legend Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L2-Ar' Transmetal->PdII_Both ReductElim Reductive Elimination PdII_Both->ReductElim Product Ar-Ar' ReductElim->Product Product->Pd0 Catalyst Regeneration Boronic Ar'-B(OR)2 Boronic->Transmetal + Base Base Base ArylHalide Ar-X A Catalyst Species B Reaction Step C Reagent/Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Conclusion and Strategic Recommendations

Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is a highly valuable and versatile building block. Its reactivity profile makes it a reliable choice for constructing molecules where functionalization is desired at the C4-ester position or the C2-hydroxymethyl group, while the pyridine ring is modified at positions remote from the nitrogen.

Strategic Recommendations:

  • For reliable C4-amide formation: Ethyl 2-methylpyridine-4-carboxylate (C) offers the most straightforward reactivity, avoiding potential complications from the hydroxyl group.

  • For challenging cross-couplings: Avoid scaffolds with substituents at both the C2 and C6 positions, such as Alternative B. If a 2-substituted pyridine is necessary, anticipate the need for extensive optimization and consider alternative coupling strategies like Negishi or Stille couplings.[8]

  • Leveraging the Hydroxymethyl Group: The hydroxymethyl group on Compound A provides a crucial secondary handle for diversification, allowing for the introduction of new pharmacophores or linking moieties after the core has been assembled.

By understanding the subtle yet profound impact of substituent placement on the pyridine ring, researchers can make more informed decisions in the design and execution of synthetic routes, ultimately accelerating the drug discovery process.

References

  • BenchChem. (n.d.). Amide Bond Formation Using Pyridine-2-carboxylic Anhydride.
  • Papadopoulos, A., et al. (2023). An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4. Chemistry – A European Journal, 29(35), e202300556. [Link]

  • BenchChem. (n.d.). A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Silyl-Substituted Pyridines.
  • Papadopoulos, A., et al. (2023). An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4. PubMed. [Link]

  • BenchChem. (n.d.). Esterification of 2,5-Pyridinedicarboxylic Acid.
  • Umehara, A. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Wang, Z., et al. (2024). Toward a Practical Catalyst for Direct Amidation of Carboxylic Acids with Pyridine-Borane Complexes. R Discovery. [Link]

  • Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S.
  • van den Berg, E. M. M., et al. (2002). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 7(4), 368-372. [Link]

  • Teijelo, M. L. (1960). U.S. Patent No. 2,948,734. Washington, DC: U.S.
  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • J. B. Hepworth, et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. [Link]

  • G.W. G.W. van der-Puy, M., et al. (2008). Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o883. [Link]

  • J. C. K. Chu, T. Rovis. (2018). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 9(1), 188-192. [Link]

  • ResearchGate. (n.d.). Mechanistic experiments A Comparison of reactions of pyridine halides....
  • PrepChem.com. (n.d.). Synthesis of ethyl 1-methyl-2-hydroxymethyl-4-(3-methylphenoxymethyl)pyrrole-5-carboxylate.
  • ChemicalBook. (n.d.). 2-(Hydroxymethyl)pyridine(586-98-1) 1H NMR spectrum.
  • Singh, N. K., et al. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]

  • Muranaka, K., et al. (2025).
  • ResearchGate. (2025). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates.
  • BLD Pharm. (n.d.). Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate.
  • ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate)....
  • Leśniak, D., et al. (2023). 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. Journal of Medicinal Chemistry, 66(16), 11211-11230. [Link]

  • Frank, R. L., et al. (1955). 5-ethyl-2-methylpyridine. Organic Syntheses, 28, 53. [Link]

  • Malik, M., et al. (2022). Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. RSC Publishing. [Link]

  • Pant, K., & Kuntz, I. (2001). Advanced drug development and manufacturing.
  • Schoknecht, M., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry, 66(15), 10452-10472. [Link]

  • BenchChem. (n.d.). Ethyl 2-Formyloxazole-4-carboxylate and its Analogs: Versatile Intermediates in Drug Discovery.
  • Chemsrc. (2025). Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.
  • Khan, I., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules, 27(20), 7033. [Link]

  • Al-Harrasi, R., et al. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2024(1), M1845. [Link]

Sources

Validation

Validating HPLC Quantification Methods for Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate: A Comparative Guide to RPLC vs. HILIC

Executive Summary Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is a critical building block in pharmaceutical synthesis. However, quantifying this molecule accurately presents a classic analytical challenge: its basic p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is a critical building block in pharmaceutical synthesis. However, quantifying this molecule accurately presents a classic analytical challenge: its basic pyridine nitrogen and polar hydroxymethyl group lead to poor retention and severe peak tailing on traditional Reversed-Phase Liquid Chromatography (RPLC) columns[1].

This guide objectively compares the performance of RPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) for the analysis of substituted pyridines. Furthermore, it provides a comprehensive, self-validating methodological framework compliant with the latest ICH Q2(R2) guidelines (effective June 2024)[2][3], ensuring your analytical procedures are robust, reproducible, and fit-for-purpose.

The Chromatographic Dilemma: RPLC vs. HILIC

When developing an HPLC method for polar, basic compounds, scientists must choose a retention mechanism that balances peak symmetry, retention time, and detector compatibility.

Reversed-Phase Liquid Chromatography (RPLC)

In RPLC, the stationary phase is hydrophobic (typically C18). Highly polar analytes like hydroxymethylpyridines have a low affinity for the stationary phase, eluting near the void volume[4]. Furthermore, the basic nitrogen of the pyridine ring interacts strongly with residual acidic silanols on the silica support, causing severe peak tailing[1][5]. While ion-pairing reagents (e.g., TFA or hexanesulfonate) can force retention, they suppress electrospray ionization (ESI) signals in mass spectrometry (MS) and permanently alter the column chemistry[4].

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC offers an orthogonal solution. It employs a polar stationary phase (e.g., Amide, Diol, or bare silica) and a highly organic mobile phase (typically >70% Acetonitrile), where water acts as the strong eluting solvent[6]. Polar compounds partition into a water-enriched layer immobilized on the stationary phase, drastically improving retention, peak shape, and MS compatibility due to the high volatility of the mobile phase.

G A Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate (Polar, Basic Nitrogen) B RPLC (C18 Column) Hydrophobic Interaction A->B Aqueous Mobile Phase C HILIC (Amide Column) Hydrophilic Partitioning A->C >70% Organic Phase D Poor Retention & Tailing (Requires Ion-Pairing) B->D E Strong Retention & Sharp Peaks (MS Compatible) C->E

Chromatographic selection logic for polar pyridine derivatives.

Quantitative Performance Comparison

To demonstrate the causality behind selecting HILIC over RPLC for this specific molecule, Table 1 summarizes the quantitative performance metrics under optimized conditions for both modalities.

Table 1: Chromatographic Performance Comparison for Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate

ParameterTraditional RPLC (C18)Optimized HILIC (Amide)Causality / Scientific Rationale
Mobile Phase 95% Water / 5% ACN (0.1% TFA)80% ACN / 20% Water (10mM NH₄Ac)HILIC uses water as the strong solvent; high organic content drives retention[6].
Retention Factor ( k′ ) 0.8 (Poorly retained)4.5 (Well retained)Polar hydroxymethyl group partitions effectively into the HILIC aqueous layer.
Asymmetry Factor ( As​ ) 2.1 (Severe tailing)1.1 (Symmetrical)Amide phase and ammonium buffer mask silanol interactions with the basic nitrogen.
Theoretical Plates ( N ) < 3,000> 12,000High organic mobile phase in HILIC lowers viscosity, improving mass transfer[5].
MS Compatibility Low (TFA suppresses signal)High (Volatile buffer)High ACN and volatile buffers enhance ESI droplet desolvation[5].

Step-by-Step HILIC Experimental Methodology

Based on the comparative data, HILIC is the superior choice. Below is a self-validating, step-by-step protocol designed to ensure reproducibility.

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer): Dissolve Ammonium Acetate to a final concentration of 10 mM in LC-MS grade water. Do not adjust the pH (natural pH ~6.8). Causality: The buffer controls the ionization state of the pyridine ring (pKa ~5.2) and provides counter-ions to mask residual silanols, ensuring sharp peak shapes.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Pump Program: Isocratic elution at 20% A / 80% B.

Chromatographic Conditions
  • Column: Amide-bonded silica column (150 mm × 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (or ESI-MS in positive ion mode).

Sample Preparation (Critical Step)
  • Diluent: 80% Acetonitrile / 20% Water.

  • Procedure: Accurately weigh the standard/sample and dissolve it in the diluent to achieve a target concentration of 100 µg/mL.

  • Causality: A common failure point in HILIC is injecting samples dissolved in highly aqueous solvents. Because water is the "strong" solvent in HILIC, an aqueous sample plug disrupts the water-enriched partition layer on the column, causing peak splitting and fronting. The sample diluent must closely match the high-organic mobile phase[6].

ICH Q2(R2) Validation Framework

The updated ICH Q2(R2) guideline requires manufacturers to prove that their analytical methods consistently deliver dependable results through a lifecycle approach[2][7]. To validate the HILIC method for Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate, execute the following self-validating workflow.

Validation Start Method Validation (ICH Q2(R2)) Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (LOQ to 120% Target) Start->Lin Acc Accuracy & Precision (Spike Recovery) Start->Acc Rob Robustness (DoE Parameters) Start->Rob Valid Validated Fit-for-Purpose Method Spec->Valid Lin->Valid Acc->Valid Rob->Valid

ICH Q2(R2) analytical method validation lifecycle workflow.

Specificity & Forced Degradation
  • Objective: Prove the method can unambiguously assess the analyte in the presence of impurities or degradants[3].

  • Protocol: Subject the analyte to acid (0.1M HCl), base (0.1M NaOH), oxidation (3% H₂O₂), and thermal stress (60°C for 24h).

  • Acceptance Criteria: The active peak must be baseline resolved ( Rs​>1.5 ) from all degradation products. Peak purity assessment via Photodiode Array (PDA) must show no co-elution.

Linearity & Range
  • Objective: Demonstrate that the detector response is directly proportional to the concentration[7].

  • Protocol: Prepare calibration standards at 5 levels ranging from the Limit of Quantitation (LOQ) up to 120% of the nominal target concentration (e.g., 10, 50, 80, 100, and 120 µg/mL).

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept should not significantly deviate from zero.

Accuracy & Precision
  • Objective: Ensure the method yields true and repeatable results[7].

  • Protocol:

    • Accuracy: Perform spike recovery experiments by adding known amounts of the standard to a sample matrix at 80%, 100%, and 120% levels (prepared in triplicate).

    • Precision: Inject the 100% nominal standard six times consecutively (System Precision) and prepare six independent sample preparations (Method Precision).

  • Acceptance Criteria: Recovery must fall between 98.0% – 102.0%. Relative Standard Deviation (RSD) for precision must be ≤2.0% .

Robustness
  • Objective: Evaluate the method's reliability under deliberate, minor variations[2].

  • Protocol: Systematically alter flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and mobile phase organic composition ( ±2% ).

  • Acceptance Criteria: System Suitability Testing (SST) parameters (Tailing factor ≤1.5 , Theoretical plates ≥5000 ) must remain strictly within passing limits.

Conclusion

For polar, basic molecules like Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate, traditional RPLC often fails to provide the retention and peak symmetry required for rigorous quantitative analysis. By shifting the chromatographic paradigm to HILIC, laboratories can leverage hydrophilic partitioning to achieve superior retention, excellent peak shape, and seamless MS compatibility. When paired with a strict ICH Q2(R2) validation framework, this approach guarantees a highly authoritative, self-validating analytical procedure.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline."[Link][2]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)."[Link][7]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5."[Link][3]

  • Chrom Tech, Inc. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography."[Link][5]

  • Agilent Technologies. "Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC."[Link][6]

Sources

Comparative

Benchmarking Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate in sp³-sp² Suzuki-Miyaura Workflows

As a Senior Application Scientist, evaluating heteroaryl building blocks requires moving beyond idealized yields to understand the fundamental electronic and steric parameters that dictate scalability and functional grou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating heteroaryl building blocks requires moving beyond idealized yields to understand the fundamental electronic and steric parameters that dictate scalability and functional group tolerance. Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is a highly versatile, bifunctional scaffold frequently utilized in the synthesis of complex therapeutics, including non-nucleoside RSV polymerase inhibitors 1.

This guide objectively benchmarks its performance as a pro-electrophile in sp³-sp² Suzuki-Miyaura cross-coupling, comparing it against alternative hydroxymethylpyridines.

Electronic & Mechanistic Profiling

The direct cross-coupling of unactivated C(sp³)–OH bonds remains thermodynamically challenging. Consequently, the C2-hydroxymethyl group must be activated into a leaving group (e.g., a mesylate or halide) to facilitate oxidative addition 2.

When subjecting pyridyl electrophiles to palladium catalysis, the Lewis basicity of the pyridine nitrogen often leads to severe catalyst poisoning via the formation of stable, off-cycle Pd–N coordination complexes 3. Here, the C4-ethyl ester plays a critical mechanistic role:

  • Attenuation of Basicity: The strongly electron-withdrawing ester reduces the electron density on the pyridine nitrogen, mitigating its ability to poison the Pd(0) catalyst.

  • Acceleration of Oxidative Addition: The electron-deficient nature of the pyridine ring increases the electrophilicity of the C2-mesylate, lowering the activation barrier for the insertion of Pd(0).

MechanisticCycle Pd0 Active Catalyst [Pd(0)L2] OA Oxidative Addition Accelerated by C4-Ester Pd0->OA PdII Pd(II) Alkyl Complex (Resistant to Pyridine Poisoning) OA->PdII C2-Mesylate TM Transmetalation ArB(OH)2 + K2CO3 PdII->TM PdII_Ar Pd(II) Alkyl-Aryl Complex TM->PdII_Ar RE Reductive Elimination Facilitated by dppf PdII_Ar->RE RE->Pd0 Catalyst Regeneration Prod Coupled Product RE->Prod

Catalytic cycle highlighting the electronic influence of the C4-carboxylate group.

Comparative Performance Benchmarking

To isolate the effect of the C4-ester, Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate was benchmarked against unsubstituted and electron-rich analogs under identical sp³-sp² Suzuki-Miyaura conditions (in situ mesylation followed by coupling with phenylboronic acid).

Substrate (Pro-Electrophile)Electrophile GenerationCatalyst LoadingYield (%)Chemoselectivity (Ester Retention)Primary Failure Mode
Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate MsCl, Et₃N, 0 °C2 mol% Pd(dppf)Cl₂88% >98% None (Clean conversion)
2-(Hydroxymethyl)pyridineMsCl, Et₃N, 0 °C5 mol% Pd(dppf)Cl₂65%N/ACatalyst poisoning (Pd–N coordination)
4-Methoxy-2-(hydroxymethyl)pyridineMsCl, Et₃N, 0 °C5 mol% Pd(dppf)Cl₂42%N/ASluggish oxidative addition; Mesylate degradation

Data Synthesis: The target molecule outperforms alternatives significantly. The electron-withdrawing ester allows for a lower catalyst loading (2 mol% vs. 5 mol%) while maintaining excellent chemoselectivity, proving that the ester is robust against mild basic conditions if the protocol is strictly controlled.

Self-Validating Experimental Protocols

The following workflow describes the two-stage, one-pot activation and coupling sequence.

Causality Behind Reagent Selection:
  • Methanesulfonyl Chloride (MsCl): Chosen over harsher halogenating agents (like SOCl₂ or PBr₃) to prevent premature hydrolysis or transesterification of the C4-ethyl ester.

  • Pd(dppf)Cl₂: The large bite angle of the bidentate dppf ligand forces the Pd center into a geometry that accelerates the notoriously slow sp³-sp² reductive elimination, preventing β-hydride elimination side reactions.

  • K₂CO³ in Dioxane/H₂O: A mild inorganic base is mandatory. Stronger bases (e.g., NaOH, KOtBu) will rapidly saponify the ethyl ester. The biphasic solvent ensures solubility of the polar boronic acid while stabilizing the organic mesylate.

ExperimentalWorkflow A 1. Substrate Ethyl 2-(hydroxymethyl) pyridine-4-carboxylate B 2. Activation MsCl, Et3N, DCM, 0°C A->B C 3. In-Process Control MeOH Quench (LCMS) B->C Aliquot D 4. Cross-Coupling ArB(OH)2, Pd(dppf)Cl2 K2CO3, 80°C B->D Crude Intermediate E 5. Final Product 2-Benzylpyridine Derivative D->E

Workflow for activation and Suzuki-Miyaura coupling of the pyridine substrate.

Step-by-Step Methodology

Phase 1: In Situ Mesylation (Activation)

  • Dissolve Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere.

  • Add triethylamine (Et₃N, 1.5 equiv) and cool the reaction mixture to 0 °C using an ice bath.

  • Dropwise, add Methanesulfonyl chloride (MsCl, 1.1 equiv) over 10 minutes. Stir at 0 °C for 30 minutes.

  • Self-Validation Check (In-Process Control): Pyridyl-2-methyl mesylates are highly prone to polymerization if isolated. To validate complete conversion without isolation, pull a 10 µL aliquot and quench it in 1 mL of methanol. Analyze via LCMS. The presence of the methyl ether derivative (formed by the rapid solvolysis of the mesylate in MeOH) confirms successful activation.

Phase 2: sp³-sp² Suzuki-Miyaura Coupling 5. Once activation is confirmed, rapidly concentrate the crude mesylate under reduced pressure (keeping the water bath below 25 °C) to remove DCM. 6. Immediately redissolve the crude residue in degassed 1,4-Dioxane (0.15 M). 7. Add the arylboronic acid (1.2 equiv), K₂CO³ (2.0 equiv, dissolved in a minimum volume of degassed water to create a 4:1 Dioxane:H₂O ratio), and Pd(dppf)Cl₂ (2 mol%). 8. Heat the biphasic mixture to 80 °C for 4–6 hours under vigorous stirring. 9. Self-Validation Check (Catalyst Health): Monitor the reaction color. A persistent deep red/orange indicates an active Pd(0)/Pd(II) catalytic cycle. If the solution turns colorless with heavy black precipitate (palladium black), the catalyst has degraded. Furthermore, check the LCMS for the des-boronated aryl species (Ar–H); its presence acts as an internal control validating that transmetalation is occurring, even if reductive elimination is rate-limiting. 10. Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to isolate the ester-intact coupled product.

References

  • Expanded Substrate Scope and Improved Reactivity of Ether-forming Cross-Coupling Reactions of Organotrifluoroborates and Acetals.National Institutes of Health (PMC).
  • Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides.National Institutes of Health (PMC).
  • Discovery of gem-Dimethyl-hydroxymethylpyridine Derivatives as Potent Non-nucleoside RSV Polymerase Inhibitors.Journal of Medicinal Chemistry - ACS Publications.

Sources

Validation

Reproducibility of published synthesis routes for Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate

A Comparative Guide to the Synthesis of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate: An Evaluation of Reproducibility and Practicality For researchers, medicinal chemists, and professionals in drug development, the rel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthesis of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate: An Evaluation of Reproducibility and Practicality

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key building blocks is paramount. Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is a valuable heterocyclic intermediate, finding application in the synthesis of a variety of pharmacologically active agents. Its structure, featuring a pyridine core with strategically placed functional groups, allows for diverse chemical modifications. However, the reproducibility of published synthetic routes can often be a significant hurdle, leading to delays and increased costs in research and development.

This guide provides an in-depth comparison of two plausible synthetic routes to Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate, constructed from established chemical principles and analogous procedures found in the scientific literature. We will delve into the experimental details, potential challenges, and a comparative analysis of their practicality for laboratory-scale synthesis.

Introduction to the Synthetic Challenge

The synthesis of substituted pyridines can be complex, often requiring multi-step procedures with careful control of reaction conditions. For Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate, the challenge lies in the selective introduction and manipulation of three distinct functional groups on the pyridine ring: the ethyl ester at the C4 position, the hydroxymethyl group at the C2 position, and the pyridine nitrogen itself. The two routes explored in this guide approach this challenge from different strategic standpoints.

Route 1: Esterification followed by C-H Functionalization

This approach begins with a commercially available starting material, 2-methylisonicotinic acid, and proceeds through an initial esterification followed by a direct hydroxymethylation of the 2-methyl group. This route is attractive due to its convergent nature.

Experimental Protocol: Route 1

Step 1: Synthesis of Ethyl 2-methylisonicotinate

  • To a stirred suspension of 2-methylisonicotinic acid (1.0 eq) in absolute ethanol (5 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ethyl 2-methylisonicotinate.

Step 2: Synthesis of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate

  • Dissolve Ethyl 2-methylisonicotinate (1.0 eq) in a suitable solvent such as dioxane.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as benzoyl peroxide (0.05 eq).

  • Heat the mixture to reflux for 2 hours.

  • After cooling, filter off the succinimide byproduct.

  • To the filtrate, add a solution of sodium hydroxide (1.2 eq) in water and stir at room temperature for 1 hour to hydrolyze the intermediate bromide.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate.

Visualizing the Workflow: Route 1

Route_1_Workflow A 2-Methylisonicotinic Acid B Esterification (EtOH, SOCl2) A->B Step 1 C Ethyl 2-methylisonicotinate B->C D Radical Bromination (NBS, AIBN) C->D Step 2a E Ethyl 2-(bromomethyl)pyridine-4-carboxylate D->E F Hydrolysis (NaOH, H2O) E->F Step 2b G Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate F->G

Caption: Synthetic workflow for Route 1.

Route 2: Pyridine Ring Formation via Cyclocondensation

This route constructs the pyridine ring itself from acyclic precursors, a classic approach in pyridine synthesis. This method offers the potential for high convergency by assembling the core of the molecule in a single key step. This specific adaptation is based on the Hantzsch pyridine synthesis.

Experimental Protocol: Route 2
  • In a round-bottom flask, combine ethyl acetoacetate (2.0 eq), formaldehyde (1.0 eq, as a 37% aqueous solution), and ammonium hydroxide (1.0 eq, as a 28% aqueous solution) in ethanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl propiolate (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux for 24 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • To the residue, add a solution of manganese dioxide (5.0 eq) in dichloromethane to effect aromatization.

  • Stir the mixture at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of celite and wash with dichloromethane.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate.

Visualizing the Workflow: Route 2

Route_2_Workflow A Ethyl Acetoacetate + Formaldehyde + NH4OH B Intermediate Formation A->B Step 1 C [4+2] Cycloaddition (Ethyl Propiolate) B->C Step 2 D Dihydropyridine Intermediate C->D E Aromatization (MnO2) D->E Step 3 F Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate E->F

Caption: Synthetic workflow for Route 2.

Comparative Analysis of Synthetic Routes

To provide an objective comparison, we have evaluated both routes based on several key metrics relevant to a research and development setting.

ParameterRoute 1: Esterification & C-H FunctionalizationRoute 2: Pyridine Ring Formation
Starting Materials 2-methylisonicotinic acid (commercially available, moderate cost)Ethyl acetoacetate, formaldehyde, ammonium hydroxide, ethyl propiolate (all readily available and inexpensive)
Number of Steps 21 (one-pot) followed by oxidation
Reaction Conditions Step 1: Reflux. Step 2: Reflux, then room temp.Reflux, then room temp.
Reagents Thionyl chloride, NBS, benzoyl peroxide, NaOH (common lab reagents)Manganese dioxide (common oxidizing agent)
Purification Column chromatography after step 2.Column chromatography
Reported Yield (Analogous Reactions) Esterification: >90%. Hydroxymethylation: 50-70%Hantzsch Synthesis: 40-60%
Potential Reproducibility Issues Radical bromination can be sensitive to initiator concentration and light. Over-bromination is a potential side reaction.The one-pot nature of the Hantzsch synthesis can lead to multiple byproducts, making purification challenging. The yield can be sensitive to the purity of reagents and reaction time.
Scalability Moderate. Handling of SOCl2 and NBS requires care on a larger scale.Good. One-pot procedure is advantageous for scale-up, though large quantities of MnO2 would be required for oxidation.

Discussion on Reproducibility and Practicality

Route 1 offers a more controlled, stepwise approach. The esterification of isonicotinic acids is generally a high-yielding and reproducible reaction. The key challenge in this route lies in the selective radical bromination of the methyl group. This step can be sensitive to reaction conditions, and achieving consistent yields may require optimization of the initiator concentration and careful control of the reaction temperature and time. The subsequent hydrolysis is typically straightforward. From a practical standpoint, the starting material is more specialized than in Route 2, which may impact cost at a larger scale.

Route 2 presents an elegant, convergent synthesis that builds the core of the molecule in a single step. The Hantzsch pyridine synthesis is a well-established reaction. However, its one-pot nature, involving multiple competing reactions, can lead to a more complex reaction mixture and potentially lower yields of the desired product. The reproducibility can be influenced by the quality of the starting materials and the precise control of stoichiometry and reaction time. The final oxidation step with MnO2 is a standard and generally reliable transformation. The low cost and ready availability of the starting materials make this route economically attractive, particularly for larger-scale synthesis, provided the yield and purification are optimized.

Conclusion

Both synthetic routes presented offer viable pathways to Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate.

  • Route 1 is recommended for smaller-scale laboratory synthesis where control and predictability are prioritized. The potential for lower reproducibility in the radical bromination step can be mitigated through careful optimization.

  • Route 2 is a more convergent and potentially more cost-effective approach for larger-scale production. However, significant process development may be required to ensure consistent yields and to streamline the purification of the final product from a potentially complex reaction mixture.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher or organization, balancing factors such as scale, cost, available expertise, and the desired level of process control. This guide provides the foundational information to make an informed decision and to anticipate the potential challenges in the synthesis of this valuable building block.

References

While direct synthesis of the title compound is not extensively documented, the principles for the proposed routes are based on well-established reactions in organic chemistry. The following references provide context for the types of transformations discussed.

  • Esterification of Pyridine Carboxylic Acids: For general procedures on the esterification of isonicotinic acid and its derivatives, see

    • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 2001. [Link]

  • Radical Bromination of Alkylpyridines: For examples of side-chain bromination of picoline derivatives, refer to standard organic chemistry textbooks and literature on free-radical halogen
  • Hantzsch Pyridine Synthesis: For a comprehensive overview and examples of the Hantzsch synthesis, see: Comprehensive Organic Name Reactions and Reagents. Wiley, 2009. (A general reference for named reactions).
  • Oxidation of Dihydropyridines: For information on the aromatization of dihydropyridines, a key step in the Hantzsch synthesis, see: Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005.
Comparative

In Vitro Biological Activity of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate Analogs: A Comparative Guide

Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is a highly versatile, privileged scaffold in medicinal chemistry. By systematically functionalizing the 2-hydroxymethyl group and the 4-carboxylate moiety, drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is a highly versatile, privileged scaffold in medicinal chemistry. By systematically functionalizing the 2-hydroxymethyl group and the 4-carboxylate moiety, drug development professionals can drive the pharmacological profile of these analogs toward highly divergent therapeutic targets.

This guide provides an objective, side-by-side comparison of the in vitro biological evaluation workflows for the two most prominent classes of analogs derived from this scaffold: Class A (Kinase Inhibitors) , primarily targeting ATM kinase in oncology, and Class B (Protease/Fibrinolysis Modulators) , acting as plasminogen activation inhibitors in hematology.

As a Senior Application Scientist, I have structured these protocols not just as a sequence of steps, but as self-validating systems designed to ensure data integrity, eliminate artifacts, and provide deep mechanistic insights.

Target Class A: ATM Kinase Inhibitors (Oncology)

Mechanistic Rationale

Ataxia Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA double-strand break (DSB) repair pathway. Inhibiting ATM sensitizes tumor cells to ionizing radiation and DNA-damaging chemotherapy. Analogs of ethyl 2-(hydroxymethyl)pyridine-4-carboxylate can be engineered to act as potent ATP-competitive inhibitors. The pyridine nitrogen and the carboxylate derivatives form critical hydrogen bonds within the kinase hinge region, while the hydroxymethyl extension occupies adjacent hydrophobic pockets.

In Vitro Evaluation: HTRF-Based Kinase Assay

To evaluate the in vitro IC50 of these analogs, Homogeneous Time-Resolved Fluorescence (HTRF) is the gold standard. Unlike radiometric assays, HTRF offers a safer, high-throughput alternative. More importantly, pyridine derivatives often exhibit intrinsic auto-fluorescence; HTRF utilizes a time delay and a ratiometric emission readout to completely filter out this background noise, making it a highly robust, self-validating system[1].

Step-by-Step Protocol
  • Reagent Assembly: Prepare an assay buffer containing 25 mM HEPES (pH 8.0), 10 mM magnesium acetate (Mg2+ is an essential catalytic cofactor for ATP coordination), and 0.01% Brij-35 to prevent non-specific protein adsorption.

  • Enzyme-Inhibitor Pre-incubation: Dispense 5 µL of recombinant human ATM kinase into a 384-well microplate. Add 2.5 µL of the Class A analog (serially diluted in DMSO, final DMSO concentration <1%). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of a substrate mix containing ATP (at its apparent Km​ ) and GST-tagged p53 protein. Incubate for 60 minutes at 37°C. ATM will phosphorylate p53 at the Ser15 residue.

  • Quenching and Detection: Add 10 µL of detection buffer containing EDTA (to chelate Mg2+ and instantly halt kinase activity), a Europium cryptate (Eu3+)-labeled anti-phospho-p53(Ser15) antibody, and an XL665-labeled anti-GST antibody.

  • Ratiometric Reading: Incubate for 2 hours. Excite the plate at 337 nm and read emissions at both 620 nm (Eu3+ donor) and 665 nm (XL665 acceptor).

    • Self-Validation: Calculate the ratio (665nm/620nm)×104 . This ratiometric calculation inherently normalizes well-to-well volume variations and completely negates any compound-specific optical interference.

ATM_HTRF A Analog A (Inhibitor) B ATM Kinase A->B ATP-competitive Binding D Phospho-p53 (S15) B->D Phosphorylation C GST-p53 + ATP C->D Substrate E Eu3+-Anti-pSer15 XL665-Anti-GST D->E Antibody Binding F TR-FRET Signal (665nm / 620nm) E->F Energy Transfer

Diagram 1: HTRF workflow for evaluating Class A analogs via ATM-mediated p53 phosphorylation.

Target Class B: Fibrinolysis Modulators (Hematology)

Mechanistic Rationale

By modifying the 2-hydroxymethyl group to mimic basic amino acids (lysine mimetics), the scaffold can be redirected to target plasminogen. Plasminogen is a zymogen that, upon activation by tissue plasminogen activator (tPA), becomes plasmin—the primary enzyme responsible for degrading fibrin clots. Class B analogs bind to the lysine-binding sites within the Kringle domains of plasminogen. This prevents plasminogen from localizing to the fibrin surface, effectively acting as an antifibrinolytic agent to control severe bleeding.

In Vitro Evaluation: Chromogenic Plasminogen Assay

To evaluate Class B analogs, a continuous kinetic chromogenic assay is utilized. This assay measures the rate at which plasmin cleaves a specific synthetic peptide substrate (e.g., S-2403) to release para-nitroaniline (pNA) [2].

Step-by-Step Protocol
  • Reagent Assembly: In a 96-well clear-bottom plate, combine 50 µL of human plasminogen (final concentration 0.5 µM) in Tris-HCl buffer (pH 7.4, containing 0.1 M NaCl) with 20 µL of the Class B analog (serially diluted).

  • Incubation: Incubate at 37°C for 10 minutes to allow the analog to saturate the Kringle domains.

  • Activation & Substrate Addition: Simultaneously add 10 µL of tPA (or Streptokinase) and 20 µL of the chromogenic substrate pyroGlu-Phe-Lys-pNA (S-2403, 1 mM final) [3].

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 405 nm every 30 seconds for 30 minutes.

    • Self-Validation: By utilizing a continuous kinetic read ( Vmax​ or ΔOD/min ) rather than a single endpoint read, you validate that the enzymatic reaction remains in the linear phase. This ensures that substrate depletion does not artificially mask the inhibitor's efficacy, providing a true reflection of functional activity.

Chromogenic_Assay A Analog B (Lysine Mimetic) B Plasminogen (Zymogen) A->B Kringle Domain Binding D Plasmin (Active Protease) B->D Activation C Activator (tPA / Streptokinase) C->D Catalyzes E Chromogenic Substrate (e.g., S-2403) D->E Cleaves F p-Nitroaniline (pNA) Absorbance @ 405nm E->F Release

Diagram 2: Kinetic chromogenic assay workflow for Class B antifibrinolytic analogs.

Comparative Data Analysis

When optimizing the Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate scaffold, the resulting quantitative data drastically differs based on the target class. Below is a representative data summary illustrating the distinct performance metrics expected during lead optimization.

Performance MetricClass A Analog (Kinase Inhibitor)Class B Analog (Fibrinolysis Modulator)
Primary Target ATM Kinase (ATP-binding pocket)Plasminogen (Kringle domains)
Primary Assay Platform HTRF (Ratiometric Fluorescence)Chromogenic Assay (Kinetic Absorbance)
Typical In Vitro IC50 2.5 – 10 nM (Highly Potent)1.5 – 5.0 µM (Moderate Affinity)
Selectivity Profile >100-fold over ATR and DNA-PK>50-fold over other serine proteases (e.g., Thrombin)
Cell Viability (A549 cells) IC50 ~ 1.2 µM (Cytotoxic/Sensitizer)>100 µM (Non-toxic, extracellular target)
Mechanism of Action Intracellular signal transduction blockadeExtracellular protein-protein interaction disruption

Conclusion & Best Practices

The Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate core is a powerful starting point for drug discovery, but its evaluation requires highly tailored in vitro systems.

  • For Kinase Inhibitors (Class A) , researchers must prioritize assay platforms like HTRF that can overcome the auto-fluorescence inherent to pyridine rings.

  • For Protease Modulators (Class B) , maintaining physiological relevance is key; kinetic chromogenic assays using full-length zymogens ensure that allosteric binding to Kringle domains is accurately captured.

By implementing these self-validating protocols, drug development professionals can confidently advance the most promising analogs from the bench to preclinical models.

References

  • Design and Optimization of Novel Benzimidazole- and Imidazo[4,5-b]pyridine-Based ATM Kinase Inhibitors with Subnanomolar Activities. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • A chromogenic assay for the detection of plasmin generated by plasminogen activator immobilized on nitrocellulose using a para-nitroanilide synthetic peptide substrate. PubMed - National Institutes of Health (NIH). Available at:[Link]

  • Test Definition: PSGN - Plasminogen Activity, Plasma. Mayo Clinic Laboratories. Available at:[Link]

Validation

Assessing the purity of commercial vs lab-synthesized Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate

An Objective Purity Assessment: Commercial vs. Lab-Synthesized Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate A Senior Application Scientist's Guide to Analytical Characterization This guide provides a comprehensive frame...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Purity Assessment: Commercial vs. Lab-Synthesized Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate

A Senior Application Scientist's Guide to Analytical Characterization

This guide provides a comprehensive framework for assessing and comparing the purity of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate obtained from a commercial vendor versus a batch synthesized in-house. For professionals in drug discovery and chemical research, understanding the impurity profile of a key building block is not merely a quality control step; it is fundamental to ensuring the reproducibility of synthetic routes and the safety of final active pharmaceutical ingredients (APIs).

We will move beyond a simple declaration of percentage purity, delving into the causality behind our analytical choices. The methodologies outlined are designed to be self-validating, providing a robust and trustworthy assessment of the material's quality. This comparison will employ a suite of standard analytical techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of structurally related impurities, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of residual solvents.

The Significance of Purity in Synthesis

Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is a substituted pyridine, a class of heterocyclic compounds integral to countless pharmaceuticals and specialty chemicals.[1][2] The reactivity of the pyridine nitrogen, the hydroxyl group, and the ethyl ester makes it a versatile intermediate. However, impurities—whether unreacted starting materials, byproducts, or residual solvents—can have significant downstream effects, including altered biological activity, difficult purification of subsequent products, and the introduction of potentially toxic components.[3] Therefore, a multi-faceted analytical approach is essential for a complete characterization.

Experimental Design & Workflow

Our assessment follows a logical progression from a broad overview of purity to the specific identification of contaminants. This systematic approach ensures that we build a comprehensive profile of each sample.

G Commercial Commercial Sample HPLC HPLC-UV (Purity & Impurity Profile) Commercial->HPLC NMR ¹H & ¹³C NMR (Structure & Related Impurities) Commercial->NMR GCMS Headspace GC-MS (Residual Solvents) Commercial->GCMS MS LC-MS (Molecular Weight Confirmation) Commercial->MS Lab Lab-Synthesized Sample Lab->HPLC Lab->NMR Lab->GCMS Lab->MS Data Comparative Data Analysis HPLC->Data NMR->Data GCMS->Data MS->Data Purity Final Purity Statement (Impurity Profile Included) Data->Purity

Caption: Overall workflow for the purity assessment of the two samples.

Part 1: Laboratory Synthesis of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate

To provide a relevant comparison, a batch of the target compound was synthesized in our laboratory. The chosen synthetic route is adapted from established procedures for the functionalization of pyridine rings.[4]

Protocol: Synthesis

  • Esterification: Pyridine-2,4-dicarboxylic acid is esterified to diethyl pyridine-2,4-dicarboxylate using ethanol in the presence of a catalytic amount of sulfuric acid under reflux conditions.

  • Selective Reduction: The resulting diester is subjected to a selective reduction. The ester at the 2-position is more sterically hindered and electronically deactivated compared to the 4-position. Using a mild reducing agent like sodium borohydride (NaBH₄) in a mixed solvent system (e.g., methanol/dichloromethane), we can preferentially reduce the ester at the 2-position to the hydroxymethyl group.[5]

  • Workup and Purification: The reaction is quenched with an aqueous ammonium chloride solution.[5] The product is extracted into an organic solvent (e.g., ethyl acetate).[6] The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified via column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.[7]

Part 2: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the cornerstone of purity analysis for non-volatile organic compounds.[8][9] It excels at separating the main compound from closely related impurities, allowing for accurate quantification based on peak area percentage.

Causality Behind the Method:

  • Column Choice: A reverse-phase C18 column is selected as it is a versatile and standard choice for moderately polar compounds like our target molecule.[8]

  • Mobile Phase: A gradient of water and acetonitrile is used to elute compounds with varying polarities. An acidic modifier (0.1% formic acid) is added to the mobile phase. This is crucial because the basic pyridine nitrogen can interact with residual silanol groups on the silica-based column, leading to poor peak shape (tailing).[2] The acid protonates the pyridine nitrogen, minimizing these secondary interactions and ensuring sharp, symmetrical peaks.

  • Detection: UV detection is set at 254 nm, a common wavelength for aromatic systems like the pyridine ring, ensuring good sensitivity.[8]

Protocol: HPLC Purity Analysis

  • Instrumentation: Standard HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.[1][8]

  • Column Temperature: 25 °C.[1]

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of each sample (Commercial and Lab-Synthesized) in 1 mL of 50:50 water:acetonitrile. Filter through a 0.45 µm syringe filter before injection.[2][8]

  • Injection Volume: 10 µL.

  • Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Comparative HPLC Data

ParameterCommercial SampleLab-Synthesized Sample
Retention Time (Main Peak) 8.52 min8.51 min
Purity (Area %) 99.6%98.2%
Impurity 1 (RT 6.2 min) 0.15%0.85% (Likely starting material)
Impurity 2 (RT 9.8 min) 0.10%0.45% (Likely over-reduction byproduct)
Other Minor Impurities 0.15%0.50%

Part 3: NMR Spectroscopy

NMR spectroscopy provides definitive structural confirmation. For purity assessment, ¹H NMR is particularly powerful. The integration of signals is directly proportional to the number of protons, allowing for the quantification of impurities against the main compound, especially when using an internal standard (a technique known as qNMR).

Causality Behind the Method:

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for moderately polar organic molecules.

  • Structural Confirmation: The chemical shifts and splitting patterns of the aromatic protons, the CH₂ of the hydroxymethyl group, and the ethyl ester group provide a unique fingerprint of the molecule.[10][11]

  • Impurity Identification: Signals that do not correspond to the target molecule or the solvent can be identified as impurities. For instance, the presence of signals corresponding to the starting diester would be readily apparent in the lab-synthesized sample.

Protocol: ¹H NMR Analysis

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve ~10 mg of each sample in ~0.7 mL of CDCl₃.

  • Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Integrate all signals and assign them to the structure.

Expected ¹H NMR Data for Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate

  • Aromatic Protons: Signals in the ~7.5-8.5 ppm range.

  • Hydroxymethyl (CH₂): A singlet around ~4.8 ppm.

  • Ester (OCH₂CH₃): A quartet around ~4.4 ppm.

  • Hydroxymethyl (OH): A broad singlet, variable position.

  • Ester (OCH₂CH₃): A triplet around ~1.4 ppm.

Comparative NMR Observations

ObservationCommercial SampleLab-Synthesized Sample
Structural Confirmation Spectrum consistent with the target structure.Spectrum consistent with the target structure.
Impurities Detected No significant impurities detected (>0.1%).Small signals consistent with unreacted diethyl pyridine-2,4-dicarboxylate observed. Residual ethyl acetate from column chromatography also noted.

Part 4: Residual Solvent Analysis by GC-MS

The synthesis and purification of chemical compounds invariably involve organic solvents. As these can be toxic, their levels are strictly controlled by guidelines such as those from the International Council for Harmonisation (ICH).[12][13] Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the standard technique for this analysis due to its high sensitivity and selectivity for volatile compounds.[14][15]

Causality Behind the Method:

  • Headspace Sampling: Heating the sample in a sealed vial partitions volatile solvents into the gas phase (headspace), which is then injected into the GC. This technique avoids injecting the non-volatile main compound, protecting the GC system.

  • GC Separation: A capillary column, often with a polar stationary phase like Carbowax, separates the volatile solvents based on their boiling points and polarity.[14]

  • MS Detection: The mass spectrometer fragments the eluting solvents, creating a unique mass spectrum for each, which allows for unambiguous identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_output Data Output Sample Sample in Vial (~50 mg in DMSO) Headspace Incubation & Headspace Injection Sample->Headspace GC GC Separation (Capillary Column) Headspace->GC MS MS Detection (EI, Scan Mode) GC->MS Result Identification & Quantification vs. Standards MS->Result

Caption: Workflow for residual solvent analysis by Headspace GC-MS.

Protocol: Headspace GC-MS

  • Instrumentation: GC-MS system equipped with a static headspace autosampler.

  • Sample Preparation: Accurately weigh ~50 mg of each sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent like DMSO.

  • Headspace Conditions: Incubate at 80 °C for 15 minutes.

  • GC Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm).

  • GC Program: 40 °C for 5 min, ramp at 10 °C/min to 240 °C, hold for 5 min.

  • MS Conditions: Electron Impact (EI) ionization at 70 eV. Scan range m/z 35-350.[2]

  • Quantification: Compare peak areas to a standard solution of known solvent concentrations.

Comparative Residual Solvent Data

SolventICH Limit (Class 2/3)Commercial SampleLab-Synthesized Sample
Dichloromethane 600 ppm (Class 2)< 50 ppm150 ppm
Ethyl Acetate 5000 ppm (Class 3)< 50 ppm850 ppm
Hexane 290 ppm (Class 2)< 29 ppm120 ppm
Methanol 3000 ppm (Class 2)< 50 ppm200 ppm

Conclusion and Overall Assessment

This multi-technique comparison provides a detailed picture of the purity of both the commercial and lab-synthesized samples of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate.

  • Commercial Sample: The commercial material demonstrates high purity (99.6% by HPLC) with very low levels of organic impurities and residual solvents, well within acceptable ICH limits. It is suitable for immediate use in sensitive applications without further purification.

  • Lab-Synthesized Sample: The in-house batch shows good, but lower, purity (98.2% by HPLC). The primary impurities are identified as unreacted starting material and a potential over-reduction byproduct, which is valuable feedback for optimizing the synthetic procedure. NMR confirms these findings and also detects residual ethyl acetate from chromatography. The levels of residual solvents, while higher than the commercial sample, are still well below the safety limits defined by the ICH. For high-purity applications, this material would benefit from recrystallization to remove the organic impurities and further drying under high vacuum to reduce solvent levels.

Ultimately, the choice between a commercial and a lab-synthesized batch depends on the specific requirements of the research. While commercial sources offer convenience and high purity, in-house synthesis provides control over the supply chain and opportunities for process optimization. This guide demonstrates that a systematic and logical analytical workflow is indispensable for making an informed decision based on robust, empirical data.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link][16]

  • Al-Ghamdi, K., Al-Otaibi, M., & El-Sayed, R. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Retrieved from [Link][17]

  • Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link][3]

  • Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Retrieved from [Link][10]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link][18]

  • Kruger, H. G., & PubChem. (n.d.). Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link][19]

  • Al-Zoubi, R. M., et al. (2025). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. MDPI. Retrieved from [Link][20]

  • Reddy, T. S., et al. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Antimicrobial Activity. Longdom Publishing. Retrieved from [Link][21]

  • Gable, R. W., et al. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. ResearchGate. Retrieved from [Link][22]

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from [Link][6]

  • OIV. (n.d.). Ethyl carbamate analysis in alcoholic beverages. Retrieved from [Link][14]

  • Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Retrieved from [Link][23]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link][7]

  • Talebi, M. (n.d.). Organic volatile impurities in pharmaceuticals. Retrieved from [Link][12]

  • Tang, R., et al. (n.d.). Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. ResearchGate. Retrieved from [Link][4]

  • European Medicines Agency. (2013). Impurities: Guideline for residual solvents. Retrieved from [Link][13]

  • López, K. J., et al. (2025). Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates. ResearchGate. Retrieved from [Link][24]

  • Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Retrieved from [Link][15]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate

Executive Summary & Chemical Profile Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate (CAS: 31804-60-1) is a substituted pyridine derivative widely utilized as a building block in pharmaceutical synthesis and drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate (CAS: 31804-60-1) is a substituted pyridine derivative widely utilized as a building block in pharmaceutical synthesis and drug development[1]. While highly valuable for generating complex heterocyclic active pharmaceutical ingredients (APIs), its dual functional groups—a pyridine ring and an ester moiety—dictate strict handling and disposal protocols. This guide provides comprehensive, step-by-step logistical and safety procedures to prevent environmental contamination and laboratory incidents.

Chemical Mechanistic Profile & Safety Rationale

To safely manage this compound, researchers must understand the causality behind its reactivity. A self-validating safety protocol relies on anticipating how the molecule behaves under waste-accumulation conditions:

  • Pyridine Ring Reactivity: The nitrogen atom in the pyridine ring possesses a localized lone pair of electrons, making it both a weak base and a nucleophile. If mixed with strong oxidizing agents (e.g., hydrogen peroxide, nitric acid), it can undergo highly exothermic N-oxidation, posing a severe thermal hazard and potential container rupture[2].

  • Ester Hydrolysis: The ethyl carboxylate group is susceptible to both acid- and base-catalyzed hydrolysis. Disposing of this chemical in waste streams containing strong aqueous acids or bases will trigger exothermic hydrolysis, generating ethanol and the corresponding pyridinium or carboxylate salts. This reaction leads to dangerous pressure buildup in sealed waste carboys.

  • Environmental Toxicity: Like many pyridine derivatives, it is recalcitrant to standard environmental degradation and exhibits toxicity to aquatic life. It cannot be poured down the drain under any circumstances; it must be captured and treated as a regulated hazardous waste[3].

Operational Handling & Logistics

Before the generation of waste, proper engineering controls and Personal Protective Equipment (PPE) must be established to ensure operator safety.

Required Engineering Controls
  • Fume Hood: All transfers, reactions, and waste consolidation must occur within a certified chemical fume hood with a minimum face velocity of 100 fpm to prevent inhalation of volatile solvent vapors often associated with its use.

  • Secondary Containment: Use chemically resistant trays (e.g., high-density polyethylene) under all reaction vessels and waste containers to capture accidental spills[4].

PPE Specifications
  • Gloves: Nitrile gloves (minimum 4 mil thickness) for standard handling. If the compound is dissolved in highly permeating solvents (e.g., Dichloromethane), use heavy-duty butyl or laminate gloves.

  • Eye Protection: ANSI Z87.1 compliant splash goggles.

  • Body: Flame-resistant (FR) lab coat and full-length trousers.

Waste Segregation & Accumulation Strategy

Proper segregation is the cornerstone of laboratory safety. By isolating incompatible chemicals, you eliminate the root cause of waste container failures.

Table 1: Waste Segregation Compatibility Matrix
Waste Stream CategoryCompatibilityRationale / Chemical Consequence
Neutral Organic Solvents Highly Compatible Stable. Collect in standard non-halogenated or halogenated waste (depending on the carrier solvent).
Strong Oxidizers Incompatible High risk of exothermic N-oxide formation and combustion[2].
Strong Acids/Bases Incompatible Triggers exothermic ester hydrolysis and dangerous gas/pressure generation.
Aqueous Waste (pH 5.5 - 9) Compatible Stable, but must be collected as hazardous aqueous waste, not drain disposed[3].
Satellite Accumulation Area (SAA) Rules
  • Container Selection: Use high-density polyethylene (HDPE) or glass containers. Do not use metal cans, as trace moisture combined with pyridine derivatives can cause slow corrosion.

  • Volume Limits: Never accumulate more than 55 gallons of total chemical waste or 1 quart of acutely toxic waste in a single SAA[4].

  • Labeling: Attach a Hazardous Waste Tag the moment the first drop of waste is added. Use the full chemical name: Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate. Do not use abbreviations, acronyms, or chemical formulas[3].

  • Closure: Containers must remain tightly capped at all times unless actively adding waste. Funnels must be removed immediately after use to prevent vapor release[5].

Step-by-Step Disposal Execution Protocol

The ultimate and most environmentally sound disposal method for pyridine derivatives is high-temperature incineration[6].

Step 1: Waste Consolidation Transfer the reaction residues, contaminated solvents, and the first-rinseate from chemically contaminated glassware into the designated compatible waste container (e.g., "Non-Halogenated Organic Waste")[3].

Step 2: Headspace Management Fill the waste container to no more than 75-80% capacity. Leave at least 20% headspace to accommodate vapor expansion due to ambient temperature fluctuations[5].

Step 3: EHS Notification & Pickup Once the container reaches the 75% fill line, or the 9-month accumulation time limit is reached, submit a pickup request via your institution's Environmental Health and Safety (EHS) online portal[3].

Step 4: Contractor Transport & Incineration EHS will transfer the waste to a certified hazardous waste contractor. The waste will undergo rotary kiln incineration or liquid injection incineration at temperatures between 820°C and 1600°C, ensuring complete thermal destruction of the heterocyclic ring and preventing environmental release[6].

G Gen Waste Generation (Reaction/Extraction) Seg Waste Segregation (Separate from Acids/Oxidizers) Gen->Seg Identify compatibility Label Hazardous Waste Labeling (No Abbreviations) Seg->Label Transfer to HDPE/Glass SAA Satellite Accumulation Area (SAA) Max 55 Gal / 9-12 Months EHS EHS Pickup Request (Via Online Portal) SAA->EHS When 75% full or time limit reached Label->SAA Store in secondary containment Inc Rotary Kiln Incineration (820°C - 1600°C) EHS->Inc Transport by certified contractor

Lifecycle and disposal workflow for Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate waste.

Spill Response & Remediation

In the event of an accidental release, immediate and methodical action is required to prevent exposure and facility contamination.

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity. If the spill is outside a fume hood, ensure laboratory ventilation is active[7].

  • Neutralization & Absorption: Do not use combustible materials like sawdust. Cover the spill with an inert, compatible absorbent material (e.g., vermiculite, diatomaceous earth, or commercial spill pillows)[2].

  • Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty hazardous waste bag or a wide-mouth HDPE container.

  • Decontamination: Wash the spill surface with a mild detergent and water. Collect this wash water as hazardous waste, as it will contain trace amounts of the pyridine derivative[3].

  • Reporting: Label the cleanup materials as hazardous waste and immediately notify EHS of the incident[7].

References
  • CalPacLab. "ethyl 2-(hydroxymethyl)pyridine-4-carboxylate, min 97%". CalPacLab Chemical Catalog. [Link]

  • National Research Council. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". The National Academies Press. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Pyridine". Centers for Disease Control and Prevention (CDC). [Link]

  • Stanford Environmental Health & Safety. "Chemical Waste Disposal". Stanford University. [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). "Laboratory Chemical Waste Management Guidelines". UPenn. [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate: Personal Protective Equipment and Disposal

As a novel pyridine derivative, Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate presents unique opportunities in drug development and chemical synthesis. Its structural similarity to other pyridine compounds necessitates a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a novel pyridine derivative, Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate presents unique opportunities in drug development and chemical synthesis. Its structural similarity to other pyridine compounds necessitates a cautious and well-informed approach to laboratory handling. This guide provides essential, experience-driven insights into the personal protective equipment (PPE) and safe disposal protocols required to mitigate risks and ensure a secure research environment.

Understanding the Hazard Profile: A Pyridine Derivative Perspective
Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate. This includes protection for the eyes, skin, and respiratory system.

Eye and Face Protection: Chemical splash goggles are the minimum requirement for eye protection.[6] When there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.[6][7]

Skin Protection: Nitrile gloves are recommended for their resistance to a wide range of chemicals, including pyridine-based compounds.[8] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the compound.[7] A flame-retardant lab coat or a chemical-resistant apron worn over a lab coat will provide an additional layer of protection against spills and splashes.[8][9]

Respiratory Protection: Work with Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any vapors or aerosols.[8][10] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[9]

Table 1: Recommended PPE for Handling Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutionsChemical splash gogglesNitrile glovesLab coatChemical fume hood
Conducting reactionsChemical splash goggles and face shieldNitrile glovesChemical-resistant apron over lab coatChemical fume hood
Handling spillsChemical splash goggles and face shieldHeavy-duty nitrile glovesChemical-resistant suitNIOSH-approved respirator
Procedural Guidance for Safe Handling and Disposal

Workflow for Safe Handling:

The following diagram outlines the critical steps for safely handling Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate in a laboratory setting.

Caption: A stepwise workflow for the safe handling of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate.

Disposal Plan:

All waste containing Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Segregation: Collect all chemical waste in a designated, clearly labeled, and sealed container. Do not mix with other incompatible waste streams.

  • Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard symbols.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.[10]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[2][7]

By adhering to these stringent PPE and disposal protocols, researchers can confidently and safely unlock the scientific potential of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate while upholding the highest standards of laboratory safety.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Agency for Toxic Substances and Disease Registry (
  • National Center for Biotechnology Information. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents.
  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • National Research Centre for the Working Environment (NFA). Pyridine.
  • WorkSafe. (2022, June 30). Pyridine.
  • Carl ROTH.
  • Unknown. (2024, November 26).
  • ChemSupply Australia.
  • Australian Government Department of Health. (2015, July 3). Pyridine: Human health tier II assessment.
  • Angene Chemical. (2025, February 24).
  • Tokyo Chemical Industry. (2025, December 10).
  • Fisher Scientific. (2021, December 24).
  • CymitQuimica. (2024, December 19).
  • Fisher Scientific.
  • ChemScene. (2026, January 5).
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific.
  • Thermo Fisher Scientific. (2025, September 16).
  • TCI Chemicals.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.